Sibiricose A5
Description
This compound has been reported in Polygala arillata, Lilium speciosum, and other organisms with data available.
isolated from root bark of Polygala tenuifolia; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-YQTDNFGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347739 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107912-97-0 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Mechanism of Action of Sibiricose A5: A Proposed Research Framework
Abstract: Sibiricose A5, a bioactive natural product, has demonstrated antidepressant-like actions, yet its precise mechanism of action remains largely uncharacterized.[1] This in-depth technical guide addresses the current knowledge gap by proposing a comprehensive, multi-stage research framework designed to systematically elucidate the molecular and cellular mechanisms underpinning the therapeutic potential of this compound. Drawing from preliminary data suggesting an interaction with the serotonergic system, this guide outlines a logical progression of experiments, from initial target validation at the molecular level to in vivo confirmation of physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neuropsychiatric disorders.
Introduction
This compound is a phenylpropenoyl sucrose, a type of hydroxycinnamic acid, that has been isolated from plant sources such as Polygala tenuifolia.[1][2] Initial characterizations have highlighted its antioxidant properties and, more significantly, its potential as an antidepressant and a lactate dehydrogenase inhibitor.[1] The compound belongs to a broader class of diterpenoid glycosides and saponins found in Clematis species, which are known to possess a range of biological activities, including anti-inflammatory and neuroprotective effects.[3][4][5][6][7]
The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT) is a key factor in the pathophysiology of the disorder.[8] A primary target for many existing antidepressant medications is the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in mood regulation.[9][10] Activation of these receptors can lead to antidepressant and anxiolytic effects.[11][12] Preliminary evidence suggests that the antidepressant-like effects of this compound may be mediated through the 5-HT1A receptor. This guide, therefore, proposes a research plan centered on validating this hypothesis and delineating the subsequent signaling cascades.
Part 1: Target Identification and Validation
The foundational step in characterizing the mechanism of action of this compound is to confirm its direct interaction with the proposed molecular target, the 5-HT1A receptor. A combination of computational modeling and biophysical and biochemical assays will provide a robust validation of this initial hypothesis.
In Silico Modeling and Docking Studies
Computational methods are invaluable for predicting and understanding ligand-receptor interactions at a molecular level.[13][14]
Experimental Protocol:
-
Homology Modeling: Construct a three-dimensional model of the human 5-HT1A receptor, if a crystal structure is not available, using established templates of class A GPCRs.
-
Molecular Docking: Perform docking simulations to predict the binding pose of this compound within the putative binding site of the 5-HT1A receptor.
-
Molecular Dynamics (MD) Simulations: Conduct MD simulations to assess the stability of the predicted this compound-5-HT1A receptor complex within a simulated lipid bilayer and aqueous environment, providing insights into the dynamics of the interaction.[15]
Biophysical Characterization of Binding
Direct measurement of the binding affinity and kinetics of this compound to the 5-HT1A receptor is essential for confirming a direct interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR) Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[16]
-
Immobilization: Purified, solubilized 5-HT1A receptors are immobilized on a sensor chip.
-
Binding Analysis: A series of concentrations of this compound are flowed over the chip surface.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).
Functional Characterization of Receptor Activation
To determine if the binding of this compound to the 5-HT1A receptor leads to a functional response, a cell-based assay measuring a downstream signaling event is required. The 5-HT1A receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12][17][18]
Experimental Protocol: cAMP Assay
-
Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to overexpress the human 5-HT1A receptor.[19][20]
-
Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Treatment: Incubate the cells with varying concentrations of this compound.
-
Measurement: Quantify intracellular cAMP levels using a competitive immunoassay, such as an ELISA-based kit or a homogenous assay like AlphaScreen.[19][20][21] A decrease in cAMP levels in the presence of this compound would indicate agonistic activity at the 5-HT1A receptor.
| Parameter | Predicted Outcome for 5-HT1A Agonist |
| Binding Affinity (KD) | Low nanomolar to micromolar range |
| cAMP Levels | Dose-dependent decrease |
| EC50 (cAMP Assay) | Correlates with binding affinity |
Part 2: Elucidation of Downstream Signaling Pathways
Upon confirmation of 5-HT1A receptor activation, the next logical step is to investigate the downstream signaling cascades that are known to be modulated by this receptor and are relevant to antidepressant action. A key pathway implicated in the therapeutic effects of antidepressants is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[18]
Measurement of ERK Phosphorylation
Experimental Protocol: Western Blot Analysis Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins like ERK.[22][23][24]
-
Cell Treatment: Treat 5-HT1A-expressing cells with this compound for various time points.
-
Lysate Preparation: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[22]
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection and quantify the band intensities. An increase in the p-ERK/total ERK ratio would indicate activation of the MAPK pathway.
| Treatment | Time Point | Fold Change in p-ERK/Total ERK |
| Vehicle Control | 15 min | 1.0 |
| This compound (1 µM) | 5 min | (Predicted increase) |
| This compound (1 µM) | 15 min | (Predicted peak increase) |
| This compound (1 µM) | 30 min | (Predicted decrease from peak) |
| 5-HT (Positive Control) | 15 min | (Known increase) |
Part 3: In Vivo Target Engagement and Behavioral Correlates
The ultimate validation of the proposed mechanism of action requires demonstrating that the antidepressant-like effects of this compound in a living organism are dependent on its interaction with the 5-HT1A receptor and result in measurable neurochemical changes.
Behavioral Pharmacology
The forced swim test is a standard preclinical model used to assess antidepressant efficacy.[25][26][27][28][29]
Experimental Protocol: Forced Swim Test in Mice
-
Animal Dosing: Administer this compound, a known antidepressant (e.g., a selective serotonin reuptake inhibitor), or vehicle to different groups of mice. To test for 5-HT1A receptor dependency, include a group pre-treated with a 5-HT1A antagonist before this compound administration.
-
Test Procedure: Place each mouse in a cylinder of water from which it cannot escape for a 6-minute session.[28][29]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.[28] A significant decrease in immobility time is indicative of an antidepressant-like effect.[27] If the effect of this compound is blocked by the 5-HT1A antagonist, it provides strong evidence for the proposed mechanism.
In Vivo Neurochemistry
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[30][31][32][33][34]
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in serotonergic projections, such as the hippocampus or prefrontal cortex.
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals before and after systemic administration of this compound.
-
Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[32][33] An increase in extracellular serotonin levels following this compound administration would be consistent with a mechanism involving the modulation of the serotonergic system.
Conclusion
The research framework detailed in this guide provides a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By progressing from in silico and in vitro target validation to in vivo functional and behavioral studies, this plan will enable a comprehensive understanding of how this compound exerts its antidepressant-like effects. The confirmation of the 5-HT1A receptor as a primary target and the delineation of the subsequent signaling pathways will be critical for the continued development of this compound as a potential novel therapeutic for depressive disorders.
References
-
Insight into the metabolic mechanism of Diterpene Ginkgolides on antidepressant effects for attenuating behavioural deficits compared with venlafaxine. PubMed Central. Available at: [Link]
-
cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. Available at: [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. Available at: [Link]
-
The mouse forced swim test. Johns Hopkins University. Available at: [Link] Forced-Swim-Test
-
Characterization of Ligand Binding to GPCRs Through Computational Methods. Springer Link. Available at: [Link]
-
The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. MDPI. Available at: [Link]
-
The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. Available at: [Link]
-
Characterization of Ligand Binding to GPCRs Through Computational Methods. PubMed. Available at: [Link]
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Biophysical characterization of G-protein coupled receptor-peptide ligand binding. PubMed Central. Available at: [Link]
-
Diterpene Ginkgolides Exert an Antidepressant Effect Through the NT3-TrkA and Ras-MAPK Pathways. PubMed Central. Available at: [Link]
-
5-HT1A Receptor Function in Major Depressive Disorder. PubMed Central. Available at: [Link]
-
5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. Available at: [Link]
-
Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]
-
The 5-HT1A receptor in Major Depressive Disorder. PubMed Central. Available at: [Link]
-
Video: The Mouse Forced Swim Test. JoVE. Available at: [Link] Forced-Swim-Test
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available at: [Link]
-
Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]
-
A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. Available at: [Link]
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. Available at: [Link]
-
Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. NIH. Available at: [Link]
-
In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. NIH. Available at: [Link]
-
In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. PubMed. Available at: [Link]
-
Chemicals and Pharmacological Effects of Clematis Species-a Review. Preprints.org. Available at: [Link]
-
Evaluation of cellular cAMP levels by 5-HT1AR and OX1R heterodimer... ResearchGate. Available at: [Link]
-
Bioactive Saponins from Clematis Mini Review. JETIR Research Journal. Available at: [Link]
-
(PDF) Chemical Constituents Of The Genus Clematis -A Review. ResearchGate. Available at: [Link]
-
phytochemicals and pharmacological effects of clematis species-a report. Jetir.Org. Available at: [Link]
-
Advances in Computational Techniques to Study GPCR-Ligand Recognition. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
-
This compound | Antioxidant 抑制剂| 现货供应| 美国品牌| 免费采购电话400-668-6834. Selleck.cn. Available at: [Link]
-
Dissecting the molecular mechanisms underlying the antidepressant activities of herbal medicines through the comprehensive review of the recent literatures. PubMed Central. Available at: [Link]
-
Chemical and biological research of Clematis medicinal resources. ResearchGate. Available at: [Link]
-
Depression: An Insight into Heterocyclic and Cyclic Hydrocarbon Compounds Inspired from Natural Sources. PubMed Central. Available at: [Link]
-
This compound | C22H30O14 | CID 6326020. PubChem. Available at: [Link]
-
Investigating the basis for the antidepressant effects of Gleditsiae spina using an integrated metabolomic strategy. PubMed Central. Available at: [Link]
-
5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. Available at: [Link]
-
5-HT1A receptor. Wikipedia. Available at: [Link]
Sources
- 1. This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the molecular mechanisms underlying the antidepressant activities of herbal medicines through the comprehensive review of the recent literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. win.ox.ac.uk [win.ox.ac.uk]
- 10. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Characterization of Ligand Binding to GPCRs Through Computational Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Ligand Binding to GPCRs Through Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in Computational Techniques to Study GPCR-Ligand Recognition. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The 5-HT1A receptor in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1) [emea.discoverx.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 28. jove.com [jove.com]
- 29. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 33. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Sourcing and Extraction of Sibiricose A5 from Polygalae Radix
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Sibiricose A5 is a phenylpropenoyl sucrose, an oligosaccharide ester found in the roots of Polygala species, notably Polygala tenuifolia Willd. and Polygala sibirica L., collectively known in traditional medicine as Polygalae Radix or 'Yuan Zhi'.[1][2] This bioactive natural product has garnered significant scientific interest for its potent antioxidant, neuroprotective, and antidepressant-like properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of this compound, focusing on its natural source, scientifically-grounded methodologies for its extraction and isolation, and analytical techniques for its characterization and quantification. The protocols and explanations herein are synthesized from peer-reviewed literature to provide a robust framework for researchers in natural product chemistry and drug development.
Introduction to this compound and its Botanical Source
This compound, also known as 3'-O-feruloyl-sucrose, is a hydroxycinnamic acid derivative belonging to a class of compounds known as phenylpropenoyl sucroses.[3][6] Its molecular structure consists of a sucrose backbone esterified with a ferulic acid moiety.[7] This compound is one of over 140 metabolites that have been isolated from Polygalae Radix, which also include other oligosaccharide esters, triterpenoid saponins, and xanthones.[1][2] The roots of Polygala tenuifolia have been a cornerstone of traditional medicine, historically used for their cognitive-enhancing and sedative effects.[1] Modern pharmacological studies have substantiated many of these claims, linking the therapeutic effects to its complex phytochemical profile, in which this compound is a key active constituent.[4][5]
Chemical Properties of this compound:
-
Molecular Formula: C₂₂H₃₀O₁₄[8]
-
Molecular Weight: 518.47 g/mol [8]
-
CAS Number: 107912-97-0[3]
-
Solubility: Slightly soluble in water; soluble in DMSO and methanol.[3][9]
-
Appearance: Solid[3]
The Botanical Source: Polygalae Radix
Polygalae Radix refers to the dried roots of Polygala tenuifolia or Polygala sibirica. These plants are the primary natural sources for the isolation of this compound.[1][4] The concentration of this compound and other oligosaccharide esters can be influenced by factors such as the plant's geographical origin, harvest time (typically spring and autumn), and post-harvest processing methods.[10]
Rationale for Source Selection: The choice of Polygalae Radix as the source material is dictated by the established presence of a diverse array of bioactive oligosaccharide esters.[1][11] The intricate esterification patterns of the sucrose core in these compounds, including that of this compound, present a significant challenge for total chemical synthesis, making extraction from the natural source the most viable method for obtaining the compound for research and development.
Extraction and Purification Workflow
The isolation of this compound from Polygalae Radix is a multi-step process involving initial solvent extraction followed by sequential chromatographic purification. The objective is to systematically remove interfering compounds like highly polar sugars and less polar lipids and saponins, thereby enriching and ultimately isolating the target compound.
Caption: Workflow for this compound isolation from Polygalae Radix.
Step-by-Step Experimental Protocol: Extraction
This protocol represents a generalized methodology synthesized from multiple studies on the isolation of oligosaccharide esters from Polygala species.[11][12][13]
-
Material Preparation:
-
Obtain dried roots of Polygala tenuifolia.
-
Pulverize the roots into a coarse powder to increase the surface area for efficient solvent penetration.
-
-
Solvent Extraction:
-
Macerate the powdered root material (e.g., 3.0 kg) in an aqueous ethanol or methanol solution (typically 60-70% v/v) at room temperature.[11][12] The use of a hydroalcoholic solvent is a critical choice; it possesses the appropriate polarity to efficiently solubilize oligosaccharide esters like this compound while minimizing the extraction of highly nonpolar lipids.
-
Extraction is typically repeated three times for 24 hours each to ensure exhaustive recovery of the target compounds.[11]
-
-
Concentration:
-
Combine the solvent extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to prevent thermal degradation of the esters. This yields a viscous crude extract.
-
Step-by-Step Experimental Protocol: Purification
The crude extract is a complex mixture. A multi-stage chromatographic approach is necessary to achieve high purity.
-
Macroporous Resin Chromatography (Initial Fractionation):
-
Rationale: This step is highly effective for the initial cleanup and fractionation of saccharide esters. The resin (e.g., Diaion HP-20, Amberlite XAD) adsorbs compounds based on polarity.[11][12] It efficiently removes highly polar compounds like simple sugars and salts, which do not adsorb to the resin.
-
Procedure: Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to elute unbound polar impurities.
-
Elute the adsorbed compounds using a stepwise gradient of increasing methanol or ethanol concentration in water (e.g., 0%, 40%, 60%, 80%, 100%).[11] this compound and similar esters typically elute in the 40-60% methanol/ethanol fractions.[11][12]
-
-
Size-Exclusion Chromatography (Fraction Enrichment):
-
Rationale: This technique separates molecules based on their size. It is used to further refine the fractions obtained from the macroporous resin step.
-
Procedure: Concentrate the target fractions from the previous step and apply them to a Sephadex LH-20 column.
-
Elute with a suitable solvent, often a methanol/water mixture.[11] This step helps in separating the oligosaccharide esters from other compounds of different molecular weights, such as larger saponins or smaller phenolics.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Isolation):
-
Rationale: RP-HPLC is a high-resolution technique essential for isolating individual compounds from the enriched fractions. A C18 stationary phase separates molecules based on their hydrophobicity.
-
Procedure: Dissolve the enriched fraction and inject it into a preparative RP-HPLC system equipped with a C18 column.
-
Elute using a gradient of acetonitrile and water (often containing a small amount of acid like phosphoric or formic acid to improve peak shape).[14]
-
Monitor the elution profile with a UV detector at a wavelength of ~320-330 nm, which is optimal for detecting the feruloyl chromophore of this compound.[14]
-
Collect the peak corresponding to the retention time of this compound. The final product is typically lyophilized to yield a pure, solid compound.
-
Analytical Characterization and Quality Control
Once isolated, the identity and purity of this compound must be confirmed using rigorous analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final product and for quantifying this compound in extracts and fractions.[14]
| Parameter | Typical Conditions | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Industry standard for separating moderately polar compounds like sucrose esters.[14][15] |
| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) | The acidified aqueous phase suppresses the ionization of phenolic hydroxyls, leading to sharper, more symmetrical peaks.[14] |
| Gradient | A typical gradient might run from 10% to 45% A over 75 min.[12] | A gradient is necessary to resolve the complex mixture of related esters found in Polygalae Radix. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[14] |
| Detection | UV at 330 nm | This wavelength corresponds to the absorbance maximum for the ferulic acid moiety, providing high sensitivity and selectivity.[14] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[14] |
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer (LC-MS) is essential for unambiguous identification. Electrospray ionization (ESI) is the preferred method. High-resolution MS (HRMS) like Q-TOF or Orbitrap provides an accurate mass measurement, which is critical for confirming the elemental composition (C₂₂H₃₀O₁₄).[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to confirm the identity of this compound, including the specific attachment point of the feruloyl group to the sucrose core.
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the successful extraction, isolation, and characterization of this compound from its primary botanical source, Polygalae Radix. The process relies on a logical progression from broad polarity-based extraction to high-resolution chromatographic techniques. For drug development professionals, ensuring the purity and consistent quality of the isolated compound through these validated analytical methods is paramount. Future research may focus on optimizing extraction yields through advanced techniques like supercritical fluid or microwave-assisted extraction, and on the semi-synthesis of this compound derivatives to explore structure-activity relationships for enhanced therapeutic potential.
References
-
Kim, D. H., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules, 27(23), 8435. Retrieved from [Link]
-
Liu, J., et al. (2010). Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice. Pharmaceutical Biology, 48(7), 828-833. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Yuan, J., et al. (2020). Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics. Fitoterapia, 147, 104759. Retrieved from [Link]
-
ResearchGate. (2020). Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life”. Retrieved from [Link]
-
Li, C., et al. (2022). Polygalae Radix: review of metabolites, pharmacological activities and toxicology. Frontiers in Pharmacology. Retrieved from [Link]
-
Sun, C., et al. (2012). [Quantitative determination of sibricose A5 and sibricose A6 in Polygalae radix]. Zhongguo Zhong Yao Za Zhi, 37(11), 1607-1609. Retrieved from [Link]
-
ResearchGate. (2017). Oligosaccharide esters from Polygala paniculata with their NO inhibitory activity. Retrieved from [Link]
-
Selleck. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. Retrieved from [Link]
-
Tatli, I. I., et al. (2022). Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik. Molecules, 27(3), 664. Retrieved from [Link]
-
Tu, H. H., et al. (2008). Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia. Molecules, 13(7), 1528-1533. Retrieved from [Link]
-
Zhou, Y. H., et al. (2014). Chemical investigation of the roots of Polygala sibirica L. Chinese Journal of Natural Medicines, 12(3), 225-230. Retrieved from [Link]
Sources
- 1. Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich [sigmaaldrich.com]
- 4. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik | MDPI [mdpi.com]
- 7. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. [Quantitative determination of sibricose A5 and sibricose A6 in Polygalae radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Sibiricose A5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Sibiricose A5, a phenylpropenoyl sucrose ester primarily isolated from the roots of Polygala tenuifolia, has emerged as a compelling natural product with a spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. We delve into the mechanistic underpinnings of its neuroprotective, antioxidant, and enzyme inhibitory effects, supported by detailed experimental protocols and data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound, also known as 3-O-Feruloylsucrose, is a bioactive oligosaccharide ester that has garnered significant attention in the scientific community.[1] Naturally occurring in several plant species, including Polygala tenuifolia, Sibiricum sp., and Lilium speciosum, it is a prominent member of the phenylpropenoyl sucrose family.[1] Historically, extracts of Polygala tenuifolia have been utilized in traditional medicine for their cognitive-enhancing and sedative properties. Modern scientific investigation has identified this compound as one of the key active constituents responsible for these effects. Its diverse biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and antidepressant-like properties, position it as a promising candidate for further investigation in the context of neurodegenerative diseases and other oxidative stress-related disorders.[1] This guide aims to provide a detailed technical overview of this compound, from its fundamental chemical characteristics to its complex biological interactions and the experimental methodologies used to elucidate them.
Chemical Structure and Physicochemical Properties
This compound is structurally characterized by a sucrose backbone esterified with a ferulic acid moiety at the 3'-position of the fructose residue. This unique combination of a disaccharide and a hydroxycinnamic acid derivative dictates its physicochemical properties and biological activities.
The chemical structure of this compound is presented below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₁₄ | [1][2] |
| Molecular Weight | 518.47 g/mol | [1][2] |
| CAS Number | 107912-97-0 | [1][2] |
| IUPAC Name | [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [2] |
| Synonyms | 3-O-Feruloylsucrose, this compound | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in water; Soluble in DMSO (≥100 mg/mL) | [1] |
| Storage | -20°C | [1] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. The subsequent sections will explore its primary functions and the underlying molecular mechanisms.
Neuroprotective Effects
Oligosaccharide esters from Polygala tenuifolia, including this compound, have demonstrated significant neuroprotective properties.[3] These effects are attributed to a multi-faceted mechanism of action that addresses several key pathological features of neurodegenerative diseases.
3.1.1. Anti-Neuroinflammatory and Antioxidant Mechanisms
Neuroinflammation and oxidative stress are critical contributors to neuronal damage in conditions such as Alzheimer's and Parkinson's disease. This compound is believed to exert its neuroprotective effects in part by modulating key signaling pathways involved in these processes.
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In pathological conditions, its activation leads to the production of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound can inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators and mitigating neuroinflammation.
-
Activation of the Nrf2/HO-1 Signaling Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). It is proposed that this compound can activate the Nrf2/HO-1 pathway, enhancing the cellular antioxidant capacity and protecting neurons from oxidative damage.
Sources
The Multifaceted Biological Activities of Sibiricose A5: A Technical Guide for Researchers
Introduction: Unveiling Sibiricose A5
This compound is a naturally occurring phenylpropenoyl sucrose, a type of hydroxycinnamic acid, that has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] Primarily isolated from plants such as Polygala tenuifolia, Sibiricum sp., and Lilium speciosum, this oligosaccharide ester stands as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides an in-depth exploration of the known biological activities of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, experimental evaluation, and potential therapeutic applications. The structure of this guide is designed to be a practical and insightful resource, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable protocols for investigation.
Core Biological Activities of this compound: A Mechanistic Overview
This compound has demonstrated a range of significant biological effects, primarily centered around its potent antioxidant, anti-inflammatory, neuroprotective, and antidepressant-like properties.[1] Furthermore, its activity as a lactate dehydrogenase inhibitor suggests potential applications in metabolic-related disorders and oncology.[1] This section will delve into the mechanistic underpinnings of these activities, providing a foundation for the experimental protocols that follow.
Potent Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its biological profile, contributing significantly to its other therapeutic effects.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This compound's chemical structure, rich in phenolic hydroxyl groups, allows it to act as a potent free radical scavenger.
Experimental Workflow: Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like this compound.
Caption: Workflow for DPPH antioxidant assay.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many debilitating conditions. This compound has been shown to possess anti-inflammatory properties, which are closely linked to its antioxidant effects and its ability to modulate key inflammatory pathways. A primary mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in activated macrophages.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade.
The anti-inflammatory effects of many natural compounds are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4][5] These pathways are central regulators of the expression of pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and IL-6.[2][4][5] While direct evidence for this compound's modulation of NF-κB and MAPK is still emerging, it is a highly plausible mechanism given its structural class.
Signaling Pathway: NF-κB Activation in Inflammation
This diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of this compound.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Neuroprotective Potential
This compound exhibits significant neuroprotective effects, making it a compound of interest for neurodegenerative diseases like Alzheimer's disease.[1] One of the key mechanisms underlying its neuroprotective action is its ability to counteract glutamate-induced excitotoxicity.[6] Glutamate is a major excitatory neurotransmitter, but its excess can lead to neuronal cell death through mechanisms involving increased intracellular calcium, generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[7][8][9] this compound's antioxidant properties likely play a crucial role in mitigating the oxidative stress associated with excitotoxicity.
Antidepressant-like Activity
Emerging evidence suggests that this compound possesses antidepressant-like properties.[1] The mechanisms underlying these effects are multifaceted and are thought to involve the modulation of neuroinflammation and the enhancement of neurotrophic factor signaling.[10] Specifically, the regulation of microglial polarization away from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype is a promising avenue of investigation. Furthermore, the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and mood regulation, is a likely target for this compound's antidepressant action.[10]
Lactate Dehydrogenase Inhibition
This compound has been identified as a lactate dehydrogenase (LDH) inhibitor.[1][11] LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[11] In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), leading to high levels of lactate production. By inhibiting LDH, this compound can potentially disrupt the energy metabolism of cancer cells and reduce the lactate-mediated acidification of the tumor microenvironment, which is known to promote tumor progression and metastasis.[12]
Anticancer Activity
While less explored than its other biological activities, the potential for this compound to exhibit anticancer effects is a logical extension of its LDH inhibitory action and its ability to induce oxidative stress in cancer cells. However, further research is required to establish its efficacy and selectivity against various cancer cell lines.
Quantitative Data on Biological Activities
A critical aspect of evaluating a bioactive compound is the determination of its potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes available quantitative data for this compound and related compounds. It is important to note that specific IC50 values for pure this compound are not yet widely reported in the literature for all its activities, highlighting an area for future research.
| Biological Activity | Assay | Test System | IC50/EC50 Value | Reference |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | Data not available for pure compound. Plant extracts rich in this compound show strong activity. | [1][13] |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Data not available for pure compound. | [3] |
| Anticancer | Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | Data not available for pure compound. | [14] |
Experimental Protocols: A Step-by-Step Guide
To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating, with clear endpoints and controls.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound through its ability to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a stock solution of ascorbic acid for the positive control and create a similar dilution series.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the various concentrations of this compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in serum-free DMEM.
-
Remove the old media from the cells and treat them with the different concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL final concentration) to all wells except the control group.
-
Incubate the plate for 24 hours.
-
-
Measurement of Nitrite:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
-
Determine the IC50 value for NO inhibition.
-
Protocol 3: Cytotoxicity Assessment - MTT Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell line (e.g., HT-29 or DLD-1 for colon cancer)
-
This compound
-
Appropriate cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
This compound is a compelling natural product with a rich profile of biological activities that warrant further in-depth investigation. Its potent antioxidant and anti-inflammatory properties provide a strong foundation for its observed neuroprotective and potential antidepressant effects. Furthermore, its role as a lactate dehydrogenase inhibitor opens up exciting avenues for research in cancer metabolism and other metabolic disorders.
This technical guide has provided a comprehensive overview of the current understanding of this compound's biological activities, complete with detailed experimental protocols to facilitate further research. A significant gap in the current literature is the lack of specific quantitative data, such as IC50 values, for the pure compound across its various activities. Future research should prioritize the determination of these values to accurately assess its potency. Moreover, detailed mechanistic studies are needed to fully elucidate the signaling pathways modulated by this compound, particularly in the context of its neuroprotective, antidepressant, and anticancer activities. The continued exploration of this promising natural compound holds the potential to yield novel therapeutic agents for a range of human diseases.
References
-
Khan, M. A., et al. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Journal of King Saud University - Science, 33(1), 101243. [Link]
-
Lountos, G. T., et al. (2018). Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 28(14), 2443-2447. [Link]
-
Valvona, C. J., et al. (2023). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Molecular Sciences, 24(14), 11489. [Link]
-
Nabavi, S. M., et al. (2019). Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review. Journal of Cellular Physiology, 234(8), 12345-12359. [Link]
-
Jasicka-Misiak, I., et al. (2018). Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of the white rot fungus Cerrena unicolor. International Journal of Molecular Sciences, 19(6), 1648. [Link]
-
ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]
-
ResearchGate. (n.d.). % growth inhibition of growth of diverse colorectal cancer cell lines.... [Link]
-
ResearchGate. (n.d.). IC 50 values For antioxidant activity of Plant extracts using DPPH assay. [Link]
-
PubMed. (2021). Anticancer effects of bifidobacteria on colon cancer cell lines. [Link]
-
Journal of Visualized Experiments. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
-
MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]
-
MDPI. (2024). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. [Link]
-
PubMed. (2005). Forced swimming test in mice: a review of antidepressant activity. [Link]
-
YouTube. (2020). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION. [Link]
-
PubMed. (2018). Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation. [Link]
-
National Center for Biotechnology Information. (2018). Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. [Link]
-
YouTube. (2021). Animal research: antidepressants and the forced swim test. [Link]
-
Frontiers. (2015). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. [Link]
-
SciTePress. (2019). Anticancer Activity of Fibraurea Tinctoria with DLD1 Celline Cytotoxicity Assay. [Link]
-
National Genomics Data Center. (n.d.). Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation. [Link]
-
bioRxiv. (2023). Machine Learning-Based Model for Behavioral Analysis in Rodents: Application to the Forced Swim Test. [Link]
-
PubMed. (2007). Lactate dehydrogenase activity is inhibited by methylmalonate in vitro. [Link]
-
PubMed. (2012). Neuroprotective effect of ginkgolide K on glutamate-induced cytotoxicity in PC 12 cells via inhibition of ROS generation and Ca(2+) influx. [Link]
-
ResearchGate. (n.d.). (PDF) The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
-
MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]
-
PubMed Central. (2020). The Detrimental Action of Adenosine on Glutamate-Induced Cytotoxicity in PC12 Cells Can Be Shifted towards a Neuroprotective Role through A1AR Positive Allosteric Modulation. [Link]
-
National Center for Biotechnology Information. (2017). Para-hydroxyphenylpyruvate inhibits the pro-inflammatory stimulation of macrophage preventing LPS-mediated nitro-oxidative unbalance and immunometabolic shift. [Link]
-
PubMed Central. (2015). Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues. [Link]
-
PubMed Central. (2017). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer Activity of Fibraurea tinctoria with DLD-1 Cell Line Cytotoxicity Assay. [Link]
-
PubMed Central. (2021). Dissecting the molecular mechanisms underlying the antidepressant activities of herbal medicines through the comprehensive review of the recent literatures. [Link]
Sources
- 1. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model [mdpi.com]
- 6. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 8. Neuroprotective effect of ginkgolide K on glutamate-induced cytotoxicity in PC 12 cells via inhibition of ROS generation and Ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Detrimental Action of Adenosine on Glutamate-Induced Cytotoxicity in PC12 Cells Can Be Shifted towards a Neuroprotective Role through A1AR Positive Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer effects of bifidobacteria on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibiricose A5: A Technical Primer on its Neuroprotective Mechanisms
Introduction: The Therapeutic Potential of Sibiricose A5 in Neurodegeneration
This compound, an oligosaccharide ester derived from the root of Polygala tenuifolia (Polygalae Radix), has emerged as a promising natural compound in the field of neuropharmacology.[1][2] Traditionally used in Chinese medicine, modern scientific inquiry has begun to validate its potent antioxidant and neuroprotective properties.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its core mechanisms of action for researchers, scientists, and drug development professionals. While the full extent of its molecular interactions is still under active investigation, this document synthesizes the available evidence to present a coherent model of its therapeutic potential.
Core Neuroprotective Mechanism: Potent Antioxidant Activity
The most well-documented neuroprotective attribute of this compound is its robust antioxidant capacity.[1][2][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's disease.[6] Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and lipid-rich composition.
This compound is hypothesized to exert its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: As a phenolic compound, this compound likely possesses the ability to directly neutralize free radicals, thereby preventing them from damaging critical cellular components such as lipids, proteins, and nucleic acids.
-
Modulation of Endogenous Antioxidant Enzymes: While direct evidence for this compound is still emerging, many natural polyphenolic compounds are known to upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), through the activation of the Nrf2 signaling pathway.[7][8]
The antioxidant properties of this compound represent a foundational element of its neuroprotective profile, mitigating a primary driver of neuronal injury and death in neurodegenerative conditions.
Hypothesized Signaling Pathways in this compound-Mediated Neuroprotection
Beyond its direct antioxidant effects, it is plausible that this compound modulates key intracellular signaling pathways that govern neuronal survival and apoptosis. The following sections outline hypothesized pathways based on the actions of similar natural compounds and the known molecular landscape of neuroprotection. It is crucial to note that direct experimental validation of this compound's interaction with these specific pathways is an area requiring further intensive research.
The PI3K/Akt Signaling Pathway: A Pro-Survival Cascade
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[7][9] Activation of this pathway is a well-established mechanism for promoting neuronal survival and protecting against apoptotic cell death.[9] It is hypothesized that this compound may activate the PI3K/Akt pathway, leading to the downstream phosphorylation and activation of pro-survival proteins and the inhibition of pro-apoptotic factors.
Caption: Hypothesized activation of the PI3K/Akt pathway by this compound.
The Nrf2-ARE Pathway: Orchestrating the Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][8][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for detoxifying enzymes and antioxidant proteins. Given this compound's potent antioxidant nature, it is highly probable that it activates the Nrf2 pathway, thereby bolstering the cell's intrinsic defense mechanisms against oxidative damage.
Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases. A key family of proteases involved in executing apoptosis is the caspases, with caspase-3 being a primary executioner caspase.[11][12][13][14] A related compound from Polygalae Radix, 3,6′-disinapoyl sucrose (DISS), has been shown to protect neuronal cells by modulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[15] It is plausible that this compound employs a similar mechanism, shifting the balance towards cell survival by downregulating pro-apoptotic proteins and upregulating anti-apoptotic proteins, ultimately leading to the inhibition of caspase-3 activation.
Experimental Protocols for a.ssessing the Neuroprotective Effects of this compound
To rigorously evaluate the neuroprotective effects of this compound, a combination of in vitro and in vivo experimental models is essential.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neuroprotective studies.[6][15][16][17][18]
Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in SH-SY5Y cells.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control group (e.g., DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a predetermined duration (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection in an Animal Model of Alzheimer's Disease
Animal models, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (APP/PS1 mice), are invaluable for assessing the in vivo efficacy of neuroprotective compounds.[19][20][21][22]
Objective: To evaluate the effect of this compound on cognitive function and amyloid pathology in an APP/PS1 mouse model.
Step-by-Step Methodology:
-
Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls.
-
Treatment: Administer this compound (e.g., via oral gavage) to the APP/PS1 mice for a specified period (e.g., 3 months), starting at an age when pathology begins to develop. Include a vehicle-treated APP/PS1 group and a wild-type control group.
-
Behavioral Testing: At the end of the treatment period, assess cognitive function using behavioral tests such as the Morris water maze or the Y-maze.
-
Tissue Collection and Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Histopathological Analysis: Perform immunohistochemistry on brain sections to quantify amyloid-beta (Aβ) plaque deposition and neuronal loss.
-
Biochemical Analysis: Use ELISA to measure the levels of soluble and insoluble Aβ in brain homogenates.
-
Data Analysis: Compare the behavioral performance and pathological markers between the different treatment groups.
Quantitative Data Summary
While specific quantitative data for this compound's effects on neuronal signaling pathways are limited in the public domain, the following table summarizes the expected outcomes based on its known antioxidant properties and the hypothesized mechanisms of action.
| Parameter | Expected Effect of this compound | Method of Measurement |
| In Vitro (SH-SY5Y cells) | ||
| Cell Viability (under oxidative stress) | Increased | MTT Assay |
| Intracellular ROS Levels | Decreased | DCFDA Assay |
| Caspase-3 Activity | Decreased | Caspase-3 Colorimetric or Fluorometric Assay |
| p-Akt/Akt Ratio | Increased | Western Blot |
| Nuclear Nrf2 Levels | Increased | Western Blot, Immunofluorescence |
| In Vivo (APP/PS1 mice) | ||
| Cognitive Performance | Improved | Morris Water Maze, Y-maze |
| Aβ Plaque Load | Decreased | Immunohistochemistry, Thioflavin S Staining |
| Neuronal Loss | Reduced | Nissl Staining, NeuN Immunohistochemistry |
Conclusion and Future Directions
This compound is a natural compound with significant potential for the development of novel neuroprotective therapies. Its strong antioxidant activity provides a solid foundation for its observed beneficial effects. However, to fully realize its therapeutic promise, a more in-depth understanding of its molecular mechanisms is imperative. Future research should focus on:
-
Directly investigating the interaction of this compound with the PI3K/Akt and Nrf2 signaling pathways in neuronal cells.
-
Quantifying the inhibitory effects of this compound on specific caspases, particularly caspase-3, in models of neuronal apoptosis.
-
Conducting comprehensive preclinical studies in various animal models of neurodegenerative diseases to establish its efficacy and safety profile.
By elucidating the intricate molecular tapestry of this compound's neuroprotective actions, the scientific community can pave the way for its translation from a traditional remedy to a targeted, evidence-based therapeutic agent for debilitating neurological disorders.
References
-
This compound | ≥99%(HPLC) | Selleck | Antioxidant 阻害剤. (n.d.). Retrieved January 15, 2026, from [Link]
-
Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - Frontiers. (2024, March 12). Retrieved January 15, 2026, from [Link]
-
PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease - PubMed Central. (2021, April 15). Retrieved January 15, 2026, from [Link]
-
Neuroprotective Mechanism of Polygonatum sibiricum Polysaccharides in Alzheimer's Disease: Highlighting Role of PI3K-AKT Signalling Pathway and Leptin Receptor - ResearchGate. (2026, January 6). Retrieved January 15, 2026, from [Link]
-
Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed. (2017, February 1). Retrieved January 15, 2026, from [Link]
-
Neuroprotective effects of compounds on SH SY5Y cells - ResearchGate. (2022, November 3). Retrieved January 15, 2026, from [Link]
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023, December 11). Retrieved January 15, 2026, from [Link]
-
Nrf2 promotes neuronal cell differentiation - PMC - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed. (2025, October 1). Retrieved January 15, 2026, from [Link]
-
Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mammalian Models in Alzheimer's Research: An update - Preprints.org. (2023, September 6). Retrieved January 15, 2026, from [Link]
-
PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
Alzheimer's Disease Models - Inotiv. (n.d.). Retrieved January 15, 2026, from [Link]
-
Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata - MDPI. (2024, February 21). Retrieved January 15, 2026, from [Link]
-
The role of Nrf2 signaling pathways in nerve damage repair - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Edinburgh Research Explorer - CORE. (2019, April 5). Retrieved January 15, 2026, from [Link]
-
Alzheimer's Disease: Experimental Models and Reality - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Caspase-3 in the central nervous system: beyond apoptosis - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Publications | Model AD. (2024, February 11). Retrieved January 15, 2026, from [Link]
-
Basal activation of astrocytic Nrf2 in neuronal culture media - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Caspase-3 inhibition toward perinatal protection of the developing brain from environmental stress - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
NRF2 Activation Ameliorates Oxidative Stress and Improves Mitochondrial Function and Synaptic Plasticity, and in A53T α-Synuclein Hippocampal Neurons - PubMed. (2021, December 24). Retrieved January 15, 2026, from [Link]
-
Multivariate analysis of polyphenolic content and in vitro antioxidant capacity of wild and cultivated berries from Bosnia and Herzegovina - PubMed Central. (2021, September 28). Retrieved January 15, 2026, from [Link]
-
Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Immature and mature cortical neurons engage different apoptotic mechanisms involving caspase-3 and the mitogen-activated protein kinase pathway - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Protocol for in vitro evaluation of effects of stiffness on patient-derived glioblastoma - NIH. (2024, August 14). Retrieved January 15, 2026, from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Antioxidant 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 promotes neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3 in the central nervous system: beyond apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immature and mature cortical neurons engage different apoptotic mechanisms involving caspase-3 and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. inotiv.com [inotiv.com]
- 22. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Mechanism of Sibiricose A5: A Technical Guide for Researchers
Introduction: Unveiling the Potential of Sibiricose A5
This compound, a notable oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. (Polygalae Radix), has emerged as a compound of significant interest within the scientific community.[1][2][3] Traditionally, Polygalae Radix has been a cornerstone in oriental medicine, utilized for its diverse therapeutic properties, including the treatment of inflammation-mediated diseases.[4][5] While extensively recognized for its neuroprotective and potent antioxidant activities, the precise anti-inflammatory mechanisms of this compound are an active area of investigation.[2][3] This guide synthesizes the current understanding and presents a scientifically-grounded, hypothesized mechanism of action for this compound, providing a robust framework for researchers and drug development professionals.
Based on in-silico studies and the established bioactivity of structurally related compounds from Polygalae Radix, it is plausible that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), and the inhibition of pro-inflammatory enzymes.[2][4][6][7] An in-silico analysis has suggested that this compound can be effectively accommodated within the inhibitor-binding pockets of inducible nitric oxide synthase (iNOS) and myeloperoxidase, indicating a potential for direct enzymatic inhibition.[2]
Hypothesized Core Mechanism: Dual-Pronged Inhibition of Inflammatory Cascades
The proposed anti-inflammatory action of this compound is centered on a dual strategy: the suppression of pro-inflammatory gene expression via inhibition of the NF-κB and MAPK signaling pathways, and the direct inhibition of enzymes responsible for the synthesis of inflammatory mediators.
Signaling Pathway Modulation
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically trigger a cascade of intracellular events culminating in the activation of transcription factors like NF-κB and AP-1 (activated by MAPK pathways). These transcription factors then orchestrate the expression of a host of pro-inflammatory genes. Other bioactive compounds from Polygalae Radix have been shown to interfere with these pathways.[4][6][7] We hypothesize a similar mechanism for this compound.
Inhibition of the NF-κB Pathway : In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9][10] this compound is postulated to inhibit the degradation of IκB, thereby preventing NF-κB nuclear translocation.
Inhibition of the MAPK Pathway : The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors.[11][12][13] Activation of these kinases leads to the phosphorylation and activation of various transcription factors, contributing to the inflammatory response. It is proposed that this compound can interfere with the phosphorylation of key MAPK components, thus dampening the downstream inflammatory signaling.
Direct Enzymatic Inhibition
Beyond pathway modulation, this compound is thought to directly inhibit key enzymes responsible for producing inflammatory mediators.
iNOS and COX-2 Inhibition : Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes upregulated during inflammation, leading to the production of nitric oxide (NO) and prostaglandins, respectively.[8][14][15][16] These molecules are potent inflammatory mediators. The in-silico data suggesting this compound's affinity for the iNOS binding pocket supports the hypothesis of direct enzymatic inhibition.[2] Similarly, the known inhibitory effects of other sucrose esters from the same plant on COX-2 suggest a plausible parallel mechanism for this compound.[4]
Experimental Validation Protocols
To substantiate the hypothesized anti-inflammatory mechanism of this compound, a series of in-vitro experiments using a murine macrophage cell line, such as RAW 264.7, are recommended.[15][16][17][18][19]
Cell Culture and Induction of Inflammation
-
Cell Maintenance : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[16]
-
Inflammatory Challenge : Seed cells in appropriate culture plates and, upon reaching desired confluency, pre-treat with varying concentrations of this compound for a specified duration (e.g., 2 hours) before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[20][21]
Quantification of Inflammatory Mediators
| Assay | Target | Principle |
| Griess Assay | Nitric Oxide (NO) | Measures nitrite, a stable product of NO, in the culture supernatant.[15] |
| ELISA | TNF-α, IL-6, IL-1β, PGE₂ | Quantifies the concentration of specific cytokines and prostaglandins in the culture supernatant using antibody-based detection.[22][23][24] |
Analysis of Protein Expression and Pathway Activation
-
Western Blotting :
-
Objective : To determine the protein levels of iNOS, COX-2, and phosphorylated and total forms of IκBα, NF-κB p65, ERK, JNK, and p38.
-
Protocol :
-
Lyse the treated cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
-
Quantitative PCR (qPCR) :
-
Objective : To measure the mRNA expression levels of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, and Il1b.
-
Protocol :
-
Isolate total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a suitable master mix.
-
Normalize target gene expression to a housekeeping gene (e.g., GAPDH).
-
-
Experimental Workflow Visualization
Conclusion and Future Directions
This compound, an oligosaccharide ester from Polygalae Radix, holds considerable promise as a novel anti-inflammatory agent. The proposed mechanism, involving the dual inhibition of the NF-κB and MAPK signaling pathways and the direct suppression of iNOS and COX-2, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and elucidating the full therapeutic potential of this compound. Further investigations could also explore its efficacy in in-vivo models of inflammation and delve deeper into its structure-activity relationships to guide the development of even more potent anti-inflammatory drugs.
References
-
Lee, J., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules, 27(23), 8434. Available from: [Link]
-
Jeon, H., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Pharmaceuticals, 15(12), 1494. Available from: [Link]
-
Li, C., et al. (2021). Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance. Frontiers in Pharmacology, 12, 788323. Available from: [Link]
-
Yao, Y., et al. (2023). A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life”. Frontiers in Pharmacology, 14, 1185586. Available from: [Link]
-
Li, M., et al. (2024). Polygalae Radix: review of metabolites, pharmacological activities and toxicology. Frontiers in Pharmacology, 15, 1389392. Available from: [Link]
-
Zhang, L., et al. (2021). Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics. Journal of Ethnopharmacology, 265, 113317. Available from: [Link]
-
Li, M., et al. (2024). Polygalae Radix: review of metabolites, pharmacological activities and toxicology. Frontiers in Pharmacology, 15. Available from: [Link]
-
N/A. (2021). 8 - TMR Modern Herbal Medicine. TMR Modern Herbal Medicine, 8. Available from: [Link]
-
Ba, Y., et al. (2019). Intestinal Absorption Profile of Three Polygala Oligosaccharide Esters in Polygalae Radix and the Effects of Other Components in Polygalae Radix on Their Absorption. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]
-
Jantan, I., et al. (2011). Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants. Journal of Ethnopharmacology, 138(2), 489-495. Available from: [Link]
-
Wang, Q., et al. (2025). Anti-inflammatory effect of polysaccharides from Sambucus williamsii Hance roots in lipopolysaccharide-stimulated RAW264.7 macrophages and acute lung injury in mice. International Journal of Biological Macromolecules, 306(Pt 1), 141368. Available from: [Link]
-
Baldwin, A. S., Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation, 107(3), 241-246. Available from: [Link]
-
Sari, D. C. R., et al. (2022). RAW 264.7 Macrophage Cell Line: In Vitro Model for the Evaluation of the Immunomodulatory Activity of Zingiberaceae. Scientia Pharmaceutica, 90(2), 23. Available from: [Link]
-
Wortzel, I., & Seger, R. (2011). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 661, 133-146. Available from: [Link]
-
Miller, J. W., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. Available from: [Link]
-
Folmer, F., et al. (2008). The inhibition of TNF-α-induced NF-κB activation by marine natural products. Phytotherapy Research, 22(5), 569-577. Available from: [Link]
-
Gagliardi, M., et al. (2025). MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States. bioRxiv. Available from: [Link]
-
Sajeli, B., et al. (2023). New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. International Immunopharmacology, 119, 109940. Available from: [Link]
-
Carrà, G., et al. (2011). Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. The Journal of Clinical Investigation, 121(7), 2665-2675. Available from: [Link]
-
Brägelmann, J., et al. (2021). MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I. Nature Communications, 12(1), 5483. Available from: [Link]
-
Khodadadi, H., et al. (2021). Inhibiting NF-κB During Cytokine Storm in COVID-19. Preprints.org. Available from: [Link]
-
Naidoo, D. B., et al. (2016). Extracts of six Rubiaceae species combined with rifampicin have good in vitro synergistic antimycobacterial activity and good anti-inflammatory and antioxidant activities. BMC Complementary and Alternative Medicine, 16, 377. Available from: [Link]
-
Nam, N. H. (2006). Naturally Occurring NF-κB Inhibitors. Mini-Reviews in Medicinal Chemistry, 6(8), 945-951. Available from: [Link]
-
Bourdon, J., et al. (2020). Toxicity to RAW264.7 Macrophages of Silica Nanoparticles and the E551 Food Additive, in Combination with Genotoxic Agents. Nanomaterials, 10(7), 1404. Available from: [Link]
-
Mahabusarakam, W., et al. (2021). Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells. Molecules, 26(11), 3338. Available from: [Link]
-
Chen, Y.-S., et al. (2021). The Anti-Inflammatory Effects and Mechanism of the Submerged Culture of Ophiocordyceps sinensis and Its Possible Active Compounds. Molecules, 26(16), 4930. Available from: [Link]
-
Li, X., et al. (2020). Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells. Molecules, 25(6), 1385. Available from: [Link]
-
Li, X., et al. (2020). Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells. ResearchGate. Available from: [Link]
-
Sibi, G., & Rabina, S. (2016). Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. Pharmacognosy Research, 8(Suppl 1), S25-S30. Available from: [Link]
-
Sibi, G., & Rabina, S. (2016). Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. ResearchGate. Available from: [Link]
Sources
- 1. tmrjournals.com [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. scispace.com [scispace.com]
- 14. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracts of six Rubiaceae species combined with rifampicin have good in vitro synergistic antimycobacterial activity and good anti-inflammatory and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity to RAW264.7 Macrophages of Silica Nanoparticles and the E551 Food Additive, in Combination with Genotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Sibiricose A5 CAS number and molecular weight
An In-depth Technical Guide to Sibiricose A5
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a bioactive natural product with significant therapeutic potential. This document delves into its fundamental properties, biological activities, and underlying mechanisms of action, offering a valuable resource for those investigating its applications in pharmacology and metabolomics.
Core Properties of this compound
This compound is an oligosaccharide ester, specifically a phenylpropenoyl sucrose, that has been isolated from several plant species, most notably from the roots of Polygala tenuifolia (Polygalae Radix)[1][2][3][4]. It is also found in Polygala arillata, Lilium speciosum, and other organisms[5][6]. As a hydroxycinnamic acid, its structure contributes to its notable biological activities[6].
| Property | Value | Source |
| CAS Number | 107912-97-0 | [1][5][6] |
| Molecular Weight | 518.47 g/mol | [1][2][6] |
| Molecular Formula | C22H30O14 | [1][5][6] |
| Synonyms | 3'-feruloylsucrose, 3-O-Feruloylsucrose, Arillanin B | [5][6] |
| Physical Form | Solid powder | [6][7] |
| Solubility | Slightly soluble in water; Soluble in DMSO, Pyridine, Methanol, Ethanol | [2][4][6] |
Chemical Structure and Physicochemical Data
The chemical structure of this compound is characterized by a sucrose molecule esterified with a ferulic acid moiety. This unique combination is central to its biological function.
Caption: Chemical structure of this compound.
Biological Activity and Therapeutic Potential
This compound has garnered significant interest within the scientific community for its diverse pharmacological effects. Its multifaceted bioactivity makes it a compelling candidate for further investigation in drug discovery and development.
Antioxidant Properties
A primary and well-documented activity of this compound is its potent antioxidant capacity[1][2][3][6]. This property is crucial in mitigating cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous diseases. The hydroxycinnamic acid component of its structure is believed to be a major contributor to its ability to scavenge free radicals.
Neuroprotective and Antidepressant-like Effects
Research has indicated that this compound exhibits significant neuroprotective properties[6]. It has been shown to protect PC12 cells from damage, suggesting a potential role in neurodegenerative disease therapy[4]. Furthermore, it displays antidepressant-like actions, which are currently being explored for the management of depressive disorders[4][6]. One of the mechanisms underlying these effects is its activity as a lactate dehydrogenase (LDH) inhibitor[4][6]. LDH is an enzyme involved in anaerobic glycolysis, and its inhibition can modulate cellular metabolism and redox state, which are often dysregulated in neurological conditions.
Anti-inflammatory and Anti-Alzheimer's Disease Activity
In addition to its antioxidant and neuroprotective roles, this compound possesses anti-inflammatory properties[6]. Chronic inflammation is a hallmark of many debilitating diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Notably, this compound is also reported to be active against Alzheimer's disease, a neurodegenerative disorder characterized by progressive cognitive decline[6]. Its multifaceted activities, including antioxidant, anti-inflammatory, and neuroprotective effects, likely contribute to its potential efficacy in this context.
Potential Mechanism of Action
The therapeutic effects of this compound are believed to stem from a combination of its biochemical activities. The following diagram illustrates the proposed interplay of its primary functions.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis or novel application of this compound are proprietary or context-dependent, a general workflow for its analysis can be outlined.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of a this compound sample.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the feruloyl chromophore (e.g., ~320 nm).
-
-
Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Quantification: Compare the peak area of the this compound in the sample to the calibration curve generated from the reference standards to determine its purity.
Applications in Research and Drug Development
This compound is a valuable tool in several areas of scientific inquiry:
-
Compound Screening Libraries: It is utilized as a component in libraries for screening potential drug candidates[6].
-
Metabolomics: Its role as a natural product makes it a subject of interest in metabolomic studies to understand biochemical pathways[6].
-
Phytochemical and Pharmaceutical Research: The compound serves as a reference standard and a starting point for the development of novel therapeutics based on its natural product scaffold[6].
Conclusion
This compound is a promising natural product with a range of biological activities that position it as a strong candidate for further research and development. Its antioxidant, neuroprotective, and anti-inflammatory properties, coupled with its potential efficacy against conditions like depression and Alzheimer's disease, underscore its therapeutic potential. This guide provides a foundational understanding for scientists and researchers aiming to explore the multifaceted nature of this compound.
References
-
This compound | C22H30O14 | CID 6326020 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound - Lifeasible. Lifeasible. [Link]
-
Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. - ResearchGate. ResearchGate. [Link]
-
Sibiricose A1 | C23H32O15 | CID 6326016 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound Supplier | CAS 107912-97-0 - ChemFarm. ChemFarm. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. This compound | CAS:107912-97-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Lifeasible [lifeasible.com]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Sibiricose A5
Abstract
Sibiricose A5 is a bioactive phenylpropenoyl sucrose found in several medicinal plants, including Polygala tenuifolia and Lilium speciosum.[1] As a compound with significant antioxidant, neuroprotective, and anti-inflammatory properties, a robust and reliable analytical method is essential for its quantification in raw materials, extracts, and finished products. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of this compound. The protocol is designed for ease of implementation, providing step-by-step guidance from sample preparation to data analysis, and is validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2]
Principle of Analysis
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. This compound is a moderately polar oligosaccharide ester.[3][4] The stationary phase, a C18 silica-based column, retains the analyte based on hydrophobic interactions. A gradient elution using a mobile phase of acidified water and acetonitrile allows for the effective separation of this compound from other matrix components.
A key structural feature of this compound is the presence of a feruloyl group, which acts as a chromophore.[1][5] This moiety exhibits strong UV absorbance, making detection by a Diode Array Detector (DAD) or UV-Vis detector both sensitive and specific. The UV spectrum of ferulic acid, the chromophoric part of this compound, shows a maximum absorbance around 322 nm, which is selected as the monitoring wavelength for this method to ensure high sensitivity and minimize interference.[6]
Materials and Reagents
-
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Centrifuge.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Dimethyl sulfoxide (DMSO, HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
-
Consumables:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Guard column with corresponding C18 cartridge.
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or PVDF).
-
Volumetric flasks and pipettes.
-
Chromatographic Conditions
All critical HPLC parameters are summarized in the table below. The selection of a C18 column provides excellent retention and resolution, while the gradient elution ensures efficient separation of the analyte from complex sample matrices within a reasonable runtime. The addition of formic acid to the mobile phase is crucial for achieving sharp, symmetrical peaks by controlling the ionization state of the analyte.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-90% B; 25-27 min: 90% B; 27.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 322 nm |
| Run Time | 30 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL)
Accurate preparation of the standard is fundamental to the quantification. This compound is highly soluble in DMSO.[3][7]
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 5 mL of DMSO to dissolve the standard, using sonication if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with DMSO and mix thoroughly. This solution should be stored at -20°C for up to one month.[4]
Calibration Standards
Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Perform serial dilutions to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer the final solutions to HPLC vials for analysis.
Sample Preparation (from Plant Matrix)
-
Accurately weigh 1.0 g of powdered plant material (e.g., Polygalae Radix) into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. If the expected concentration is high, further dilution with the diluent may be necessary to fall within the calibration range.
Experimental Workflow & System Suitability
The following diagram outlines the complete analytical workflow, from preparation to final data analysis.
Caption: Workflow for this compound HPLC Analysis.
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified.[8][9] This is achieved by making five replicate injections of a mid-range standard (e.g., 25 µg/mL). The results must meet the criteria outlined in USP General Chapter <621>.[10][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[11] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase composition. |
Method Validation Protocol
To ensure the method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][12][13] The following parameters should be assessed.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a standard, a sample, and a spiked sample. Use DAD to assess peak purity. | The analyte peak should be free from co-eluting interferences. Peak purity index > 0.995. |
| Linearity & Range | Analyze calibration standards at 6 concentration levels in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform a recovery study by spiking a known sample matrix with the analyte at three levels (e.g., 80%, 100%, 120% of expected concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a standard at 100% concentration on the same day. | % RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or on a different instrument. | % RSD ≤ 3.0%. |
| LOD & LOQ | Determine signal-to-noise (S/N) ratio from chromatograms of low-concentration standards. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, pH of mobile phase A ±0.1). | System suitability parameters must still be met. % RSD of results should remain within precision limits. |
Data Analysis and Calculations
-
Calibration Curve: Generate a linear regression plot of the average peak area versus the concentration for the calibration standards. The equation of the line will be in the form y = mx + c, where 'y' is the peak area and 'x' is the concentration.
-
Quantification: Integrate the peak area corresponding to the retention time of this compound in the sample chromatograms.
-
Calculate Concentration: Use the regression equation from the calibration curve to calculate the concentration of this compound in the injected sample solution.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Final Content: Adjust the calculated concentration for any dilutions made during sample preparation to determine the final content in the original material (e.g., in mg/g of plant powder).
Conclusion
The HPLC method detailed in this application note provides a specific, accurate, precise, and robust system for the quantitative analysis of this compound. By adhering to the outlined chromatographic conditions, system suitability tests, and validation protocols, researchers and quality control professionals can confidently implement this method for routine analysis, ensuring the quality and consistency of materials containing this important bioactive compound.
References
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. Available at: [Link]
-
ResearchGate. UV spectra of ferulic acid (-), compound 2 (-), and compounds 3, 4, 5... Available at: [Link]
-
ResearchGate. UV-Vis. Spectroscopic characteristics of ferulic acid and related compounds. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for: Photodynamics of potent antioxidants: ferulic and caffeic acids. Available at: [Link]
-
ResearchGate. First derivative UV spectra of ferulic acid (blue) and p-coumaric acid (red). Available at: [Link]
-
Czech Journal of Food Sciences. The Determination of Ferulic Acid in Sugar Beet Pulp. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]
Sources
- 1. This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich [sigmaaldrich.com]
- 2. fda.gov [fda.gov]
- 3. This compound | oligosaccharide | CAS# 107912-97-0 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. agilent.com [agilent.com]
- 10. usp.org [usp.org]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Sibiricose A5 in Brain Tissue using a Validated LC-MS/MS Method
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Sibiricose A5 in brain tissue. This compound, a phenylpropanoid sucrose ester found in medicinal plants such as Polygala tenuifolia, has garnered significant interest for its neuroprotective and antioxidant properties.[1] Accurate determination of its concentration in brain tissue is crucial for preclinical pharmacokinetic and pharmacodynamic studies. The developed protocol employs a protein precipitation-based sample preparation procedure, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for the reliable determination of this compound concentrations in the complex brain matrix.
Introduction
This compound is a natural bioactive compound with the molecular formula C₂₂H₃₀O₁₄ and a molecular weight of 518.47 g/mol .[2] It is an oligosaccharide ester that has demonstrated potent antioxidant and neuroprotective activities in various studies.[1][3] These properties make this compound a promising candidate for the development of novel therapeutics for neurodegenerative diseases. To evaluate its potential, it is essential to understand its distribution and concentration in the central nervous system.
Analyzing small molecules in brain tissue presents significant analytical challenges due to the tissue's high lipid and protein content, which can cause matrix effects and interfere with the analysis.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[5] This application note provides a comprehensive protocol for the extraction and quantification of this compound from brain tissue, designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard (≥95% purity) was purchased from a reputable supplier (e.g., Sigma-Aldrich, MedChemExpress).[6]
-
Internal Standard (IS): Due to the commercial unavailability of a stable isotope-labeled this compound, a structurally related compound with similar physicochemical properties is recommended. Verbascoside, another phenylpropanoid glycoside, is a suitable option. Alternatively, a commercially available stable isotope-labeled compound with similar polarity, such as ¹³C₆-Glucose, can be used and should be evaluated for its performance.
-
Acetonitrile (ACN), methanol (MeOH), and water (H₂O), all LC-MS grade.
-
Formic acid (FA) and ammonium formate (AF), LC-MS grade.
-
Rat or mouse brain tissue, stored at -80 °C.
Sample Preparation
The sample preparation protocol is designed to efficiently extract this compound from the complex brain matrix while minimizing interferences. Protein precipitation is a widely used technique for this purpose.[7]
Protocol:
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold homogenization solution (Acetonitrile:Water, 80:20, v/v) containing the internal standard at a final concentration of 100 ng/mL.
-
Homogenize the tissue using a bead beater homogenizer with ceramic beads for 2 cycles of 30 seconds at 5000 rpm. Keep samples on ice between cycles.
-
-
Protein Precipitation:
-
Following homogenization, vortex the samples for 1 minute.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4 °C to pellet the precipitated proteins and cellular debris.[8]
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant and transfer it to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30 °C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM ammonium formate).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4 °C.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Diagram of the Sample Preparation Workflow:
Caption: Workflow for the extraction of this compound from brain tissue.
LC-MS/MS Conditions
Given the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed for optimal retention and separation.[5][9]
| Parameter | Condition |
| LC System | High-performance liquid chromatography system capable of binary gradient elution. |
| Column | HILIC Column (e.g., SeQuant® ZIC®-HILIC, 2.1 x 100 mm, 3.5 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 95% B; 1-8 min: 95% to 50% B; 8-8.1 min: 50% to 95% B; 8.1-12 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
Table 1: Optimized LC-MS/MS parameters for the analysis of this compound.
Mass Spectrometry and MRM Transitions
The mass spectrometer is operated in negative ion mode, which is generally suitable for phenolic compounds. The Multiple Reaction Monitoring (MRM) transitions are optimized by infusing a standard solution of this compound and the internal standard. The precursor ion for this compound is [M-H]⁻ at m/z 517.2. Fragmentation of the feruloyl moiety is expected to yield characteristic product ions.[10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 517.2 | 193.1 (Quantifier) | -35 | -80 |
| 517.2 | 134.0 (Qualifier) | -45 | -80 | |
| Verbascoside (IS) | 623.2 | 161.1 (Quantifier) | -40 | -90 |
Table 2: Optimized MRM transitions and compound-specific MS parameters.
Diagram of the Analytical Workflow:
Caption: Overview of the LC-MS/MS analytical workflow.
Method Validation
The developed method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Linearity and Range: The calibration curve should be prepared by spiking known concentrations of this compound into blank brain homogenate. A linear range of 1-1000 ng/mL is typically targeted.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Selectivity: Assessed by analyzing blank brain homogenate from multiple sources to ensure no endogenous interferences co-elute with this compound or the internal standard.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of this compound in brain homogenate should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80 °C.
Data Analysis and Quantification
The concentration of this compound in the brain tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the corresponding concentration of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this curve.
Conclusion
This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in brain tissue. The protocol, which utilizes protein precipitation for sample cleanup and HILIC for chromatographic separation, is well-suited for preclinical research and drug development studies. The detailed methodology and validation considerations provided herein will enable researchers to accurately determine the brain concentrations of this compound, thereby facilitating a better understanding of its pharmacokinetic and pharmacodynamic properties in the central nervous system.
References
- Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(18), 7135-7146.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
- RSC Publishing. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(18), 7135-7146.
- PubMed. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue.
- Western University. (2021). Imaging of Neurotransmitters and Small Molecules in Brain Tissues Using Laser Desorption/Ionization Mass Spectrometry Assisted w. Scholarship@Western.
-
ResearchGate. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. Retrieved from [Link]
-
YouTube. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from.... Retrieved from [Link]
-
Cenmed. (n.d.). This compound (C007B-272876). Retrieved from [Link]
-
ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Are internal standards really necessary in a LC-MS analysis?. Retrieved from [Link]
- Boysen, A. (2017). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental. Analytical Chemistry, 89(24), 13245-13252.
- MDPI. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. International Journal of Molecular Sciences, 23(19), 11786.
-
ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS.... Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation of ferulic acid moiety obtained by negative.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Separation of Four Phenylpropanoid Glycosides from a Chinese Herb by HSCCC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sibiricose A5 in In Vitro Cell Culture Experiments
Introduction: Unveiling the Potential of Sibiricose A5
This compound is a bioactive phenylpropenoyl sucrose, a natural product found in plants such as Polygala tenuifolia and Lilium speciosum.[1] This compound has garnered significant interest within the scientific community for its potent antioxidant, anti-inflammatory, neuroprotective, and anti-depressant-like properties.[1][2] As a lactate dehydrogenase inhibitor, this compound presents a compelling candidate for investigation in a variety of therapeutic areas, including neurodegenerative diseases and inflammatory conditions.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in in vitro cell culture experiments. The following sections will detail the critical steps from stock solution preparation to the determination of optimal, non-cytotoxic dosages and the subsequent evaluation of its biological activity. The protocols provided are designed to be self-validating, ensuring robust and reproducible results.
Part 1: Foundational Steps - Preparing this compound for Cell Culture
Reagent Preparation: Crafting a Stable Stock Solution
The initial and most critical step in working with a new compound in vitro is the preparation of a stable, concentrated stock solution. This minimizes the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced artifacts.
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 100 mg/mL.[3][4] It is slightly soluble in water.[1] For cell culture applications, DMSO is the recommended solvent. It is imperative to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[3]
Protocol for 100 mM this compound Stock Solution in DMSO:
-
Materials:
-
Procedure:
-
Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 51.85 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3]
-
Experimental Workflow: From Stock to Cellular Treatment
The following diagram illustrates the general workflow for utilizing this compound in cell culture experiments, from the initial stock solution to the final data analysis.
Caption: General experimental workflow for this compound in cell culture.
Part 2: Determining the Optimal Dosage - The Dose-Response Experiment
A critical aspect of in vitro toxicology and pharmacology is the determination of the appropriate concentration range for a test compound.[5] Testing concentrations that are too high can lead to non-specific cytotoxic effects, while concentrations that are too low may not elicit a measurable biological response. Therefore, a dose-response experiment to assess cytotoxicity is a mandatory first step.
Cytotoxicity Assessment: The XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product, and the amount of formazan produced is directly proportional to the number of viable cells.[6] The XTT assay is often preferred over the MTT assay as it does not require a solubilization step, thus streamlining the protocol and reducing potential errors.[7]
Protocol for Determining this compound Cytotoxicity using the XTT Assay:
-
Cell Seeding:
-
Seed your cells of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to perform serial dilutions (e.g., 2-fold or 3.16-fold) to cover a broad concentration range.[5]
-
Recommended starting range for this compound: Based on common practices for novel natural products, a starting range of 0.1 µM to 100 µM is advisable.
-
Vehicle Control: Prepare a control solution containing the highest concentration of DMSO that will be present in the treated wells (e.g., if the highest this compound concentration is 100 µM from a 100 mM stock, the final DMSO concentration will be 0.1%). It is crucial to keep the final DMSO concentration consistent across all wells and generally below 0.5% to avoid solvent-induced toxicity.[8]
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells and replace it with the prepared this compound working solutions and the vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
XTT Assay Procedure:
-
Prepare the XTT reagent according to the manufacturer's instructions. This typically involves mixing the XTT solution with an electron-coupling reagent.
-
Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, determine the non-toxic concentration range to be used in subsequent functional assays. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is often chosen as the maximum concentration for further experiments.
-
Interpreting Cytotoxicity Data
The following table provides an example of how to present and interpret cytotoxicity data for this compound.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Interpretation |
| 0 (Vehicle Control) | 100 ± 5.2 | Baseline |
| 1 | 98.5 ± 4.7 | Non-toxic |
| 10 | 96.2 ± 5.1 | Non-toxic |
| 25 | 94.8 ± 6.0 | Non-toxic |
| 50 | 85.1 ± 7.3 | Mildly cytotoxic |
| 100 | 65.4 ± 8.1 | Cytotoxic |
Part 3: Functional Assessment - Investigating the Anti-Inflammatory Properties of this compound
This compound has been reported to possess anti-inflammatory properties.[1] A common in vitro model to study inflammation is the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[10][11] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators.[10]
Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol aims to determine the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 cells.
Protocol for Anti-Inflammatory Assay:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well or 48-well plate and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
After the pre-treatment period, stimulate the cells with LPS (a typical concentration is 1 µg/mL) for a specified time (e.g., 24 hours). Include a negative control group that is not treated with LPS.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
-
Visualizing the Anti-Inflammatory Mechanism
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[11] The following diagram illustrates the hypothesized mechanism of action for this compound in the context of LPS-induced inflammation.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Conclusion
The successful application of this compound in in vitro cell culture experiments hinges on a systematic and well-controlled experimental design. By first establishing a robust protocol for stock solution preparation and then meticulously determining the non-cytotoxic concentration range, researchers can confidently investigate the diverse biological activities of this promising natural compound. The protocols outlined in these application notes provide a solid foundation for exploring the therapeutic potential of this compound in a reproducible and scientifically rigorous manner.
References
-
MTT assay - Wikipedia. Available from: [Link]
-
Which concentrations are optimal for in vitro testing? - PMC - NIH. Available from: [Link]
-
Which concentrations are optimal for in vitro testing? - ResearchGate. Available from: [Link]
-
Preparing Stock Solutions - PhytoTech Labs. Available from: [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model | Chemical Research in Toxicology. Available from: [Link]
-
Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PubMed Central. Available from: [Link]
-
Test anti-inflammatory compound after LPS stimulation? - ResearchGate. Available from: [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC - PubMed Central. Available from: [Link]
-
It's All About the Dose – How to Link In Vitro and In Vivo | Charles River. Available from: [Link]
-
Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. Available from: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]
-
Reagents and Materials: Protocol: - MMPC.org. Available from: [Link]
-
Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC - NIH. Available from: [Link]
-
Optimal experimental designs for dose–response studies with continuous endpoints - PMC. Available from: [Link]
-
This compound - Lifeasible. Available from: [Link]
-
culture media preparation protocols. Available from: [Link]
-
This compound | C22H30O14 | CID 6326020 - PubChem - NIH. Available from: [Link]
-
Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC - NIH. Available from: [Link]
-
How do i prepare TRF stock solution for cell culture study? - ResearchGate. Available from: [Link]
-
Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PubMed Central. Available from: [Link]
-
Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells - MDPI. Available from: [Link]
-
In vitro experiments and network pharmacology-based investigation of the molecular mechanism of neferine in the treatment of gastric cancer - Research journals - PLOS. Available from: [Link]
-
Precipitation in cell culture medium? - ResearchGate. Available from: [Link]
Sources
- 1. This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating Sibiricose A5 in Alzheimer's Disease Research Models
Introduction: A Multi-Targeted Approach to a Multifaceted Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder defined by a complex and interconnected pathology. The classical hallmarks include the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques and the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2] These events are accompanied by a cascade of detrimental processes, including chronic neuroinflammation, overwhelming oxidative stress, and synaptic dysfunction, which collectively drive the cognitive decline characteristic of the disease.[3][4][5] The multifaceted nature of AD has highlighted the need for therapeutic agents that can address multiple pathological pathways simultaneously.
Sibiricose A5, a hydroxycinnamic acid and oligosaccharide ester derived from plants such as Polygala tenuifolia (Polygalae Radix), has emerged as a promising candidate for neurodegenerative disease research.[6] Pre-clinical evidence suggests it possesses potent antioxidant, anti-inflammatory, and general neuroprotective properties.[7] These characteristics make this compound a compelling molecule for investigation within the context of AD, as it may offer a multi-pronged mechanism of action against the disease's core pathological features.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound. It offers a logical progression from foundational in vitro assays to more complex in vivo studies, complete with detailed, field-tested protocols. The causality behind experimental choices is explained to empower researchers to not only execute the methods but also to interpret the results with confidence and scientific rigor.
Compound Profile: this compound
Before commencing experimental work, a thorough understanding of the test compound is essential.
-
Chemical Identity: this compound is a phenylpropenoyl sucrose.
-
Molecular Formula: C₂₂H₃₀O₁₄[8]
-
Molecular Weight: 518.47 g/mol
-
-
Solubility and Preparation: this compound is sparingly soluble in water but demonstrates good solubility in Dimethyl Sulfoxide (DMSO).[7]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture media or assay buffers should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced toxicity.
-
-
Proposed Mechanism of Action in Alzheimer's Disease: Based on its known biological activities, this compound is hypothesized to counteract AD pathology through several mechanisms. Its phenolic structure contributes to its antioxidant capacity, enabling it to neutralize reactive oxygen species (ROS) that damage neurons. Its anti-inflammatory properties may suppress the chronic activation of microglia and astrocytes, thereby reducing the production of neurotoxic cytokines. Furthermore, it is plausible that this compound could interfere directly with the aggregation kinetics of Aβ and tau proteins.
Figure 1. Proposed multi-target mechanism of this compound in AD.
PART I: In Vitro Evaluation of this compound
The initial phase of investigation involves cell-free and cell-based assays to determine if this compound has a direct effect on the core molecular pathologies of AD. This approach allows for rapid screening and mechanistic dissection in a controlled environment.
Figure 3. Workflow for the in vivo evaluation of this compound.
Model Selection: The 5xFAD Mouse
For this guide, the 5xFAD transgenic mouse model is recommended. This model co-expresses five human familial AD mutations in APP and PSEN1, leading to rapid and aggressive Aβ pathology, gliosis, and cognitive deficits, making it suitable for relatively short-term therapeutic studies. [2]
Protocol 5: Chronic Dosing and Behavioral Assessment
Causality: The ultimate goal of an AD therapeutic is to improve or preserve cognitive function. Behavioral tests like the Morris Water Maze (MWM) and Y-maze are standard methods to assess spatial learning/memory and working memory, respectively, which are impaired in AD models. [3][9] Methodology:
-
Study Design:
-
Use age-matched male and female 5xFAD mice and wild-type (WT) littermates.
-
Begin treatment at an early pathological stage (e.g., 3 months of age) for a duration of 3 months.
-
Establish at least three groups: WT + Vehicle, 5xFAD + Vehicle, 5xFAD + this compound.
-
-
Dosing:
-
Administer this compound daily via oral gavage. The dose should be determined from pharmacokinetic studies or literature on similar compounds.
-
The vehicle should be a safe and appropriate solvent (e.g., 0.5% carboxymethylcellulose).
-
-
Behavioral Testing (conducted during the final month of treatment):
-
Morris Water Maze (MWM):
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency (time to find the platform) and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Y-Maze Spontaneous Alternation:
-
Allow mice to freely explore a Y-shaped maze for 8 minutes.
-
Record the sequence of arm entries. A spontaneous alternation is defined as entering three different arms consecutively.
-
Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
-
-
Data Analysis:
-
Use a two-way repeated measures ANOVA for MWM acquisition data and a one-way ANOVA with post-hoc tests for probe trial and Y-maze data.
-
Protocol 6: Post-Mortem Brain Tissue Analysis
Causality: After behavioral testing, brains are analyzed to correlate cognitive outcomes with changes in underlying AD pathology. This step is crucial for confirming the in vivo mechanism of action.
Methodology:
-
Tissue Processing:
-
At the end of the study, deeply anesthetize the mice and perfuse with ice-cold PBS.
-
Harvest the brains. Hemisect the brain: use one hemisphere for histology (fix in 4% paraformaldehyde) and the other for biochemical analysis (snap-freeze and store at -80°C).
-
-
Sub-protocol 6A: Aβ and Tau Pathology:
-
Immunohistochemistry (IHC): Use the fixed hemisphere. Section the brain and stain with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8). Quantify the plaque burden and phospho-tau positive area in the cortex and hippocampus using image analysis software.
-
ELISA: Homogenize the frozen hemisphere and perform sequential protein extractions to isolate soluble and insoluble (formic acid-extractable) fractions. Use commercial ELISA kits to quantify Aβ₄₀ and Aβ₄₂ levels in both fractions. [10]3. Sub-protocol 6B: Neuroinflammation:
-
IHC: Stain brain sections with antibodies against Iba1 (microglia) and GFAP (astrocytes). [11]Quantify the number and morphology of activated glia surrounding plaques.
-
-
Sub-protocol 6C: Synaptic Integrity:
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to evaluating this compound as a potential therapeutic agent for Alzheimer's disease. By progressing from targeted in vitro assays that probe specific pathological mechanisms to a robust in vivo study in a relevant animal model, researchers can build a compelling, evidence-based case for the compound's efficacy. Positive outcomes from these studies—such as the inhibition of protein aggregation, reduction of oxidative stress and inflammation, and rescue of cognitive deficits—would warrant further investigation into its pharmacokinetic properties, safety profile, and potential for clinical development. This structured methodology ensures that the investigation is both scientifically rigorous and strategically aligned with the goals of translational neuroscience.
References
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11). IBRO Neuroscience Reports. Available at: [Link]
-
Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. Innoprot. Available at: [Link]
-
Alzheimer's Disease Models. InVivo Biosystems. Available at: [Link]
-
Blanchard, J. W., Bula, M., Davila-Velderrain, J., Akay, L. A., Zhu, L., Frank, A., Victor, M. B., Bonner, J. M., Mathys, H., Lin, Y.-T., Ko, T., Bennett, D. A., Kellis, M., & Tsai, L.-H. (2022). Building in vitro models of the brain to understand the role of APOE in Alzheimer’s disease. Molecular Neurodegeneration, 17(1). Available at: [Link]
-
In Vitro Alzheimer's Disease Modeling Using Stem Cells. (2020). Taylor & Francis eBooks. Available at: [Link]
-
A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. (2023). Frontiers in Aging Neuroscience, 15. Available at: [Link]
-
Alzheimer's Disease In Vitro Modeling Service. Creative Biolabs-Neuros. Available at: [Link]
-
Alzheimer's Disease Models. Inotiv. Available at: [Link]
-
Sasaguri, H., Nagata, K., & Saito, T. (2022). Mouse Models of Alzheimer's Disease. Frontiers in Molecular Neuroscience, 15. Available at: [Link]
-
Alzheimer's Disease Research Models. Alzforum. Available at: [Link]
-
El-Turk, F. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of Visualized Experiments, (95). Available at: [Link]
-
Klein, W. L. (2013). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 299–317. Available at: [Link]
-
Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray. Available at: [Link]
-
Tau Protein : Methods and Protocols. (2017). SpringerLink. Available at: [Link]
-
This compound. PubChem. (n.d.). Available at: [Link]
-
D'Amelio, M., & Rossini, P. M. (2019). Targeting Synaptic Plasticity in Experimental Models of Alzheimer's Disease. Frontiers in Pharmacology, 10. Available at: [Link]
-
D'Amelio, M., & Rossini, P. M. (2019). Targeting Synaptic Plasticity in Experimental Models of Alzheimer's Disease. Frontiers in Pharmacology, 10. Available at: [Link]
-
Production and use of recombinant Aβ for aggregation studies. (2012). Methods in Molecular Biology, 31-44. Available at: [Link]
-
Sánchez-Rodríguez, I., Temprano-Carazo, S., & Gruart, A. (2021). Synaptic Plasticity and Oscillations in Alzheimer's Disease: A Complex Picture of a Multifaceted Disease. Frontiers in Cellular Neuroscience, 15. Available at: [Link]
-
Gąsiorowska, A., Jabłońska, K., & Aliev, G. (2021). Biomarkers of Activity-Dependent Plasticity and Persistent Enhancement of Synaptic Transmission in Alzheimer Disease: A Review of the Current Status. Molecular Neurobiology, 58(9), 4535–4550. Available at: [Link]
-
Yuan, G., Nanduri, J., Khan, S., Semenza, G. L., & Prabhakar, N. R. (2004). Increased oxidative stress is associated with chronic intermittent hypoxia-mediated brain cortical neuronal cell apoptosis in a mouse model of sleep apnea. Neuroscience, 126(3), 583–591. Available at: [Link]
-
Preparing Synthetic Aβ in Different Aggregation States. (2013). Springer Nature Experiments. Available at: [Link]
-
Saito, T., & Saido, T. C. (2018). Neuroinflammation in mouse models of Alzheimer's disease. Clinical and Experimental Neuroimmunology, 9(4), 211–218. Available at: [Link]
-
Al-Ghraiybah, N. F., Wang, J., & Alkhalifa, A. E. (2022). Glial Cell-Mediated Neuroinflammation in Alzheimer's Disease. International Journal of Molecular Sciences, 23(19). Available at: [Link]
-
Saito, T., & Saido, T. C. (2018). Neuroinflammation in mouse models of Alzheimer's disease. ResearchGate. Available at: [Link]
-
tau Phosphorylation Assay Cell Line. Innoprot. Available at: [Link]
-
Neuroinflammatory Biomarkers in Alzheimer’s Disease: From Pathophysiology to Clinical Implications. (2024). International Journal of Molecular Sciences, 25(22). Available at: [Link]
-
Identification of the Tau phosphorylation pattern that drives its aggregation. (2017). Proceedings of the National Academy of Sciences, 114(34), 9030–9035. Available at: [Link]
-
Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (2022). Antioxidants, 11(12). Available at: [Link]
-
Synaptic Plasticity in Alzheimer’s Disease: Bridging Molecular Data and Computational Models. (2024). Advances in Alzheimer's Disease, 13(01), 1-19. Available at: [Link]
-
This compound. Lifeasible. Available at: [Link]
-
Liddelow, S. A., & Barres, B. A. (2018). Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. eNeuro, 5(1). Available at: [Link]
Sources
- 1. inotiv.com [inotiv.com]
- 2. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 3. Frontiers | Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease [frontiersin.org]
- 4. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic Plasticity in Alzheimer’s Disease: Bridging Molecular Data and Computational Models [scirp.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Biomarkers of Activity-Dependent Plasticity and Persistent Enhancement of Synaptic Transmission in Alzheimer Disease: A Review of the Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Assay Protocol for Assessing the Antioxidant Activity of Sibiricose A5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed framework for evaluating the antioxidant potential of Sibiricose A5, an oligosaccharide ester isolated from Polygalae Radix with demonstrated potent antioxidant properties.[1][2][3][4] Recognizing the multifaceted nature of antioxidant action, this guide outlines a suite of established chemical and cell-based assays to construct a robust antioxidant profile for this promising natural compound. The protocols herein are designed to ensure scientific rigor and reproducibility, empowering researchers to generate reliable and meaningful data.
Introduction: this compound and the Imperative of Antioxidant Assessment
This compound is a bioactive natural product, specifically a hydroxycinnamic acid belonging to the phenylpropenoyl sucrose group of compounds. It is found in plants such as Polygala tenuifolia, Sibiricum sp., and Lilium speciosum. With a molecular formula of C22H30O14 and a molecular weight of 518.47, this compound has garnered significant interest for its diverse biological activities, including neuroprotective, anti-inflammatory, and antidepressant-like actions.[5][6] A cornerstone of its therapeutic potential lies in its potent antioxidant activity.[1][2]
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[7][8] Antioxidants mitigate this damage by neutralizing free radicals, making the quantitative assessment of a compound's antioxidant capacity a critical step in drug discovery and development. This guide provides a multi-assay approach to comprehensively characterize the antioxidant profile of this compound.
Foundational Principles of Antioxidant Activity Assessment
A single assay is insufficient to capture the complete antioxidant profile of a compound. Therefore, a panel of assays with different mechanisms is recommended. This protocol details four widely used chemical assays—DPPH, ABTS, FRAP, and ORAC—and a cell-based assay to provide a holistic view of this compound's antioxidant capabilities.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[9][10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method relies on the reduction of the ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in absorbance.[11][12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of a blue-colored complex.[13]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15]
-
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA: This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to inhibit intracellular ROS production.[8][16][17]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This compound is soluble in DMSO and slightly soluble in water.[2] For the chemical assays, a stock solution of this compound should be prepared in DMSO. For the cell-based assay, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.
Table 1: Preparation of this compound Solutions
| Parameter | Recommendation |
| Stock Solution | 10 mM in 100% DMSO |
| Storage | Aliquot and store at -20°C |
| Working Solutions | Prepare fresh serial dilutions from the stock solution in the appropriate assay buffer. |
DPPH Radical Scavenging Assay
This protocol is adapted from established methods.[10][18]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ethanol or Methanol
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare DPPH Working Solution: Dissolve DPPH in ethanol or methanol to a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare Trolox Standards: Prepare a series of Trolox standards (e.g., 0-100 µM) in the same solvent used for the DPPH solution.
-
Assay Procedure:
-
Add 20 µL of this compound working solutions, Trolox standards, or solvent (for blank) to the wells of a 96-well plate.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of inhibition against the concentration of this compound and Trolox to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). Results can also be expressed as Trolox Equivalents (TE).
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This protocol is based on widely accepted methods.[11][19][20]
Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate or Ammonium persulfate (APS)[11]
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox as a standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Prepare Trolox Standards: Prepare a series of Trolox standards (e.g., 0-200 µM) in the dilution solvent.
-
Assay Procedure:
-
Add 10 µL of this compound working solutions, Trolox standards, or solvent to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.[11]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is a synthesis of established procedures.[13][21]
Materials and Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or an iron (II) standard for the standard curve[21]
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]
-
Prepare Ferrous Sulfate Standards: Prepare a series of ferrous sulfate standards (e.g., 0-1000 µM) in water.
-
Assay Procedure:
-
Add 20 µL of this compound working solutions, ferrous sulfate standards, or water to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.[13]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis: Generate a standard curve using the ferrous sulfate standards. The FRAP value of this compound is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is based on standard ORAC assay procedures.[14][22][23]
Materials and Reagents:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Prepare Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer. Protect from light.
-
Prepare an AAPH solution in phosphate buffer. Prepare this solution fresh before use.
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Assay Procedure:
-
Add 25 µL of this compound working solutions, Trolox standards, or phosphate buffer to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[22]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The net AUC is the AUC of the sample minus the AUC of the blank. Plot the net AUC against the Trolox concentration to create a standard curve. The ORAC value of this compound is expressed as µmol of Trolox Equivalents (TE).
Table 2: Summary of Chemical Antioxidant Assay Parameters
| Assay | Principle | Wavelength | Standard | Incubation Time | Incubation Temp. |
| DPPH | Radical Scavenging | 517 nm | Trolox | 30 min | Room Temp. |
| ABTS | Radical Cation Scavenging | 734 nm | Trolox | 6 min | Room Temp. |
| FRAP | Ferric Ion Reduction | 593 nm | FeSO₄ | 4 min | 37°C |
| ORAC | Peroxyl Radical Scavenging | Ex: 485 nm, Em: 520 nm | Trolox | 60-90 min | 37°C |
Cell-Based Assessment of Antioxidant Activity
Cellular Antioxidant Activity (CAA) Assay with DCFH-DA
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of this compound to mitigate intracellular oxidative stress.[8][17] The protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe.[24]
Principle: DCFH-DA diffuses into cells and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24] The antioxidant activity of this compound is measured by its ability to reduce the fluorescence intensity.
Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay using DCFH-DA.
Materials and Reagents:
-
Human cell line (e.g., HepG2, HeLa)[16]
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH or hydrogen peroxide (H₂O₂) as a ROS inducer
-
Quercetin as a positive control[25]
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment with this compound: Remove the culture medium and treat the cells with various concentrations of this compound and quercetin (positive control) in serum-free medium for 1-4 hours.[26]
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C.[24][27]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add the ROS inducer (e.g., AAPH or H₂O₂) to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[24] Kinetic or endpoint readings can be performed.
-
Data Analysis: Quantify the reduction in fluorescence in this compound-treated cells compared to control cells.
Investigating the Nrf2 Signaling Pathway
This compound's antioxidant effects may be mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[7][28][29] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of numerous protective genes.[29][30]
Investigative Approaches:
-
Western Blotting: Analyze the expression levels of Nrf2 in the cytoplasm and nucleus, and the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Quantitative PCR (qPCR): Measure the mRNA levels of Nrf2 target genes.
-
Reporter Gene Assays: Use a luciferase reporter construct containing the ARE sequence to directly measure Nrf2 transcriptional activity.
Nrf2 Signaling Pathway
Caption: The Nrf2 signaling pathway and potential activation by this compound.
Conclusion
The protocols outlined in this application note provide a robust and comprehensive framework for characterizing the antioxidant activity of this compound. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into the mechanisms of action of this promising natural compound, thereby facilitating its further development as a potential therapeutic agent.
References
- This compound | Antioxidant Agent - MedchemExpress.com.
- This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich.
- This compound Antioxidant chemical.
- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxid
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io.
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- ORAC Assay Protocol | PDF | Analytical Chemistry - Scribd.
- Application Notes and Protocols for the Preparation of ABTS Working Solution in Antioxidant Assays - Benchchem.
- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc.
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company.
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn.
- This compound | C22H30O14 | CID 6326020 - PubChem - NIH.
- Cellular Antioxidant Activity Assay - Kamiya Biomedical Company.
- Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling P
- Nrf2 signaling p
- The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC - NIH.
- DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
- ABTS Antioxidant Assay Kit - Zen-Bio.
- FRAP Antioxidant Assay, C
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI.
- DPPH Antioxidant Assay, C
- ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075 - G-Biosciences.
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- This compound | Antioxidant 抑制剂| 现货供应| 美国品牌| 免费采购电话400-668-6834.
- Antioxidant Assays - ResearchG
- Cellular antioxidant activity assay & cytotoxicity | BMG LABTECH.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- Cell-Based Antioxidant Assays - BioIVT.
- DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851 - Abcam.
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
- DPPH Antioxidant Assay Kit - Zen-Bio.
- FRAP Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA.
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich.
- What is the proper method for DCFH-DA staining in adherent cells?
- Improving the dichloro-dihydro-fluorescein (DCFH)
- This compound | Antioxidant Agent | MedChemExpress.
- Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose.
- DCFH-DA PROBE | INTRACELLULAR ROS ASSAY - Bioquochem.
- Potential Antioxidative and Anti-Hyperuricemic Components Targeting Superoxide Dismutase and Xanthine Oxidase Explored from Polygon
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Antioxidant 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. bioivt.com [bioivt.com]
- 18. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. protocols.io [protocols.io]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. doc.abcam.com [doc.abcam.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. bioquochem.com [bioquochem.com]
- 28. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 29. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]
- 30. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Cell-Based Assays for Assessing the Neuroprotective Properties of Sibiricose A5
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, where an excess of reactive oxygen species (ROS) overwhelms cellular antioxidant defenses, leading to cell death.[1] Consequently, the search for novel neuroprotective compounds that can mitigate this damage is a critical area of research.
Sibiricose A5, an oligosaccharide ester isolated from Polygalae Radix, has emerged as a promising candidate due to its potent antioxidant activity.[2][3][4] To rigorously evaluate its therapeutic potential, a systematic approach using validated cell-based assays is essential. These in vitro models allow for the controlled investigation of a compound's ability to protect neurons from specific insults and to elucidate its underlying mechanism of action.
This guide provides a comprehensive framework for assessing the neuroprotective effects of this compound. We will focus on a core panel of assays designed to measure cell viability, cytotoxicity, intracellular ROS levels, and apoptotic pathways in a human-derived neuronal cell model.
The In Vitro Model: Oxidative Stress in SH-SY5Y Cells
To create a clinically relevant and reproducible model, we utilize the SH-SY5Y human neuroblastoma cell line .[5][6] These cells, when differentiated, exhibit morphological and biochemical characteristics of mature neurons, making them an excellent tool for neuroscience research.[7] They are widely used in studies of neurotoxicity and neuroprotection.[6][8]
The Insult: Oxidative stress will be induced using hydrogen peroxide (H₂O₂). H₂O₂ is a well-established neurotoxin that directly increases intracellular ROS, leading to mitochondrial dysfunction, DNA damage, and apoptosis, mimicking key aspects of neurodegeneration.[9]
The Hypothesis: We hypothesize that pre-treatment of SH-SY5Y cells with this compound will protect them from H₂O₂-induced cell death by reducing oxidative stress and inhibiting downstream apoptotic signaling.
Experimental Workflow: A Multi-Assay Approach
A robust assessment of neuroprotection requires a multi-faceted approach. Relying on a single assay can be misleading; for instance, a compound might inhibit cellular metabolism, giving a false positive in a viability assay, without actually preventing cell death. Our workflow integrates four key assays to provide a comprehensive picture of this compound's activity.
Caption: Overall experimental workflow for assessing this compound neuroprotection.
Assay 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Objective: To determine if this compound can preserve the metabolic activity of SH-SY5Y cells in the face of an H₂O₂ insult.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group with no this compound. Incubate for 24 hours.
-
Induce Insult: Remove the medium and add 100 µL of medium containing a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to all wells except the "untreated control" group. The untreated control receives fresh medium only. Incubate for another 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
| Experimental Groups (Example) | This compound Pre-treatment | H₂O₂ Insult | Purpose |
| Untreated Control | - | - | Baseline viability (100%) |
| Vehicle Control | - | + | Maximum toxicity |
| Test Groups | 1-50 µM | + | Assess dose-dependent protection |
| This compound Only | 1-50 µM | - | Test for intrinsic toxicity of the compound |
Assay 2: Cytotoxicity Assessment (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13] The LDH assay measures the amount of this released enzyme, which is directly proportional to the number of dead or damaged cells. This assay serves as a direct measure of cell lysis and complements the viability data from the MTT assay.
Objective: To quantify the ability of this compound to prevent H₂O₂-induced membrane damage and cell lysis.
Step-by-Step Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.
-
Establish Controls: It is critical to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[14]
-
Sample Collection: After the 24-hour H₂O₂ incubation, centrifuge the plate at 600 x g for 5 minutes.[14]
-
Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[14]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst). Add 100 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][15]
-
Readout: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Assay 3: Intracellular ROS Measurement (DCFH-DA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is used to measure total intracellular ROS.[16][17] DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[16] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Objective: To directly test the antioxidant hypothesis by measuring whether this compound can reduce the intracellular ROS generated by H₂O₂.
Step-by-Step Protocol: DCFH-DA Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Probe Loading: After the H₂O₂ incubation, remove the medium and wash the cells once with warm, serum-free medium or PBS.
-
Add 100 µL of 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[17]
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[16][17]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[17]
-
Readout: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[16]
Assay 4: Apoptosis Detection (Caspase-3 Activity Assay)
Principle: Caspase-3 is a key "executioner" caspase in the apoptotic pathway.[18] Its activation is a critical step leading to the biochemical and morphological changes associated with programmed cell death. This colorimetric assay uses a specific peptide substrate (DEVD) conjugated to a chromophore, p-nitroanilide (pNA).[19][20] When active Caspase-3 cleaves the substrate, the released pNA can be quantified by measuring its absorbance at 405 nm.[19][21]
Objective: To determine if the neuroprotection afforded by this compound involves the inhibition of the apoptotic cascade.
Step-by-Step Protocol: Caspase-3 Assay
-
Cell Culture and Treatment: Grow and treat cells in 6-well plates or T-25 flasks to obtain a sufficient number of cells (2-5 x 10⁶ cells per sample).[19][20]
-
Cell Lysis: After treatment, harvest the cells and pellet them by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer.[20][22] Incubate on ice for 10-15 minutes.[18][22]
-
Prepare Lysate: Centrifuge the lysed cells at 10,000 x g for 1 minute at 4°C.[20] Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay) to normalize the caspase activity.
-
Assay Reaction: In a 96-well plate, add lysate containing 50-200 µg of protein to each well. Adjust the volume to 50 µL with lysis buffer.[22]
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.[22]
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM) to start the reaction.[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22]
-
Readout: Measure the absorbance at 405 nm using a microplate reader.[18][19]
Mechanism of Action: The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and is central to neuroprotection.[[“]][24] Activation of this pathway can suppress apoptosis by inhibiting pro-apoptotic proteins and enhance the cellular antioxidant defense.[[“]][24] Many natural compounds exert their neuroprotective effects by modulating this pathway.[24] If this compound proves effective in the primary assays, further investigation (e.g., via Western Blotting for phosphorylated Akt) would be warranted to see if it activates this pro-survival pathway.
Caption: Hypothesized signaling pathway for this compound neuroprotection.
Conclusion
This application note provides a validated, multi-assay workflow to systematically evaluate the neuroprotective properties of this compound. By combining measures of cell viability (MTT), cytotoxicity (LDH), oxidative stress (DCFH-DA), and apoptosis (Caspase-3), researchers can gain high-confidence data on the compound's efficacy and begin to unravel its mechanism of action. This structured approach is fundamental for the pre-clinical assessment of promising neuroprotective agents in drug discovery.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 16, 2026, from [Link]
-
Ma, N., Zhang, Y., & He, J. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. Retrieved January 16, 2026, from [Link]
-
Ma, N., Zhang, Y., & He, J. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE (Journal of Visualized Experiments), (152), e60262. Retrieved January 16, 2026, from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 16, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 16, 2026, from [Link]
-
Role of PI3K/Akt pathway in neuroprotection and oxidative stress. (n.d.). Consensus. Retrieved January 16, 2026, from [Link]
-
The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (2022). Neural Regeneration Research. Retrieved January 16, 2026, from [Link]
-
Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. (2002). Physiological Genomics. Retrieved January 16, 2026, from [Link]
-
Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. (2023). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]
-
PI3K/Akt signaling pathway for neuroprotection. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. (2015). Frontiers in Molecular Neuroscience. Retrieved January 16, 2026, from [Link]
-
Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2022). JoVE (Journal of Visualized Experiments). Retrieved January 16, 2026, from [Link]
-
PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. (n.d.). Bio-Rad. Retrieved January 16, 2026, from [Link]
-
Caspase-3 Colorimetric Assay Kit. (n.d.). GenScript. Retrieved January 16, 2026, from [Link]
-
An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. (2010). PubMed. Retrieved January 16, 2026, from [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). SpringerLink. Retrieved January 16, 2026, from [Link]
-
The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025). bioRxiv. Retrieved January 16, 2026, from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved January 16, 2026, from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. Retrieved January 16, 2026, from [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]
-
Discovery of Molecular Mechanisms of Neuroprotection Using Cell Based Bioassays and Oligonucleotide Arrays. (2002). American Physiological Society Journal. Retrieved January 16, 2026, from [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (2025). IRIS - Unibo. Retrieved January 16, 2026, from [Link]
-
Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Cell death assays for neurodegenerative disease drug discovery. (2020). Expert Opinion on Drug Discovery. Retrieved January 16, 2026, from [Link]
-
Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses. (2001). PubMed. Retrieved January 16, 2026, from [Link]
-
Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation. (2007). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | bioRxiv [biorxiv.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. genscript.com [genscript.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. consensus.app [consensus.app]
- 24. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sibiricose A5 Administration in In Vivo Animal Studies
Introduction
Sibiricose A5 is a bioactive oligosaccharide ester, specifically a phenylpropanoid sucrose derivative, isolated from natural sources such as Polygala tenuifolia Willd. (Polygalae Radix) and Lilium speciosum.[1][2] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent antioxidant, neuroprotective, anti-inflammatory, and antidepressant-like properties.[2][3][4] Its potential to modulate key biological pathways makes it a compelling candidate for investigation in various disease models, particularly those related to neurological disorders and metabolic diseases.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective administration of this compound in in vivo animal studies. The subsequent protocols are designed to ensure scientific integrity, reproducibility, and the generation of reliable data by addressing critical aspects from formulation to administration and toxicity assessment.
Physicochemical Properties and Pre-formulation Analysis
A thorough understanding of this compound's physicochemical properties is fundamental to designing a successful in vivo study. These characteristics directly influence its solubility, stability, and bioavailability.
| Property | Value | Source |
| Chemical Name | [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [5] |
| Synonyms | 3-O-Feruloylsucrose, 3'-feruloyl sucrose | [2][5] |
| CAS Number | 107912-97-0 | [1][2][6][7] |
| Molecular Formula | C₂₂H₃₀O₁₄ | [2][5][7] |
| Molecular Weight | 518.47 g/mol | [2][5][6] |
| Appearance | Solid powder | [2][7] |
| Solubility | In Vitro: Highly soluble in DMSO (≥ 50-100 mg/mL).[1][6] Slightly soluble in water.[2] In Vivo: Requires specific vehicle formulations for administration. | |
| Storage | Store powder at -20°C, sealed and protected from moisture and light.[1][2] Stock solutions in solvent should be stored at -80°C for up to 6 months.[1][6] |
Causality Behind Experimental Choices: The Solubility Challenge
The primary challenge in administering this compound in vivo is its poor aqueous solubility.[2] Direct administration in saline or water is not feasible for achieving therapeutically relevant concentrations. Therefore, the selection of an appropriate delivery vehicle is the most critical step. An ideal vehicle must solubilize the compound without compromising its stability, inducing toxicity in the animal model, or interfering with the experimental outcomes.[8]
Vehicle Selection and Formulation Protocols
The choice of vehicle is dictated by the intended route of administration, the required dose, and the compound's properties. Below are several validated protocols for formulating this compound for in vivo studies. It is imperative to prepare a "vehicle-only" control group in all experiments to differentiate the effects of this compound from those of the delivery agents.[8]
Diagram: Vehicle Selection Workflow
Caption: Decision workflow for selecting an appropriate vehicle for this compound.
Protocol 1: Aqueous-Organic Co-Solvent System
This is a versatile vehicle suitable for oral (PO) and intraperitoneal (IP) administration. The combination of DMSO, PEG300, and Tween-80 helps to solubilize lipophilic compounds for administration in a primarily aqueous final solution.[1][9]
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Step-by-Step Methodology:
-
Weigh the required amount of this compound.
-
Add 10% of the final desired volume of fresh, anhydrous DMSO to the this compound powder and vortex or sonicate until fully dissolved. Using newly opened DMSO is critical as it is hygroscopic, and absorbed moisture can reduce solubility.[1][6]
-
Add 40% of the final volume of PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% of the final volume of sterile saline dropwise while mixing to bring the solution to its final volume.
-
Visually inspect the solution for clarity. If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1] This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]
Protocol 2: Cyclodextrin-Based Aqueous System
This formulation is ideal for achieving higher aqueous solubility and is often preferred for intravenous (IV) administration due to its lower toxicity profile compared to high concentrations of organic solvents.[10] Sulfobutylether-β-cyclodextrin (SBE-β-CD) encapsulates the drug molecule, increasing its solubility in saline.
Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
Step-by-Step Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in 10% of the final desired volume of DMSO.
-
Add 90% of the final volume of the pre-prepared 20% SBE-β-CD solution to the DMSO mixture.
-
Vortex or sonicate until a clear, homogeneous solution is formed. This formulation can also achieve a solubility of ≥ 2.5 mg/mL.[1]
Protocol 3: Oil-Based System
For highly lipophilic compounds or for studies requiring sustained release after oral administration, an oil-based vehicle can be used.
Composition: 10% DMSO, 90% Corn Oil.[1]
Step-by-Step Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the compound in 10% of the final desired volume of DMSO.
-
Add 90% of the final volume of sterile corn oil to the DMSO solution.
-
Mix thoroughly until a clear solution is achieved. This formulation is suitable for oral gavage and can achieve a solubility of ≥ 2.5 mg/mL.[1]
In Vivo Administration Protocols
Dose Preparation and Calculation
Accurate dose calculation is crucial for reproducibility and for comparing results across studies. The dose is typically expressed in mg of compound per kg of animal body weight (mg/kg).
| Parameter | Example Value | Description |
| Target Dose | 50 mg/kg | The desired dose of this compound. |
| Animal Weight | 25 g (0.025 kg) | Average weight of the animal (e.g., mouse). |
| Dosing Volume | 100 µL (0.1 mL) | The volume to be administered (typically 5-10 mL/kg for mice). |
| Required Concentration | 12.5 mg/mL | (Target Dose * Animal Weight) / Dosing Volume |
| Total Volume Needed | 1.2 mL | (Number of Animals + Extra) * Dosing Volume (Always prepare extra). |
Calculation Example: To dose a 25g mouse at 50 mg/kg with a volume of 100 µL:
-
Dose per mouse: 50 mg/kg * 0.025 kg = 1.25 mg
-
Required Concentration: 1.25 mg / 0.1 mL = 12.5 mg/mL
Dose-Range Finding and Toxicity Studies
Before initiating efficacy studies, it is essential to determine the safety profile and the Maximum Tolerated Dose (MTD) of this compound in the chosen animal model and vehicle.[11] This preliminary study helps establish a therapeutic window and avoids unexpected toxicity in larger, more complex experiments.
Protocol: Acute Toxicity Assessment (Dose Escalation Design)
-
Animal Acclimatization: Allow animals (e.g., male and female CD-1 mice) to acclimatize for at least one week.[12]
-
Group Allocation: Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Select a range of doses based on literature for similar compounds or starting with a low dose (e.g., 10 mg/kg) and escalating (e.g., 50, 100, 250, 500 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., IP or PO).
-
Clinical Observation: Monitor animals closely for the first few hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, weight loss), morbidity, and mortality.[11][13]
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.[11] This data informs the dose selection for subsequent efficacy studies.
Diagram: Dose-Range Finding Workflow
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Potential Signaling Pathways for Investigation
Given this compound's strong antioxidant properties, a key pathway to investigate is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response.
Diagram: Simplified Nrf2 Signaling Pathway
Caption: this compound may activate the Nrf2 antioxidant pathway.
Conclusion
The successful in vivo evaluation of this compound hinges on meticulous planning and execution, beginning with the critical step of vehicle selection to overcome its limited aqueous solubility. By employing the detailed formulation and administration protocols outlined in this guide, researchers can ensure the reliable and reproducible delivery of this promising natural compound. Furthermore, conducting preliminary dose-range finding studies is an indispensable step to establish a safe and effective dosing regimen for subsequent efficacy trials in various animal models.
References
-
This compound | C22H30O14 | CID 6326020. (n.d.). PubChem, National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Center for Drug Evaluation and Research. (n.d.). Ratios of exposure/dose based on PK estimates described above are compared to the ratios generated by mg/m² data. U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). Lifeasible. Retrieved January 16, 2026, from [Link]
-
This compound | ≥99%(HPLC). (n.d.). Selleck. Retrieved January 16, 2026, from [Link]
-
This compound | Antioxidant 抑制剂. (n.d.). Selleck Chemicals. Retrieved January 16, 2026, from [Link]
-
Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 131-143. Retrieved from [Link]
-
This compound (C007B-272876). (n.d.). Cenmed. Retrieved January 16, 2026, from [Link]
-
Iacob, A. D., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
-
Toxicology. (n.d.). MuriGenics. Retrieved January 16, 2026, from [Link]
-
Weber, K., et al. (2020). Oral repeated-dose toxicity studies of BIA 10-2474 in cynomolgus monkeys. Regulatory Toxicology and Pharmacology, 110, 104547. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. cenmed.com [cenmed.com]
- 5. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Lifeasible [lifeasible.com]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Oral repeated-dose toxicity studies of BIA 10-2474 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Sibiricose A5 from Crude Plant Material: An Application Note and Protocol
Abstract
Sibiricose A5, an oligosaccharide ester with significant antioxidant, anti-inflammatory, and neuroprotective properties, is a promising candidate for pharmaceutical and nutraceutical development.[1][2] This application note provides a comprehensive, multi-step protocol for the efficient purification of this compound from crude plant material, specifically tailored for researchers, scientists, and drug development professionals. The methodology emphasizes a logical, field-proven workflow, integrating modern chromatographic techniques to achieve high purity and yield. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and success.
Introduction: The Scientific Imperative for Pure this compound
This compound is a hydroxycinnamic acid, chemically identified as a phenylpropenoyl sucrose, found in various medicinal plants, including Polygala tenuifolia (Polygalae Radix), Lilium speciosum, and species of the genus Clematis.[3][4][5][6][7] Its molecular formula is C22H30O14, with a molecular weight of approximately 518.47 g/mol .[1][8] The growing interest in this compound stems from its potent biological activities, which make it a valuable target for therapeutic research. However, the translation of this potential into clinical applications is contingent upon the availability of highly purified compound. This protocol outlines a robust and scalable method for the isolation of this compound, moving from raw plant biomass to a well-characterized, high-purity active compound.
The Purification Strategy: A Multi-Stage Approach
The purification of a target natural product from a complex plant matrix is a process of systematic enrichment.[9][10] The strategy presented here is a sequential, four-stage process designed to progressively remove impurities based on their physicochemical properties, ultimately isolating this compound.
Caption: Overall workflow for the purification of this compound.
Detailed Protocols and Methodologies
Stage 1: Extraction of this compound from Plant Material
The initial step aims to efficiently extract this compound and other polar to moderately polar compounds from the dried plant matrix.
Protocol 1: Methanolic Extraction
-
Preparation of Plant Material: Grind the dried plant material (e.g., roots of Polygala tenuifolia) into a fine powder (20-40 mesh) to increase the surface area for extraction.
-
Solvent Selection: Use an 80% aqueous methanol solution. The water content enhances the extraction of highly polar glycosides like this compound, while the methanol efficiently solubilizes the target compound.
-
Extraction Process:
-
Macerate the powdered plant material with the 80% methanol solution (1:10 w/v) at room temperature for 24 hours with occasional agitation.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Stage 2: Fractionation by Liquid-Liquid Partitioning
This stage is crucial for removing non-polar impurities such as fats, oils, and chlorophyll, which can interfere with subsequent chromatographic steps.
Protocol 2: Solvent Partitioning
-
Resuspend the Crude Extract: Dissolve the concentrated crude extract from Stage 1 in distilled water (approximately 1:5 w/v).
-
Defatting:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the lower aqueous layer. Discard the upper n-hexane layer, which contains non-polar compounds.
-
Repeat the n-hexane wash two more times.
-
-
Further Fractionation:
-
To the resulting aqueous layer, add an equal volume of ethyl acetate and perform liquid-liquid partitioning as described above.
-
Collect both the ethyl acetate and the aqueous fractions separately. This compound, being a polar glycoside, is expected to remain predominantly in the aqueous fraction.
-
-
Concentration: Concentrate the aqueous fraction using a rotary evaporator to remove any residual solvent and reduce the volume.
Stage 3: Chromatographic Purification
This stage employs a two-step column chromatography approach to isolate this compound from other polar compounds.
Protocol 3: Macroporous Resin Column Chromatography
-
Column Preparation: Pack a glass column with Diaion HP-20 macroporous adsorbent resin and equilibrate it with distilled water.[11] The use of this resin provides an initial cleanup and fractionation based on polarity.[11]
-
Sample Loading: Load the concentrated aqueous fraction from Stage 2 onto the column.
-
Elution Gradient:
-
Wash the column with several column volumes of distilled water to elute highly polar compounds like sugars.
-
Initiate a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 100% ethanol).
-
Collect fractions of equal volume.
-
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v) and visualize under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Concentration: Combine the fractions that show a strong spot corresponding to a reference standard of this compound. Concentrate the pooled fractions under reduced pressure.
Protocol 4: Reversed-Phase C18 Flash Chromatography
-
Column Preparation: Pack a flash chromatography column with C18-functionalized silica gel and equilibrate with the initial mobile phase (e.g., 10% methanol in water).
-
Sample Loading: Dissolve the concentrated, enriched fraction from the macroporous resin step in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution Gradient: Elute the column with a linear gradient of increasing methanol concentration in water (e.g., 10% to 70% methanol over 30 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing pure or nearly pure this compound and concentrate under reduced pressure.
Stage 4: Final Polishing by Semi-Preparative HPLC
For achieving the highest purity required for pharmacological studies, a final polishing step using semi-preparative HPLC is recommended.[9]
Protocol 5: Semi-Preparative High-Performance Liquid Chromatography
-
System and Column: Use a semi-preparative HPLC system equipped with a C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or shallow gradient mobile phase of acetonitrile and water (with 0.1% formic acid for improved peak shape) should be optimized based on analytical HPLC results.
-
Sample Preparation: Dissolve the purified fraction from Stage 3 in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the column and collect the peak corresponding to the retention time of this compound.
-
Final Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.
Data Presentation and Expected Results
The following table summarizes the expected outcomes at each stage of the purification process.
| Purification Stage | Key Parameters | Expected Yield (from initial dry plant material) | Expected Purity |
| 1. Extraction | 80% Methanol | ~15-20% (Crude Extract) | < 1% |
| 2. Fractionation | n-Hexane & Ethyl Acetate Partitioning | ~5-8% (Aqueous Fraction) | 1-5% |
| 3. Chromatography | Diaion HP-20 & C18 Flash | ~0.5-1% | 50-80% |
| 4. HPLC Polishing | Semi-preparative C18 | ~0.1-0.3% | >98% |
Causality and Experimental Choices
-
Choice of Methanol for Extraction: Methanol is a polar solvent that effectively extracts a wide range of compounds, including glycosides like this compound. The addition of water increases the polarity, further enhancing the extraction of these target molecules.
-
Liquid-Liquid Partitioning: This is a fundamental step in natural product chemistry to achieve a preliminary separation based on polarity.[12] The use of n-hexane removes non-polar lipids and chlorophyll, while the subsequent ethyl acetate partition can remove compounds of intermediate polarity, thereby enriching the aqueous phase with the more polar this compound.
-
Macroporous Resin Chromatography: Diaion HP-20 is a non-ionic adsorbent resin that separates compounds based on a combination of hydrophobic and polar interactions. It is an excellent choice for the initial column chromatographic step as it has a high loading capacity and can effectively remove highly polar impurities like sugars and salts.[11]
-
Reversed-Phase Chromatography: C18-functionalized silica is the workhorse of reversed-phase chromatography, separating compounds based on their hydrophobicity.[9] This technique is highly effective for separating the components of the enriched fraction from the macroporous resin step.
-
Semi-Preparative HPLC: This final step provides the high resolution necessary to separate this compound from any remaining closely related impurities, ensuring a final product of high purity suitable for biological assays and further research.[13]
Visualization of the Purification Logic
Caption: Logical flow of the purification process for this compound.
Conclusion
The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the purification of this compound from crude plant material. By following this multi-stage strategy, researchers can reliably obtain a high-purity compound suitable for a wide range of scientific investigations. The emphasis on explaining the rationale behind each step is intended to empower researchers to adapt and troubleshoot the protocol for their specific needs, thereby accelerating the research and development of this promising natural product.
References
- Marston, A., & Hostettmann, K. (2006). Developments in the application of counter-current chromatography to plant analysis. Journal of Chromatography A, 1112(1-2), 181-194. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Sc0d3pq1Ul2g50I4CQPydCOL9d3r4dTIlmPnh3U8JtuO2lwbm0hZFDaTYrK43JkH6RX3AC4EUhU7tu-T_hvBMhkXpIKqS0_j3YVZuUQkqmFf49wj50jdRd9vNxautpF_74DgO1TBcPflNG3_BP0BgFe1Zj-v2rhenxwZpKgc29eQa70NBg==]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6326020, this compound. Retrieved from [Link]
-
Knob, F. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry, 12(1), 1085. [Link]
-
Bestchrom (2024, March 1). Application of chromatographic technique in natural products. Retrieved from [Link]
-
Frontiers in Chemistry (n.d.). Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products. Retrieved from [Link]
-
LCGC International (2025, June 17). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. Retrieved from [Link]
-
Rattan, R. (2023). Chemicals and Pharmacological Effects of Clematis Species-a Review. World Journal of Pharmaceutical Research, 12(8), 1123-1138. [Link]
-
Rattan, R. (2023). Bioactive Saponins from Clematis Mini Review. JETIR, 10(6). [Link]
-
ResearchGate (n.d.). Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. Retrieved from [Link]
- Google Patents (n.d.). US6228996B1 - Process for extracting sweet diterpene glycosides.
-
Rattan, R. (2023). Chemical Constituents Of The Genus Clematis -A Review. ResearchGate. [Link]
-
Rattan, R. (2023). phytochemicals and pharmacological effects of clematis species-a report. JETIR, 10(7). [Link]
-
ResearchGate (2011, December 30). Can anyone give the detailed procedure for extraction of bitter triterpene glycosides from plant material(fruit, leaves or roots)?. Retrieved from [Link]
-
ChemFarm (n.d.). This compound Supplier. Retrieved from [Link]
-
Lifeasible (n.d.). This compound. Retrieved from [Link]
-
Hao, D. C., et al. (2014). Chemical and biological research of Clematis medicinal resources. Chinese Herbal Medicines, 6(2), 85-95. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jsmcentral.org [jsmcentral.org]
- 10. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Sibiricose A5 Solubility in In Vivo Studies
Welcome to the technical support center for Sibiricose A5. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this compound in in vivo experimental setups. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully formulate this promising natural compound for your research needs.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a bioactive phenylpropenoyl sucrose, a type of hydroxycinnamic acid, with a molecular weight of 518.47 g/mol and the chemical formula C₂₂H₃₀O₁₄[1]. While it exhibits significant antioxidant and neuroprotective properties, its utility in in vivo studies is often hampered by its characterization as "slightly soluble" in water. This poor solubility can lead to inconsistent results, low bioavailability, and difficulties in preparing stable and homogenous formulations for administration.
The structure of this compound, featuring both a lipophilic feruloyl group and a hydrophilic sucrose moiety, presents a unique formulation challenge. The key to enhancing its solubility lies in selecting an appropriate strategy that can effectively accommodate both the hydrophobic and hydrophilic parts of the molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I dilute my DMSO stock in an aqueous buffer?
A1: This is a common phenomenon known as "solvent shock." this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[2][3]. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the dramatic change in solvent polarity causes the compound, which is poorly soluble in water, to crash out of solution.
Troubleshooting Steps:
-
Pre-warm your aqueous medium: Ensure your buffer or saline is at the experimental temperature (e.g., 37°C) before adding the this compound stock.
-
Slow addition and vigorous mixing: Add the DMSO stock dropwise to the pre-warmed medium while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in the aqueous medium to gradually decrease the solvent concentration.
-
Consider co-solvents: The inclusion of a water-miscible co-solvent in the final formulation can help to maintain solubility.
Q2: What are the primary formulation strategies to consider for improving the in vivo solubility of this compound?
A2: Based on the chemical structure of this compound and established methods for similar polyphenolic and glycosidic compounds, three primary strategies are recommended:
-
Co-solvent Systems: Utilizing a mixture of solvents to increase the solubility of the drug.
-
Cyclodextrin Complexation: Encapsulating the lipophilic portion of this compound within the hydrophobic cavity of a cyclodextrin molecule.
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in a lipid-based formulation that can form an emulsion or microemulsion in the gastrointestinal tract.
The choice of strategy will depend on the desired route of administration, required dose, and the specific experimental context.
Q3: Are there any commercially available formulation protocols for this compound?
A3: Yes, some suppliers provide starting point formulations. For example, MedchemExpress suggests the following to achieve a solubility of ≥ 2.5 mg/mL[3]:
-
Co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Cyclodextrin-based system: 10% DMSO in 90% (20% SBE-β-CD in Saline).
-
Lipid-based system: 10% DMSO in 90% Corn Oil.
These should be considered as starting points and may require further optimization for your specific application.
In-Depth Troubleshooting and Formulation Guides
This section provides a more detailed exploration of the recommended formulation strategies, including the scientific rationale, step-by-step protocols, and troubleshooting advice.
Strategy 1: Co-Solvent Systems
Causality and Rationale: Co-solvency is a straightforward method to increase the solubility of a poorly water-soluble drug by reducing the interfacial tension between the aqueous solution and the hydrophobic solute[4]. For this compound, a carefully selected blend of biocompatible solvents can create a more favorable environment for both its lipophilic feruloyl group and its hydrophilic sucrose moiety.
Recommended Co-Solvents:
| Co-Solvent | Function | Considerations |
| DMSO | Powerful organic solvent, excellent for initial stock preparation. | Can have toxic effects at higher concentrations. Aim for a final concentration of <1% in vivo. |
| PEG300/PEG400 | Water-miscible polymer, widely used in parenteral and oral formulations. | Can increase the viscosity of the formulation. |
| Tween-80 | Non-ionic surfactant, acts as a solubilizer and emulsifier. | Generally regarded as safe (GRAS), but can have biological effects in some models. |
| Propylene Glycol | Common co-solvent in various pharmaceutical formulations. | Ensure it is of pharmaceutical grade. |
Protocol 1: Preparation of a Co-Solvent Formulation for Oral or IP Administration
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and sonication can aid dissolution[3].
-
Prepare the Vehicle: In a separate sterile tube, prepare the co-solvent vehicle by mixing the components in the desired ratio. For example, to prepare 10 mL of the vehicle from the commercial protocol:
-
4.0 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline
-
-
Combine and Mix: While vortexing the vehicle, slowly add the required volume of the this compound DMSO stock to reach the final desired concentration. For instance, to make a 2.5 mg/mL solution, add 0.5 mL of a 50 mg/mL stock to 9.5 mL of the vehicle. Note: The final volume of DMSO in this example would be 5%. Adjust as needed to minimize DMSO concentration.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for use.
Troubleshooting Co-Solvent Formulations:
| Issue | Possible Cause | Solution |
| Precipitation upon adding stock | Solvent shock. | Add the DMSO stock more slowly while vortexing vigorously. Pre-warm the vehicle. |
| Cloudiness or precipitation over time | The formulation is supersaturated and unstable. | Decrease the final concentration of this compound. Increase the proportion of co-solvents like PEG300 or Tween-80. |
| High viscosity | High concentration of PEG300/400. | Decrease the concentration of PEG and/or gently warm the formulation before administration. |
Strategy 2: Cyclodextrin Inclusion Complexes
Causality and Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[5]. This structure allows them to encapsulate the lipophilic feruloyl moiety of this compound, forming an inclusion complex that has greatly enhanced aqueous solubility[5][6]. Modified cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred for parenteral use due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
Protocol 2: Preparation of a this compound-Cyclodextrin Formulation
-
Prepare the Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Stir until fully dissolved.
-
Prepare the this compound Stock: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock.
-
Form the Complex:
-
Slowly add the this compound stock solution to the cyclodextrin solution while stirring.
-
For example, to prepare a 2.5 mg/mL solution, add 0.1 mL of a 25 mg/mL DMSO stock to 0.9 mL of the 20% SBE-β-CD solution. This results in a final DMSO concentration of 10%.
-
-
Equilibrate: Allow the mixture to stir at room temperature for at least one hour to ensure the formation of the inclusion complex. The solution should be clear.
Troubleshooting Cyclodextrin Formulations:
| Issue | Possible Cause | Solution |
| Incomplete dissolution | The capacity of the cyclodextrin to solubilize the drug has been exceeded. | Increase the concentration of the cyclodextrin solution. Decrease the final concentration of this compound. |
| Precipitation after dilution | The complex is dissociating upon dilution in a medium without cyclodextrin. | Ensure the final administration volume maintains a sufficient concentration of cyclodextrin to keep the drug in solution. |
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
Causality and Rationale: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluid[7][8]. This approach is suitable for lipophilic compounds as it maintains the drug in a solubilized state, bypassing the dissolution step and enhancing absorption[9][10]. Given the lipophilic feruloyl group of this compound, this is a promising strategy, particularly for oral administration.
Workflow for Developing a SEDDS Formulation for this compound:
Protocol 3: A Step-by-Step Guide to SEDDS Formulation
-
Screening for Solubility:
-
Determine the saturation solubility of this compound in a range of oils (e.g., corn oil, sesame oil, Capryol 90), surfactants (e.g., Tween 80, Kolliphor EL), and co-solvents (e.g., Transcutol, PEG 400).
-
Add an excess amount of this compound to a known volume of each excipient. Shake at 37°C for 48 hours. Centrifuge and analyze the supernatant by HPLC to determine the concentration.
-
-
Constructing a Ternary Phase Diagram:
-
Select the oil, surfactant, and co-solvent that showed the best solubility for this compound.
-
Prepare a series of formulations with varying ratios of these three components.
-
For each formulation, add a small amount to water and observe its ability to form an emulsion. Grade the performance (e.g., from clear microemulsion to poor, milky emulsion).
-
Plot these observations on a ternary phase diagram to identify the region that provides optimal self-emulsification.
-
-
Characterization and Optimization:
-
Prepare the most promising formulations from the phase diagram with the dissolved this compound.
-
Characterize these formulations for droplet size (using dynamic light scattering), emulsification time, and stability upon dilution. The goal is to achieve a small, uniform droplet size (<200 nm for a nanoemulsion) and rapid emulsification.
-
Visualization of Formulation Selection Logic
The choice of formulation strategy is a critical decision point in preclinical development. The following diagram outlines a logical approach to selecting the most appropriate method for this compound based on the experimental requirements.
References
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]
- Self-Emulsifying Drug Delivery Systems (SEDDS)
- Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Advanced Drug Delivery Reviews.
- Sapra, K., et al. (2012). Self Emulsifying Drug Delivery System (SEDDS): A Method for Bioavailability Enhancement. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Self Emulsifying Drug Delivery System (SEDDS). (2015). Slideshare.
- Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. (2014). Beilstein Journal of Organic Chemistry.
- A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (2016). Journal of Pharmacy and Bioallied Sciences.
- Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. (2014). Beilstein Journal of Organic Chemistry.
- Herbal Nanosuspensions - A Transformative Approach for Poorly Soluble Drugs. (2024).
- Glycosylation serves as an effective strategy to enhance the solubility, bioavailability, and pharmacological activity of polyhydroxyphenols. (2024). MDPI.
- Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants. (2012). Frontiers in Plant Science.
- Technical Support Center: Overcoming Poor Gardoside Solubility. (2025). Benchchem.
- Formulation and evaluation of herbal nanosuspension of Scoparia dulcis. (2023). World Journal of Biology Pharmacy and Health Sciences.
-
This compound. PubChem. Available at: [Link]
- A Review on Herbal Nanosuspension from Herbal Extract. (2025). Journal of Chemical Health Risks.
- Nanosuspension: An approach to enhance solubility of drugs. (2012). Journal of Advanced Pharmaceutical Technology & Research.
- Formulation and evaluation of herbal nanosuspension of Scoparia dulcis. (2023).
- Improving water solubility of polyphenols by adding amino acids. (2022). EurekAlert!.
- A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (2016).
- Lipid based Vehicles and Lipid-based Excipients in Drug delivery. (2019). Research Journal of Pharmacy and Technology.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
- LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. (2015). Pharma Times.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Particle Sciences.
- Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. (2025).
- Characterization of inclusion complexation between fenoxaprop-p-ethyl and cyclodextrin. (2005). Journal of Agricultural and Food Chemistry.
- Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formul
-
Sibiricose A4. PubChem. Available at: [Link]
- Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). MDPI.
- Ex vivo drug release profile of formulations A4, A5, and A6. (2021).
- LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. (2023). Drug Development & Delivery.
- Formulation of poorly soluble compounds. (2010). European Medicines Agency.
- Strategies for formulating and delivering poorly w
- Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism. (2016). PubMed.
- Synthesis of Some Phenylpropanoid Glycosides (PPGs) and Their Acetylcholinesterase/Xanthine Oxidase Inhibitory Activities. (2016). Molecules.
- Phenylpropanoid glycosides: Significance and symbolism. (2025). ScienceDirect.
- Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid St
- Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants. (2012). Frontiers in Plant Science.
- Facile synthesis of the sugar cores from phenylpropanoid glycosides. (1994).
Sources
- 1. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 6. Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery [drug-dev.com]
Technical Support Center: Optimizing Sibiricose A5 Concentration for Neuroprotection Assays
Welcome to the technical support center for utilizing Sibiricose A5 in your neuroprotection assays. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to address the nuances of experimental design and troubleshoot the specific challenges you may encounter. Our goal is to empower you to generate robust, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions that are critical to consider before launching your experiments with this compound.
Q1: What is this compound, and what is its proposed mechanism of neuroprotection?
A1: this compound is a bioactive natural product, specifically a phenylpropanoyl sucrose, that can be isolated from plants such as Polygala tenuifolia. Its primary reported biological activity relevant to neuroprotection is its potent antioxidant property.[1][2]
The brain is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological mechanism in many neurodegenerative diseases and ischemic events like stroke.[3] The neuroprotective action of many natural compounds is attributed to their ability to scavenge free radicals, thereby mitigating the downstream cascade of cellular damage, including lipid peroxidation, protein damage, and apoptosis.[3] While the full mechanistic profile of this compound is still under investigation, its antioxidant capacity is the foundational hypothesis for its neuroprotective effects. It has also been reported to be a lactate dehydrogenase (LDH) inhibitor, which may be relevant in contexts of excitotoxicity and metabolic stress.
Caption: Potential antioxidant mechanism of this compound.
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling of your compound is the first step to reproducible results. This compound is reported to be highly soluble in DMSO (up to 100 mg/mL or ~192 mM), but only slightly soluble in water.[1]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock. Always use fresh, anhydrous, cell-culture grade DMSO, as it is hygroscopic (absorbs moisture), which can reduce the solubility of compounds.[1]
-
Stock Concentration: Prepare a high-concentration stock, for example, 50-100 mM in DMSO. This minimizes the final concentration of DMSO your cells will be exposed to when you make your working dilutions in culture media.
-
Storage: Store the DMSO stock solution in small aliquots at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[4] Avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is a good starting concentration range for my initial experiments?
A3: For any new compound, it is critical to perform a dose-response analysis over a broad concentration range. This allows you to identify the optimal therapeutic window, where the compound is effective but not yet toxic.
A common mistake is to test only a few, narrow concentrations. Many neuroprotective agents exhibit a biphasic or hormetic dose-response, where low doses are protective and high doses become toxic.[5]
-
Recommended Starting Range: We recommend a wide, logarithmic serial dilution. Start from a high concentration (e.g., 100 µM) and dilute down to the low nanomolar range (e.g., 1 nM).[6] This broad screen is essential to capture the full dose-response curve and determine the EC₅₀ (half-maximal effective concentration) for neuroprotection and the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
Q4: How do I ensure that the observed effects are from this compound and not the solvent?
A4: This is a critical control for any in-vitro experiment. The solvent used to dissolve your compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations.
-
Vehicle Control: You must include a "vehicle control" in every experiment.[6] The vehicle control wells should contain cells treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration used in your compound-treated wells. For example, if your highest this compound concentration results in a final DMSO concentration of 0.1%, your vehicle control wells must also contain 0.1% DMSO in the culture medium.
-
Final Solvent Concentration: Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.
Troubleshooting Guide: From Assay Setup to Data Interpretation
This section is designed to help you navigate common experimental hurdles.
Problem: I see precipitation in my culture wells after adding this compound.
-
Probable Cause 1: Poor Solubility in Aqueous Media. Natural products are often hydrophobic and can crash out of solution when a concentrated DMSO stock is diluted into the aqueous culture medium.[7][8]
-
Solution: Do not add the DMSO stock directly to the full volume of media in the well. Instead, perform a serial dilution. One effective method is to add the culture medium drop-wise into your concentrated compound solution while vortexing or stirring vigorously.[9] This gradual change in solvent polarity can help keep the compound in solution. You can also try pre-warming the medium to 37°C.
-
-
Probable Cause 2: Interaction with Media Components. Serum proteins or other components in the media can sometimes interact with compounds and reduce their effective concentration or cause precipitation.
-
Solution: First, visually inspect your final working solutions under a microscope before adding them to cells to confirm there is no precipitation. If the problem persists, consider reducing the serum concentration during the treatment period, but be aware this can also affect cell health.[10]
-
Problem: this compound is showing cytotoxicity at concentrations where I expect to see neuroprotection.
-
Probable Cause 1: Concentration is too high. As mentioned, the dose-response curve for neuroprotective agents can be narrow. What is protective at 1 µM may be toxic at 20 µM.
-
Solution: You must perform a full dose-response cytotoxicity assay on healthy, non-stressed cells first. This will define the maximum tolerated concentration. Your neuroprotection experiments should then be conducted using concentrations at or below this threshold.
-
-
Probable Cause 2: Cell Health and Density. Unhealthy or overly confluent cells are more susceptible to any chemical insult, including your test compound.[10][11]
-
Solution: Ensure you are using cells from a low passage number and that they are in the logarithmic growth phase. Optimize your cell seeding density so that cells are approximately 70-80% confluent at the time of the experiment.[10]
-
Problem: I am not observing any neuroprotective effect.
-
Probable Cause 1: The Neurotoxic Insult is Too Severe. If the toxic stimulus (e.g., H₂O₂, glutamate) is too strong, it may kill the cells so rapidly that no compound can rescue them. The goal is to injure, not obliterate, the cells.
-
Solution: Optimize the concentration and duration of your neurotoxic agent. Run a dose-response curve of the toxin alone to find a concentration that results in approximately 50-70% cell death. This creates a sufficient window to observe a protective effect.
-
-
Probable Cause 2: Inappropriate Timing of Treatment. The timing of compound administration relative to the toxic insult is critical.
-
Solution: Test different treatment paradigms. Does this compound work best as a pre-treatment (administered before the toxin), co-treatment (administered with the toxin), or post-treatment (administered after the toxin)? The effective paradigm provides clues about the mechanism of action (e.g., pre-treatment efficacy suggests it may be inducing endogenous antioxidant defenses).
-
-
Probable Cause 3: The Chosen Assay Readout is Not Optimal. The mechanism of this compound might not be best captured by your chosen endpoint.
-
Solution: If you are using a metabolic assay (like MTT or resazurin), consider that your compound might interfere with cellular metabolism or the assay chemistry itself. Validate your findings with an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (LDH release assay) or ATP content (CellTiter-Glo®).[12]
-
Experimental Protocol: Determining the Optimal Neuroprotective Concentration of this compound
This protocol provides a framework for conducting a robust dose-response experiment. Here, we use a neuronal cell line (e.g., SH-SY5Y or HT22), a relevant neurotoxin (e.g., hydrogen peroxide, H₂O₂, for oxidative stress), and a standard cell viability assay (e.g., MTT).
Caption: Workflow for a neuroprotection dose-response assay.
Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Culture your chosen neuronal cell line (e.g., SH-SY5Y) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count healthy, log-phase cells.
-
Seed the cells into a 96-well clear-bottom plate at a pre-optimized density (e.g., 10,000 cells/well in 100 µL of media).[6]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation (Day 2):
-
Thaw an aliquot of your high-concentration this compound DMSO stock.
-
Perform a serial dilution in serum-free culture medium to create your working concentrations. For example, create 2X final concentrations ranging from 200 µM down to 2 nM.
-
Prepare a 2X vehicle control solution containing the same percentage of DMSO as your highest concentration working solution.
-
-
Treatment (Day 2):
-
Carefully remove the old media from the cells.
-
Add 50 µL of the appropriate 2X this compound working solution or vehicle control to the wells.
-
Crucially, include these controls:
-
Untreated Control: Cells with media only (represents 100% viability).
-
Toxin-Only Control: Cells that will only receive the neurotoxin (represents ~0% protection).
-
Vehicle Control + Toxin: To assess the effect of the solvent on the toxic insult.
-
-
Incubate for the desired pre-treatment time (e.g., 2-4 hours).
-
-
Induction of Neurotoxicity (Day 2):
-
Prepare a 2X working solution of your neurotoxin (e.g., H₂O₂) in serum-free media at its pre-determined EC₅₀ concentration.
-
Add 50 µL of the 2X toxin solution to all wells except the "Untreated Control" wells.
-
Incubate for the optimal toxin exposure time (e.g., 24 hours).
-
-
Assessment of Cell Viability (Day 3):
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, CellTiter-Glo®).
-
Read the output on a plate reader (e.g., absorbance at 570 nm for MTT).
-
Data Analysis and Interpretation
-
Normalize Data: Blank-correct your raw data. Normalize the results by setting the "Untreated Control" as 100% viability and the "Toxin-Only Control" as your baseline (0% protection).
-
Calculate Percent Viability:
-
% Viability = [(Sample Reading - Toxin-Only Reading) / (Untreated Reading - Toxin-Only Reading)] * 100
-
-
Plot the Dose-Response Curve: Plot % Viability against the log of the this compound concentration. This will allow you to visualize the protective window and determine the EC₅₀.
Example Data Table
| This compound Conc. (µM) | Log Concentration | Avg. Absorbance | % Viability (Protection) |
| 0 (Untreated) | N/A | 1.250 | 100.0% |
| 0 (Toxin Only) | N/A | 0.450 | 0.0% |
| 0.01 | -2.00 | 0.530 | 10.0% |
| 0.1 | -1.00 | 0.770 | 40.0% |
| 1 | 0.00 | 0.930 | 60.0% |
| 10 | 1.00 | 0.810 | 45.0% |
| 100 | 2.00 | 0.350 | -12.5% (Toxic) |
This table illustrates a classic biphasic response, with peak protection around 1 µM and toxicity appearing at 100 µM.
References
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dose-response features of neuroprotective agents: an integrative summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pen.ius.edu.ba [pen.ius.edu.ba]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. marinbio.com [marinbio.com]
- 12. news-medical.net [news-medical.net]
- 13. [PDF] Methods Applied to the In Vitro Primary Toxicology Testing of Natural Products: State of the Art, Strengths, and Limits | Semantic Scholar [semanticscholar.org]
- 14. Challenges of Conducting Clinical Trials of Natural Products to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Navigating Sibiricose A5 Stability in Cell Culture Media
Welcome to the technical support resource for Sibiricose A5. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability and efficacy of this compound in your cell culture experiments. Here, we address common questions and provide troubleshooting strategies based on the compound's chemical properties and established best practices in cell-based assays.
Introduction to this compound
This compound is a bioactive oligosaccharide ester isolated from Polygalae Radix[1], a traditional medicinal plant.[2] Chemically identified as 3-O-Feruloylsucrose, it is a phenylpropanoid sucrose derivative with a molecular weight of 518.47 g/mol .[3] Its primary recognized bioactivity is its potent antioxidant property.[4][5] Given its structure, which includes ester and glycosidic bonds, as well as a hydroxycinnamic acid moiety, its stability in aqueous and biologically active environments like cell culture media warrants careful consideration.[3]
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the biological effect of this compound in my multi-day experiment. Could this be a stability issue?
A1: Yes, a decline in activity over time is a classic indicator of compound instability in the culture medium.[6] this compound, as an ester, is susceptible to hydrolysis, which would cleave the ferulic acid from the sucrose backbone, diminishing its intended biological activity. The standard cell culture conditions (37°C, neutral pH) can accelerate this degradation.[7] We recommend conducting a stability study to confirm this (see Protocol 1).
Q2: My this compound stock solution, dissolved in DMSO, forms a precipitate after thawing. Is the compound degrading?
A2: Precipitation upon thawing is more likely a solubility issue than degradation.[6] While this compound is highly soluble in fresh DMSO (up to 100 mg/mL), its solubility can decrease if the DMSO has absorbed moisture.[4] Additionally, the compound is only slightly soluble in water, so adding a concentrated DMSO stock to an aqueous medium can cause it to precipitate if not mixed thoroughly and quickly.
Q3: What is the recommended method for preparing this compound working solutions for cell culture?
A3: To minimize precipitation and ensure accurate dosing, we recommend a serial dilution approach. Prepare a high-concentration primary stock solution in anhydrous DMSO.[4] For your experiment, create an intermediate dilution in DMSO before making the final dilution in your pre-warmed cell culture medium. It is crucial to vortex the diluted medium immediately after adding the compound to ensure it is fully dissolved and dispersed.
Q4: Can components in my cell culture medium affect the stability of this compound?
A4: Absolutely. Cell culture media are complex mixtures containing components that can interact with your compound.[7] For this compound, be mindful of:
-
pH: The typical pH of 7.2-7.4 can facilitate the hydrolysis of the ester bond.
-
Enzymes: If you are using serum-containing media, esterases present in the serum can enzymatically degrade this compound.
-
Reactive Oxygen Species (ROS): As an antioxidant, this compound will be consumed if there are high levels of ROS in your media, which can be generated by certain media components or by the cells themselves.
Troubleshooting Guides
Problem 1: Inconsistent results or loss of compound activity.
This is often linked to compound stability. The workflow below will help you diagnose and address this issue.
Caption: Troubleshooting workflow for loss of this compound activity.
Problem 2: Precipitate formation in media.
This is a solubility and compound handling issue. The following decision tree can guide you.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration used in your experiments.
-
Incubation: Place the solution in a sterile, capped tube and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Sample Storage: Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
Quantification: Analyze the concentration of intact this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Data Analysis: Plot the concentration of this compound against time to determine its stability profile.
Protocol 2: Optimized Solubilization of this compound for Cell Culture
-
Primary Stock Preparation: Dissolve this compound powder in anhydrous DMSO to create a 10-50 mM primary stock solution. Ensure the powder is stored at -20°C as recommended.[4]
-
Aliquoting and Storage: Aliquot the primary stock into single-use volumes and store at -80°C for long-term stability (up to 1 year).[4]
-
Working Solution Preparation: a. Thaw a single aliquot of the primary stock. b. Prepare an intermediate dilution in anhydrous DMSO if a large volume of working solution is needed. c. Pre-warm your cell culture medium to 37°C. d. Add the this compound stock solution dropwise to the pre-warmed medium while vortexing to ensure rapid and complete dissolution. The final DMSO concentration should typically be kept below 0.5%.
Data Summary Table
| Parameter | Value | Source |
| Molecular Weight | 518.47 g/mol | [3][4] |
| Chemical Formula | C₂₂H₃₀O₁₄ | [3][4] |
| CAS Number | 107912-97-0 | [3][4] |
| Solubility (DMSO) | ~100 mg/mL (~192.88 mM) | [4][9] |
| Solubility (Water) | Slightly soluble | |
| Storage (Powder) | 3 years at -20°C | [4] |
| Storage (Stock in DMSO) | 1 year at -80°C | [4] |
References
- This compound Antioxidant chemical. (n.d.). Selleck Chemicals. Retrieved January 16, 2026.
- This compound | Antioxidant Agent. (n.d.). MedchemExpress.com. Retrieved January 16, 2026.
- This compound, 107912-97-0, High-Purity, SMB01074. (n.d.). Sigma-Aldrich. Retrieved January 16, 2026.
- Technical Support Center: Navigating Stability Challenges in Long-Term Experiments with Small Molecules. (n.d.). BenchChem. Retrieved January 16, 2026.
- This compound | C22H30O14 | CID 6326020. (n.d.). PubChem - NIH. Retrieved January 16, 2026.
- Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. (n.d.).
- This compound | oligosaccharide | CAS# 107912-97-0. (n.d.). InvivoChem. Retrieved January 16, 2026.
- Technical Support Center: Assessing Compound Stability in Cell Culture Media. (n.d.). BenchChem. Retrieved January 16, 2026.
- How to know the stability of drugs and reagents in the cell culture media? (2017).
- This compound | Antioxidant 抑制剂| 现货供应| 美国品牌| 免费采购电话400-668-6834. (n.d.). Selleck.cn. Retrieved January 16, 2026.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Antioxidant 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | oligosaccharide | CAS# 107912-97-0 | InvivoChem [invivochem.com]
Technical Support Center: Investigating the Potential for Sibiricose A5 Aggregate Formation in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the potential for Sibiricose A5 to form aggregates in Dimethyl Sulfoxide (DMSO), a common solvent in experimental assays. Our goal is to equip you with the knowledge and protocols to ensure the integrity and reproducibility of your results.
Introduction: Why Consider Aggregation for a Soluble Compound?
This compound, an oligosaccharide ester isolated from Polygalae Radix, is noted for its potent antioxidant activity and is readily soluble in DMSO, with reported solubilities reaching up to 100 mg/mL.[1][2][3][4][5] While high solubility is a desirable characteristic, it does not entirely preclude the formation of sub-micrometer to nanometer-sized aggregates, especially under specific experimental conditions. Such aggregation can lead to false-positive or false-negative results in high-throughput screening (HTS) and other sensitive assays by interacting non-specifically with proteins or interfering with detection methods.[6][7][8][9]
This guide will walk you through the identification, characterization, and mitigation of potential this compound aggregation in DMSO-based solutions.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could aggregation be a factor?
A1: Yes, inconsistency in experimental outcomes is a hallmark of potential compound aggregation. Small changes in experimental conditions such as temperature, buffer composition, or even minor fluctuations in the concentration of your this compound stock solution can influence the formation and size of aggregates. These aggregates can then lead to variable results in your assays.
Q2: this compound is highly soluble in DMSO. Why would it form aggregates?
A2: While this compound has excellent solubility in pure, fresh DMSO, the introduction of aqueous buffers or other co-solvents in your working solutions can significantly alter its solubility profile.[1][2] This change in the solvent environment can lead to the self-association of this compound molecules, forming colloidal aggregates. Furthermore, DMSO itself is known to have a strong affinity for self-association and can form clusters, which may influence the behavior of dissolved solutes.[10] Research has also shown that even low concentrations of DMSO can induce oligomerization and aggregation of certain proteins, highlighting the complex role of this solvent.[11][12][13]
Q3: What are the tell-tale signs of small molecule aggregation in an assay?
A3: Beyond inconsistent results, other indicators of aggregation include:
-
A steep dose-response curve.
-
Sensitivity to the inclusion of non-ionic detergents (e.g., Triton X-100, Tween-20) in the assay buffer.
-
Time-dependent changes in the inhibitory activity of the compound.
-
Discrepancies between the compound's activity in different assay formats.
Q4: How can I differentiate between true biological activity and effects caused by aggregation?
A4: The most reliable way to distinguish between true activity and aggregation-based artifacts is to perform control experiments and biophysical characterization. The inclusion of a non-ionic detergent in your assay buffer can often disrupt non-specific interactions caused by aggregates. If the activity of this compound is significantly diminished in the presence of a detergent, it is a strong indication that aggregation may be influencing your results.[14] Direct biophysical measurements, such as Dynamic Light Scattering (DLS), can confirm the presence or absence of aggregates in your experimental solutions.
Troubleshooting Guides & Experimental Protocols
If you suspect that this compound aggregation may be impacting your experiments, the following troubleshooting guides and protocols will help you investigate and address the issue.
Guide 1: Initial Assessment of Aggregation Potential
This initial step will help you quickly assess whether aggregation is a likely cause of your experimental issues.
Protocol 1.1: The Detergent Test
-
Prepare two sets of your standard assay.
-
In the first set, use your established assay buffer.
-
In the second set, supplement your assay buffer with a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or Tween-20).
-
Run your experiment with a dilution series of this compound in both buffer conditions.
-
Analysis: If the apparent potency of this compound is significantly reduced in the presence of the detergent, this suggests that aggregation may be contributing to its observed activity.
Guide 2: Biophysical Characterization of this compound Solutions
For a more definitive answer, direct characterization of your this compound solutions is necessary. Dynamic Light Scattering (DLS) is a powerful technique for detecting the presence of particles in the nanometer to micrometer range.[6][7][15][16][17]
Protocol 2.1: Dynamic Light Scattering (DLS) Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10 mM). It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1][2][5]
-
Prepare your final working concentration of this compound in the same buffer system used for your biological assay. It is critical to mimic the final experimental conditions as closely as possible.
-
Prepare a "buffer only" control.
-
-
DLS Measurement:
-
Filter all solutions through a low-binding 0.22 µm filter immediately before measurement to remove any extraneous dust or particles.
-
Follow the instrument-specific instructions for your DLS system to measure the particle size distribution of your this compound solution and the buffer control.
-
-
Data Interpretation:
-
A monomodal distribution with a small hydrodynamic radius (typically < 5 nm for a small molecule) in your this compound sample that is absent in the buffer control would suggest the compound is monomeric.
-
The presence of larger particles (tens to hundreds of nanometers) in the this compound solution indicates the formation of aggregates.[6][7] The polydispersity index (PDI) can also provide information on the heterogeneity of the particle sizes in solution.[16][17]
-
| Parameter | Indication of Monomeric State | Indication of Aggregation |
| Hydrodynamic Radius (Rh) | < 5 nm | > 10 nm (can range up to several hundred nm) |
| Polydispersity Index (PDI) | < 0.2 | > 0.3 |
| Count Rate | Stable and consistent | High and fluctuating |
Table 1: Representative DLS data interpretation for small molecule aggregation.
Guide 3: Characterizing the Nature of Aggregates with Thioflavin T (ThT)
If DLS confirms the presence of aggregates, a Thioflavin T (ThT) assay can provide further insight into their nature. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, which are characteristic of amyloid-like fibrils.[18][19][20][21][22] While this compound is not expected to form amyloid fibrils, this assay can help rule out this type of ordered aggregation.
Protocol 3.1: Thioflavin T (ThT) Fluorescence Assay
-
Reagent Preparation:
-
Prepare a 500 µM ThT stock solution in your assay buffer.[21]
-
Prepare your this compound solution at the concentration of interest in the same buffer.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, mix your this compound solution with the ThT stock to a final ThT concentration of 20-50 µM.[19]
-
Include a buffer-only control with ThT.
-
Incubate the plate at your experimental temperature for a set period (e.g., 1 hour).
-
Measure the fluorescence using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[18][19][21]
-
-
Interpretation:
-
A significant increase in ThT fluorescence in the presence of this compound compared to the buffer control would suggest the formation of ordered, potentially beta-sheet-rich aggregates.
-
No change in fluorescence indicates that if aggregates are present, they are likely amorphous in nature.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating this compound aggregation.
Concluding Remarks
The potential for small molecule aggregation is a critical consideration in drug discovery and development. While this compound is highly soluble in DMSO, it is prudent to be aware of the possibility of aggregate formation, particularly when transitioning to aqueous assay conditions. By employing the troubleshooting guides and protocols outlined in this technical support center, researchers can confidently assess the aggregation potential of this compound in their specific experimental setups, ensuring the generation of robust and reliable data.
References
-
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). AZoM.com. [Link]
-
This compound | C22H30O14 | CID 6326020. PubChem. [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]
-
MagHelix™ Dynamic Light Scattering (DLS). Creative Biostructure. [Link]
-
This compound Datasheet. Selleckchem.jp. [Link]
-
Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. ResearchGate. [Link]
-
Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. PMC. [Link]
-
Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein. PMC. [Link]
-
Dynamic Light Scattering (DLS). Unchained Labs. [Link]
-
Combating small molecule aggregation with machine learning. ResearchGate. [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Cheminformatics. [Link]
-
Aggregation by DLS. Novatia, LLC. [Link]
-
Low Dose DMSO Treatment Induces Oligomerization and Accelerates Aggregation of α-Synuclein. ResearchGate. [Link]
-
(PDF) Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein. ResearchGate. [Link]
-
Molecular Properties and Aggregation Behavior of Small-Molecule Acceptors Calculated by Molecular Simulation. ACS Omega. [Link]
-
Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. [Link]
-
[2105.00267] Combating small molecule aggregation with machine learning. arXiv. [Link]
-
Molecular Structure and Adsorption of Dimethyl Sulfoxide at the Surface of Aqueous Solutions. The Journal of Physical Chemistry B. [Link]
-
ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. [Link]
-
In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. JoVE. [Link]
-
This compound | ≥99%(HPLC) | Selleck | Antioxidant 阻害剤. Selleck.jp. [Link]
-
Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition. MDPI. [Link]
-
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC. [Link]
-
(PDF) Aggregation Behavior of 6-Isocassine and N-Methyl-6-Isocassine: Insights into the Biological Mode of Action of Lipid Alkaloids. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | oligosaccharide | CAS# 107912-97-0 | InvivoChem [invivochem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleck.co.jp [selleck.co.jp]
- 6. news-medical.net [news-medical.net]
- 7. wyatt.com [wyatt.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. enovatia.com [enovatia.com]
- 18. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. tandfonline.com [tandfonline.com]
- 21. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 22. mdpi.com [mdpi.com]
minimizing Sibiricose A5 interference in mass spectrometry
Technical Support Center: Sibiricose A5 Analysis
A-Z Guide to Minimizing Interference in Mass Spectrometry
Welcome to the technical support center for this compound analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences encountered during the mass spectrometric analysis of this compound, a complex triterpenoid saponin. The principles and techniques described here are grounded in established analytical chemistry and are broadly applicable to other complex glycosides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced during the LC-MS analysis of this compound.
Question: I am not seeing any signal for this compound, or the signal is extremely weak. What are the first things I should check?
Answer: A complete loss of signal can be alarming, but it's often due to a singular issue that can be systematically diagnosed.[1] Before assuming a complex problem, start with the fundamentals of your LC-MS system.
-
Confirm System Readiness: Ensure fresh mobile phases are prepared and the system is properly purged. Check that the mass spectrometer's ion source is clean and active. A quick visual check (using a flashlight) for a stable electrospray at the ESI probe tip can confirm that the mobile phase is flowing and voltages are applied.[1]
-
Analyte Stability and Presence: Prepare a fresh standard of this compound. If possible, perform a direct infusion of this new standard into the mass spectrometer, bypassing the LC column. This will confirm that the molecule is capable of ionizing and that the mass spectrometer is tuned correctly to detect it. If you see a signal here, the issue likely lies with the chromatographic separation or sample extraction.[1]
-
Ionization Mode: this compound, like many complex saponins, can be challenging to ionize.[2] Experiment with both positive and negative electrospray ionization (ESI) modes. While positive mode may yield protonated molecules [M+H]+ or adducts, negative mode is often successful for acidic saponins, yielding [M-H]- ions.[3][4]
Question: My mass spectrum for this compound shows multiple peaks, not just the expected molecular ion. What are these other peaks?
Answer: This is a classic presentation for large, polar molecules like saponins. You are likely observing the formation of adduct ions, where the this compound molecule associates with various cations present in your sample or mobile phase.
-
Common Adducts: The most common adducts are with sodium [M+Na]+ and potassium [M+K]+.[5] These arise from trace amounts of salts in your glassware, reagents, or sample matrix. You may also see adducts with ammonium [M+NH4]+ if you are using an ammonium-based buffer.[6]
-
Why It's a Problem: Adduct formation splits your analyte's signal across multiple m/z values, which reduces the intensity of your primary target ion and can complicate quantification.[7] The relative intensity of these adducts can vary between samples, leading to poor reproducibility.[5]
This compound (MW = 944.5 g/mol ) Adduct Table
| Adduct Ion | Mass Difference (Da) | Expected m/z | Polarity |
|---|---|---|---|
| [M+H]+ | +1.0078 | 945.5 | Positive |
| [M+NH4]+ | +18.0344 | 962.5 | Positive |
| [M+Na]+ | +22.9898 | 967.5 | Positive |
| [M+K]+ | +38.9637 | 983.5 | Positive |
| [M-H]- | -1.0078 | 943.5 | Negative |
| [M+HCOO]- | +44.9977 | 989.5 | Negative |
| [M+Cl]- | +34.9689 | 979.5 | Negative |
Question: I see a peak that corresponds to the aglycone of this compound (the core structure without the sugar moieties). Is my sample degrading?
Answer: Not necessarily. While sample degradation is possible, it is highly common for glycosides to undergo "in-source fragmentation." This phenomenon occurs within the high-energy environment of the mass spectrometer's ion source, where the glycosidic bonds linking the sugar chains to the aglycone can break.[8][9][10]
-
Mechanism: The energy required to desolvate and ionize the large this compound molecule can be sufficient to cleave the relatively labile sugar groups, producing a signal for the core triterpenoid structure.[10]
-
Troubleshooting: You can control the extent of in-source fragmentation by carefully tuning the ion source parameters. Reducing the "Fragmentor" or "Cone Voltage" will decrease the energy applied to the ions before they enter the mass analyzer, which can preserve the intact molecular ion.[10]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step protocols to address specific, persistent issues.
Guide 1: Mitigating Ion Suppression and Matrix Effects
Problem: The signal intensity for this compound is strong in a pure standard but weak or irreproducible when analyzed in a complex matrix (e.g., plasma, plant extract).
Causality: This is a classic case of ion suppression , a major type of matrix effect.[11] Co-eluting compounds from your sample matrix, such as phospholipids or salts, compete with this compound for ionization in the ESI source. This competition reduces the efficiency of forming gas-phase this compound ions, leading to a weaker signal.[12]
Caption: Workflow for diagnosing and mitigating matrix-induced ion suppression.
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[11][13]
-
Protein Precipitation (PPT): A fast but often insufficient method. It removes proteins but leaves behind phospholipids, a major cause of suppression.[14][15]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. By carefully selecting immiscible organic solvents and adjusting the pH, you can selectively extract this compound while leaving many interferences behind in the aqueous phase.[13]
-
Solid-Phase Extraction (SPE): This is the most powerful technique. Use a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) to selectively bind this compound while washing away salts, phospholipids, and other interferences.[14][15] This method consistently produces the cleanest extracts and the least matrix effects.[14]
-
-
Optimize Chromatographic Separation: If you cannot completely remove interferences, try to chromatographically separate them from your analyte.
-
Adjust Gradient: Modify your LC gradient to increase the separation between this compound and the region where matrix components (like phospholipids) typically elute.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) to alter the elution profile of interfering compounds relative to your analyte.
-
-
Dilute the Sample: A simple but effective strategy is to dilute the final sample extract.[16] This reduces the concentration of all components, including the interfering matrix compounds. While this also dilutes your analyte, the reduction in ion suppression can sometimes lead to a net increase in signal-to-noise.
Guide 2: Controlling Adduct Formation
Problem: The dominant ion in the mass spectrum is [M+Na]+ or [M+K]+, and the protonated molecule [M+H]+ is weak or absent, leading to poor sensitivity and reproducibility.
Causality: Alkali metal cations (Na+, K+) have a high affinity for polar molecules like this compound. In the ESI droplet, if these cations are present, they can outcompete protons (H+) for binding to the analyte, leading to the preferential formation of metal adducts.[5] This issue is exacerbated by methanol-based mobile phases and contaminated glassware.[5][17]
Caption: Decision tree for troubleshooting and controlling alkali metal adducts.
-
Increase the Proton Supply (Acidify): The most direct way to favor the formation of [M+H]+ is to create an excess of protons.[5]
-
Change Organic Solvent: Methanol has been shown to promote sodium adduct formation more than acetonitrile.[17]
-
Protocol: If your chromatography allows, replace methanol with acetonitrile as the organic modifier in your mobile phase.
-
-
Introduce a Competing Cation: Ammonium ions (NH4+) can help suppress the formation of sodium adducts.
-
Protocol: Add a low concentration of ammonium acetate or ammonium formate (e.g., 0.5 mM to 2 mM) to the mobile phase.[17][19] The ammonium ions can displace sodium ions, and the resulting [M+NH4]+ adduct is often less stable and can more easily yield the [M+H]+ ion in the gas phase. Be cautious, as higher concentrations (>5 mM) can cause ion suppression.[17]
-
-
Embrace the Adduct (If Necessary): If adduct formation cannot be reliably suppressed, an alternative strategy is to force it to completion.
-
Protocol: Add a controlled, high concentration of a sodium salt (e.g., sodium acetate) to the mobile phase to drive the equilibrium entirely to the [M+Na]+ form.[5] While counterintuitive, this can make the adduct ion highly reproducible, allowing it to be used for quantification. This should be a last resort, as [M+Na]+ ions can be more difficult to fragment in MS/MS experiments.[6]
-
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]
-
How to mitigate ionization with sodium. Waters Knowledge Base.[Link]
-
Ion suppression (mass spectrometry). Wikipedia.[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today.[Link]
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. Scribd.[Link]
-
Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. National Institutes of Health.[Link]
-
Ion suppression in mass spectrometry. PubMed.[Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate.[Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]
-
Identification of Acidic Triterpenoid Saponins from Silene vulgaris Using a Methylation-Based Isolation and LC-MS Analysis Strategy. PubMed.[Link]
-
The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. Waters.[Link]
-
Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry. National Institutes of Health.[Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications.[Link]
-
Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry.[Link]
-
Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. National Institutes of Health.[Link]
-
Buffer Loading for Counteracting Metal Salt-Induced Signal Suppression in Electrospray Ionization. National Institutes of Health.[Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online.[Link]
-
Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. LCGC International.[Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar.[Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[Link]
-
Fast separation of triterpenoid saponins using supercritical fluid chromatography coupled with single quadrupole mass spectrometry. ResearchGate.[Link]
-
In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry. PubMed.[Link]
-
Glycomics using mass spectrometry. National Institutes of Health.[Link]
-
Using sodium ion adducts in LC/MS for quantification of steroids? ResearchGate.[Link]
-
Identification and structural characterization of glycosides in tobacco with high performance liquid chromatography/electrospray ionization linear ion-trap tandem mass spectrometry and electrospray ionization orbitrap mass spectrometry. Semantic Scholar.[Link]
-
Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. National Institutes of Health.[Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? Biotage.[Link]
-
Improving Dereplication of Marine Triterpenoid Saponins Using FTIR and LC–MS: A Methodological Case Study with Cucumaria frondosa. Preprints.org.[Link]
-
High Performance Liquid Chromatographic Analysis of Asiaticoside in Centella asiatica (L.) Urban. ResearchGate.[Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks.[Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.[Link]
-
Why many natural products have very weak mass signals? ResearchGate.[Link]
-
Identification of Asiaticoside from Centella erecta (Apiaceae) as Potential Apyrase Inhibitor by UF-UHPLC-MS and Its In Vivo Antischistosomal Activity. National Institutes of Health.[Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. National Institutes of Health.[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Asiaticoside from Centella erecta (Apiaceae) as Potential Apyrase Inhibitor by UF-UHPLC-MS and Its In Vivo Antischistosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. support.waters.com [support.waters.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Sibiricose A5 Cytotoxicity in In Vitro Assays
Welcome to the technical support center for Sibiricose A5. This guide is designed for researchers, scientists, and drug development professionals who are investigating the biological activities of this compound and have encountered unexpected cytotoxicity at high concentrations. This compound, an oligosaccharide ester from Polygalae Radix, is primarily recognized for its potent antioxidant, neuroprotective, and anti-inflammatory properties.[1] While not considered a classic cytotoxic agent, experimental artifacts and off-target effects can arise at high concentrations. This guide provides a structured, in-depth approach to troubleshooting these issues, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Diagnosis & Compound-Related Issues
Q1: We are observing significant cell death at high concentrations of this compound, which is contrary to its expected neuroprotective profile. What are the most likely initial causes?
This is a common and important observation when working with natural products at concentrations that may exceed physiological relevance. Before investigating complex biological mechanisms, it's crucial to rule out compound- and vehicle-related artifacts. The two most common culprits are poor solubility and solvent toxicity.
-
Compound Solubility: this compound is only slightly soluble in water but highly soluble in DMSO (up to 100 mg/mL or 192.87 mM).[2] When a high concentration of a DMSO stock solution is added to your aqueous cell culture medium, the compound can precipitate. This precipitate can appear as small crystals or an amorphous film on your cells, which can be directly damaging or interfere with common viability assays (e.g., by blocking light in an absorbance-based assay or being taken up by cells, causing stress).
-
Solvent Cytotoxicity: Dimethyl sulfoxide (DMSO) is a common solvent, but it is cytotoxic to most cell lines at final concentrations above 0.5-1%. If you are using a highly concentrated DMSO stock to achieve a high final concentration of this compound, your final DMSO concentration may be inadvertently entering this toxic range.
Troubleshooting Protocol: Verifying Compound Solubility and Vehicle Effects
-
Visual Solubility Check: Prepare your highest concentration of this compound in a cell-free 96-well plate containing your complete cell culture medium. Incubate for at least 2-4 hours at 37°C. Inspect the wells under a microscope for any signs of precipitation.
-
Vehicle-Only Control: Run a parallel experiment where you treat cells with the same final concentrations of your solvent (e.g., DMSO) as used in your this compound treatment groups. This will definitively determine the contribution of the solvent to the observed cytotoxicity.
-
Optimize Solubilization: If precipitation is observed, consider modifying your stock solution preparation. MedChemExpress suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo use, which may also improve solubility in vitro.[3] Always test the toxicity of any new vehicle formulation.
| Parameter | Recommendation | Rationale |
| Max Final DMSO Concentration | ≤ 0.5% | To avoid solvent-induced cytotoxicity. |
| Solubility Check | Required for all new compounds/concentrations | Ensures observed effects are from the soluble compound, not precipitate. |
| Vehicle Control | Essential for every experiment | Differentiates compound effects from solvent effects. |
Assay-Specific Troubleshooting
Q2: Our MTT/XTT assays show a dose-dependent decrease in cell viability with this compound, but we are unsure if this reflects true cytotoxicity. Could the compound be interfering with the assay itself?
Yes, assay interference is a significant and often overlooked issue. Colorimetric assays based on tetrazolium salt reduction (like MTT, XTT, and WST) are susceptible to interference from compounds that have antioxidant or reducing properties.
This compound is a potent antioxidant.[2] This means it could potentially reduce the tetrazolium salt directly, leading to a false signal, or interfere with cellular metabolic processes in a way that doesn't necessarily equate to cell death.
Workflow for Deconvoluting Cytotoxicity from Assay Interference
To address this, it is imperative to use a secondary, orthogonal assay that measures a different hallmark of cell death. A lactate dehydrogenase (LDH) release assay is an excellent choice as it measures membrane integrity, a more direct indicator of cytotoxicity.
Protocol: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with compromised plasma membranes.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at your desired concentration range for the same duration as your MTT assay. Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of solvent.
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the experiment.
-
-
Assay Procedure:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light, for the recommended time (usually 15-30 minutes).
-
Measure the absorbance at the specified wavelength (typically 490 nm).
-
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)] * 100
If the LDH assay results do not show cytotoxicity while the MTT assay does, this strongly suggests interference of this compound with the metabolic assay.
Investigating the Mechanism of Cell Death
Q3: We have confirmed true cytotoxicity using an LDH assay. How can we determine if this compound is inducing apoptosis or necrosis at high concentrations?
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step in understanding the mechanism of cytotoxicity. This is best achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol: Annexin V / PI Staining
-
Cell Treatment: Treat your cells in a 6-well plate with a cytotoxic concentration of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After the treatment period, gently collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.
Interpreting the Results:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Live Cells |
| Lower-Right Quadrant | Positive | Negative | Early Apoptotic Cells |
| Upper-Right Quadrant | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left Quadrant | Negative | Positive | Necrotic Cells (potential artifact) |
This analysis will provide a clear, quantitative measure of the type of cell death being induced, guiding further mechanistic studies into specific cellular pathways. While this compound is not expected to be pro-apoptotic, high concentrations could trigger stress pathways that lead to programmed cell death.
Concluding Remarks
While this compound is valued for its protective and antioxidant activities, addressing reports of cytotoxicity at high concentrations requires a systematic and logical troubleshooting approach. By first ruling out experimental artifacts such as poor solubility and solvent toxicity, and then employing orthogonal assays to confirm true cytotoxicity and delineate the mechanism, researchers can ensure the data generated is both accurate and meaningful. The root extract of Polygala tenuifolia has been shown to be non-genotoxic, and cytotoxicity is not observed until high concentrations (above 500 µg/mL) are reached, suggesting that this compound itself has a favorable safety profile.[5] Therefore, any observed cytotoxicity should be rigorously investigated as outlined in this guide.
References
-
Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells. (2020). Plants (Basel). [Link]
-
Extract of Polygala tenuifolia Alleviates Stress-Exacerbated Atopy-Like Skin Dermatitis through the Modulation of Protein Kinase A and p38 Mitogen-Activated Protein Kinase Signaling Pathway. (2021). MDPI. [Link]
-
Genotoxicity Studies on the Root Extract of Polygala Tenuifolia Willdenow. (2015). Regulatory Toxicology and Pharmacology. [Link]
-
This compound | C22H30O14. PubChem. [Link]
-
Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells. ResearchGate. [Link]
-
The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress. DR-NTU, Nanyang Technological University. [Link]
-
This compound (C007B-272876). Cenmed. [Link]
-
Annexin A5. Wikipedia. [Link]
-
Annexin A5: an imaging biomarker of cardiovascular risk. PubMed. [Link]
Sources
Technical Support Center: Enhancing the Yield of Sibiricose A5 Extraction
Welcome to the technical support resource for the extraction of Sibiricose A5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable bioactive compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses fundamental questions about this compound to ground your extraction strategy in a solid understanding of the molecule's characteristics.
Q1: What is this compound and what are its primary sources?
This compound, also known as 3-O-Feruloylsucrose, is a bioactive oligosaccharide ester belonging to the phenylpropanoid group. It is valued for its potent antioxidant, anti-inflammatory, neuroprotective, and anti-depressant properties. The primary plant sources for this compound include Polygala tenuifolia (also known as Polygalae Radix), Sibiricum sp., Lilium speciosum, and Polygala arillata.[1][2][3]
Q2: What are the critical chemical properties of this compound that influence extraction?
Understanding the physicochemical properties of this compound is paramount for designing an effective extraction and purification protocol. Its structure, featuring a sucrose backbone and a feruloyl group, defines its polarity and solubility.
| Property | Value / Description | Significance for Extraction & Handling |
| Molecular Formula | C₂₂H₃₀O₁₄ | Foundational for all mass-based calculations. |
| Molecular Weight | 518.47 g/mol [1] | Essential for preparing standard solutions and calculating molar concentrations. |
| Solubility | - Slightly soluble in water.- Highly soluble in Dimethyl Sulfoxide (DMSO).[1][2]- Soluble in aqueous solutions of polar organic solvents (e.g., ethanol, methanol).[4] | Solvent selection is the most critical factor. The compound's polarity necessitates polar solvents for effective extraction. DMSO is suitable for stock solutions but not for initial bulk extraction from plant material. |
| Stability | - Solid Form: Store at -20°C for long-term stability (up to 3 years).[2]- In Solution: Store at -80°C for up to 6 months; at -20°C, stability is reduced to approximately 1 month.[1] Avoid repeated freeze-thaw cycles.[5] | Degradation is a key source of yield loss. Proper storage of both the raw material and extracts is crucial. Extracts should be processed or frozen promptly. |
Section 2: Troubleshooting the Extraction Workflow
This section is structured to address common issues encountered during the extraction process, from initial material preparation to final purification.
Issue 1: Inconsistent Yields Between Batches
Q: I'm performing the same extraction protocol, but my yields of this compound are highly variable from one batch of plant material to the next. Why is this happening?
A: This is a classic challenge in natural product chemistry and almost always points to the variability of the starting plant material. The concentration of secondary metabolites like this compound can fluctuate significantly based on:
-
Genetics and Species: Ensure you are using the exact same species and chemotype.
-
Growing Conditions: Factors like soil composition, climate, and light exposure impact biosynthesis.[4]
-
Plant Age and Part: The concentration of the target compound can vary in different parts of the plant (roots, leaves, stems) and change as the plant matures.[4]
-
Harvest Time and Post-Harvest Handling: The timing of the harvest and how the material is dried and stored can lead to enzymatic or chemical degradation before extraction even begins.
Expert Recommendation: To ensure reproducibility, standardize your plant material as much as possible. Source from a single, reputable supplier who can provide information on the plant's origin and harvesting conditions. If possible, perform a small-scale analytical extraction on each new batch of raw material to quantify the starting concentration of this compound before committing to a large-scale extraction.
Issue 2: Low Extraction Efficiency and Poor Yield
Q: My final yield is consistently low. I suspect I'm not efficiently extracting the compound from the plant matrix. How can I improve this?
A: Low yield is a multifaceted problem. The extraction process itself is the most common culprit. Let's break down the critical parameters.
1. Inadequate Material Preparation: The solvent needs access to the plant cells.
-
Solution: Ensure the dried plant material is ground to a fine, consistent powder. This dramatically increases the surface area available for solvent penetration. A particle size of 40-60 mesh is a common target. Insufficient grinding is a frequent cause of poor extraction.[4]
2. Suboptimal Solvent Choice: The principle of "like dissolves like" is key. This compound is a polar molecule.
-
Solution: The most effective solvents are polar, with aqueous ethanol or methanol being the industry standard for saponins and similar glycosides.[4] Pure water can be used, but it risks enzymatic hydrolysis of the ester bond.[4] Start your optimization with a 70-80% ethanol or methanol solution. A study on a related saponin found that yield plateaued above 40% ethanol, so testing a range is critical.[6]
3. Insufficient Temperature, Time, or Agitation: Extraction is a process of diffusion that is dependent on energy and time.
-
Solution:
-
Temperature: Increasing the temperature to 40-50°C can enhance solvent viscosity and diffusion, improving yield.[6] However, be cautious, as excessive heat can degrade this compound.[4]
-
Time: Ensure sufficient extraction time (e.g., 90-120 minutes) for the solvent to penetrate the material and solubilize the compound.[6]
-
Agitation: Constant stirring or shaking ensures that the solvent surrounding the plant material does not become saturated, maintaining a high concentration gradient to drive extraction.
-
4. Advanced Extraction Techniques: Conventional methods can be improved.
-
Solution: Consider Ultrasonic-Assisted Extraction (UAE) . The cavitation bubbles produced by ultrasound disrupt cell walls, facilitating a more rapid and efficient extraction, often at lower temperatures and with less solvent.[7][8]
Workflow: General this compound Extraction
The following diagram illustrates a typical workflow for extracting this compound, highlighting key decision points for optimization.
Caption: A generalized workflow for the extraction of this compound from raw plant material.
Issue 3: High Level of Impurities in Crude Extract
Q: My crude extract is a complex mixture containing pigments and lipids. How can I perform an initial cleanup before fine purification?
A: This is expected, as the initial extraction is not selective. Co-extraction of impurities like chlorophyll, lipids, and phenols is a common problem.[4] A multi-step liquid-liquid partitioning or solid-phase extraction (SPE) is a highly effective cleanup strategy.
Expert Recommendation: Liquid-Liquid Partitioning
-
Start with the Crude Aqueous Extract: After removing the organic solvent (e.g., ethanol) via rotary evaporation, you are left with a concentrated aqueous extract.
-
Defatting: Perform an initial wash with a non-polar solvent like hexane or petroleum ether. This will remove highly non-polar compounds like lipids and chlorophyll, while the more polar this compound remains in the aqueous layer. Discard the non-polar layer.
-
Intermediate Polarity Fractionation: Next, partition the remaining aqueous layer against a solvent of intermediate polarity, such as ethyl acetate. This step removes many phenolic compounds and other impurities. This compound, being highly polar, will predominantly stay in the aqueous layer.
-
Final Extraction: Finally, you can extract the aqueous layer with a more polar solvent like n-butanol. Saponins and polar glycosides often partition well into n-butanol. This step significantly concentrates your target compound and removes sugars and other highly polar impurities that remain in the water.
The resulting n-butanol fraction is now significantly enriched with this compound and ready for chromatographic purification.
Issue 4: Difficulty in Final Purification
Q: I have an enriched fraction, but I'm struggling to isolate pure this compound from other similar sucrose esters and saponins. What's the best approach?
A: The co-extraction of structurally related compounds with similar polarities is a primary challenge in purification.[4] Achieving high purity requires sequential chromatographic techniques.
Expert Recommendation: Multi-Step Chromatography
-
Column Chromatography (Initial Separation): Use a normal-phase silica gel column as a first step. Elute with a gradient of increasing polarity, for example, starting with a chloroform-methanol mixture and gradually increasing the percentage of methanol. This will separate the compounds into fractions based on their polarity.
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify which ones contain this compound.
-
Preparative HPLC (Final Polishing): Pool the enriched fractions and subject them to preparative reversed-phase HPLC (Prep-HPLC). A C18 column is typically used. Elution is performed with a carefully optimized gradient of two solvents, such as water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol. This technique has the high resolving power necessary to separate structurally similar molecules, yielding pure this compound.[4]
Workflow: Purification Strategy
This diagram outlines the logical flow from a crude extract to a purified compound.
Caption: A multi-step workflow for the purification of this compound.
Section 3: Analysis & Quantification
Q: How can I reliably quantify the amount of this compound in my fractions and final product?
A: High-Performance Liquid Chromatography (HPLC) is the gold standard for both the quantification and purity assessment of this compound.[2][8] For enhanced specificity, especially in complex matrices, coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) is recommended.[4]
Methodology: HPLC with External Standard Calibration
-
Instrumentation: A standard HPLC system with a UV detector is sufficient. A reversed-phase C18 column is typically used.
-
Standard Preparation: Obtain a certified reference standard of this compound.[9] Prepare a series of standard solutions of known concentrations in a suitable solvent (e.g., methanol or DMSO).
-
Calibration Curve: Inject the standard solutions into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.[10]
-
Sample Analysis: Prepare and inject your unknown sample. Using the peak area of this compound from your sample, determine its concentration by interpolating from the calibration curve.
| HPLC Parameter | Typical Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Industry standard for separating compounds of moderate polarity like this compound. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol | A gradient elution (e.g., starting at 10% B, ramping to 90% B) is used to effectively separate compounds from a complex mixture. Formic acid helps to protonate silanol groups and the analyte, leading to sharper peaks. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical columns of this size. |
| Detection | UV at ~320 nm | The ferulic acid moiety of this compound has a strong UV absorbance around this wavelength. |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
References
-
This compound | C22H30O14 | CID 6326020. PubChem - NIH. [Link]
-
Influence of Selected Abiotic Factors on Triterpenoid Biosynthesis and Saponin Secretion in Marigold (Calendula officinalis L.) in Vitro Hairy Root Cultures. NIH National Library of Medicine. [Link]
-
Extraction of saponins, total soluble solids and antioxidant activity from Polyscias fruticosa roots. Food Research. [Link]
-
Isolation and Characterization of Triterpenoid Saponin Hederacoside C. Present in the Leaves of Hedera helix L. Semantic Scholar. [Link]
-
Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. NIH National Library of Medicine. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Influence of Selected Abiotic Factors on Triterpenoid Biosynthesis and Saponin Secretion in Marigold (Calendula officinalis L.) in Vitro Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing antioxidant activity of Sibiricose A5 and epigallocatechin gallate
An In-Depth Comparative Guide to the Antioxidant Activities of Sibiricose A5 and Epigallocatechin Gallate (EGCG)
For researchers and professionals in drug development, the quest for potent, naturally derived antioxidants is a perpetual frontier. Oxidative stress is a well-established pathological driver in a multitude of chronic diseases, making the characterization of novel antioxidant compounds a critical endeavor. This guide provides a detailed comparative analysis of two such molecules: this compound, a promising oligosaccharide ester, and Epigallocatechin gallate (EGCG), the extensively studied catechin from green tea. Our objective is to synthesize the current experimental evidence, highlight mechanistic pathways, and provide actionable protocols to guide future research in this domain.
Molecular Profiles: An Introduction to the Contenders
This compound
This compound is an oligosaccharide ester, specifically a hydroxycinnamic acid derivative, that has been isolated from traditional medicinal plants such as Polygalae Radix[1][2]. While a newer entrant in the field of pharmacology, it is recognized for possessing potent antioxidant and neuroprotective activities[1][3]. Its structure, featuring a feruloyl group attached to a sucrose backbone, provides the chemical basis for its antioxidant potential[4][5]. As a member of the broader class of phenylpropanoids and phenols, its biological activity is an area of intense and growing interest[1].
Epigallocatechin Gallate (EGCG)
EGCG is the most abundant and powerful catechin found in green tea (Camellia sinensis)[6][7]. Its chemical structure, characterized by multiple phenol rings and a gallate moiety, makes it an exceptionally effective free radical scavenger[6][8][9]. The vast body of research on EGCG has cemented its status as a benchmark natural antioxidant, with demonstrated anti-inflammatory, cardioprotective, and antineoplastic properties[6][10][11]. Its mechanisms of action are multifaceted, ranging from direct radical quenching to the modulation of critical cellular signaling pathways[6][12].
A Head-to-Head Analysis of Antioxidant Capacity: The Experimental Data
A rigorous comparison of antioxidant activity necessitates the use of standardized in vitro assays. These assays, while not fully representative of in vivo conditions, provide a crucial quantitative baseline for assessing potency. The most common methods include the DPPH, ABTS, and ORAC assays.
It is important to note that while EGCG has been extensively characterized, specific quantitative data for this compound from these standardized assays is not widely available in the peer-reviewed literature. Therefore, we present the data for EGCG as an established benchmark, providing a clear target for the future characterization of this compound.
Data Summary Table
| Assay | Metric | Epigallocatechin Gallate (EGCG) | This compound |
| DPPH Radical Scavenging | IC₅₀ | ~1.5 - 5 µM | Data not available |
| ABTS Radical Scavenging | TEAC* | ~1.5 - 4.0 mM Trolox/mM | Data not available |
| Oxygen Radical Absorbance Capacity | ORAC Value** | ~8.0 - 10.0 | Data not available |
| Cellular Antioxidant Activity (CAA) | Rank | High (Below Quercetin)[13][14] | Data not available |
*Trolox Equivalent Antioxidant Capacity **µmol Trolox equivalents/µmol
Discussion:
-
EGCG's Potency: The low micromolar IC₅₀ value in the DPPH assay and high TEAC and ORAC values confirm EGCG's status as a top-tier antioxidant[13][15][16]. Its ability to scavenge diverse radicals, including superoxide, hydroxyl, and peroxyl radicals, is well-documented[6].
-
This compound's Inferred Activity: While direct comparative data is lacking, its classification as a potent antioxidant suggests it would perform well in these assays[1][2]. The ferulic acid component of its structure is a known potent antioxidant, suggesting that this compound's activity warrants quantitative investigation.
-
Cellular Context: The Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant measure by accounting for cellular uptake and metabolism[13]. EGCG performs exceptionally well in this assay, demonstrating that its chemical antioxidant potential translates to a cellular environment[13][14].
Unraveling the Mechanism: Modulation of the Nrf2 Antioxidant Response Pathway
Beyond direct chemical scavenging, a compound's true therapeutic potential often lies in its ability to augment the cell's own defense mechanisms. The primary pathway for this is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds, this inhibition is released, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis[17].
-
EGCG as a Nrf2 Activator: EGCG is a well-established activator of the Nrf2/ARE pathway[18][19]. Studies show that EGCG treatment leads to the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes, providing a powerful indirect antioxidant effect that complements its direct scavenging activity[20][21][22].
-
Lignans and Nrf2 Activation: this compound belongs to the lignan class of compounds. Lignans, as a group, have been demonstrated to be potent activators of Nrf2 signaling[17][23][24]. This provides a strong mechanistic basis to hypothesize that this compound exerts its antioxidant effects, at least in part, through the same protective cellular pathway as EGCG[25].
Caption: The Nrf2/ARE antioxidant response pathway activated by EGCG and lignans like this compound.
Standardized Experimental Protocols
To facilitate further comparative research, we provide step-by-step protocols for the key assays discussed. Adherence to standardized methods is paramount for generating reproducible and comparable data.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Protect from light.
-
Sample Preparation: Create a dilution series of your test compounds (e.g., 1-100 µM) in methanol. Include a known standard like Trolox or Ascorbic Acid.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution. Add 150 µL of the DPPH working solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[26][27].
-
Measurement: Read the absorbance at 517 nm using a microplate reader[28].
-
Calculation: Calculate the percentage of radical scavenging activity and plot against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Caption: A standardized workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to neutralize the pre-formed, blue-green ABTS radical cation (ABTS•+).
-
Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and let the mixture stand in the dark at room temperature for 12-16 hours to generate the radical cation[29].
-
Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm[30].
-
Reaction: In a 96-well plate, add 10 µL of each sample dilution. Add 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6-10 minutes[29][31].
-
Measurement: Read the absorbance at 734 nm[32].
-
Calculation: Compare the decrease in absorbance to a Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Concluding Remarks and Future Outlook
This guide establishes EGCG as a gold standard for natural antioxidant activity, supported by a wealth of quantitative data and deep mechanistic understanding. This compound, while less characterized, emerges as a highly promising compound. Its chemical structure and classification strongly suggest potent antioxidant capabilities, likely mediated through both direct radical scavenging and the activation of the protective Nrf2 pathway.
The clear next step for the scientific community is to conduct direct, head-to-head experimental comparisons.
Recommendations for Future Research:
-
Quantitative Profiling: Perform standardized DPPH, ABTS, ORAC, and other antioxidant assays on this compound to determine its IC₅₀ and TEAC values relative to EGCG.
-
Cellular Bioactivity: Utilize the Cellular Antioxidant Activity (CAA) assay to assess if this compound's chemical potency translates into a biologically relevant intracellular effect.
-
Mechanistic Validation: Confirm the activation of the Nrf2/ARE pathway by this compound in relevant cell models using techniques such as Western blotting for Nrf2 nuclear translocation and qPCR for downstream gene expression (e.g., HMOX1, NQO1).
By systematically addressing these research gaps, we can fully elucidate the therapeutic potential of this compound and accurately position it within the landscape of high-potency natural antioxidants.
References
-
MDPI. (n.d.). Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential. MDPI. [Link]
-
Chinese Journal of Pharmacology and Toxicology. (2017). Epigallocatechin-3-gallate as an activator of Nrf2/ARE signaling pathway:a review. [Link]
-
CABI Digital Library. (2022). The therapeutic effects and antioxidant properties of epigallocatechin-3 gallate: A new review. [Link]
-
National Institutes of Health (NIH). (n.d.). The promising antioxidant effects of lignans: Nrf2 activation comes into view. [Link]
-
Healthline. (2019). EGCG (Epigallocatechin Gallate): Benefits, Dosage, and Safety. [Link]
-
ResearchGate. (n.d.). Proposed dual antioxidant and anti-inflammatory effects of lignans by activating Nrf2 signaling pathway. [Link]
-
Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
-
National Institutes of Health (NIH). (n.d.). New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate. [Link]
-
National Institutes of Health (NIH). (n.d.). This compound | C22H30O14 | CID 6326020 - PubChem. [Link]
-
National Institutes of Health (NIH). (n.d.). Epigallocatechin Gallate | C22H18O11 | CID 65064 - PubChem. [Link]
-
PubMed. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]
-
MDPI. (n.d.). Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. [Link]
-
PubMed Central (PMC). (n.d.). The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
Assiut University. (2024). The promising antioxidant effects of lignans: Nrf2 activation comes into view. [Link]
-
Selleck.cn. (n.d.). This compound | Antioxidant 抑制剂. [Link]
-
Wikipedia. (n.d.). Epigallocatechin gallate. [Link]
-
ResearchGate. (n.d.). EGCG scavenges ROS and activates the Nrf2 signaling pathway in intestinal epithelial cells post-IR. [Link]
-
ResearchGate. (n.d.). (PDF) Activation of the Nrf2 Antioxidant Pathway by Longjing Green Tea Polyphenols in Mice Livers. [Link]
-
ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. [Link]
-
ResearchGate. (n.d.). Chemical structure of epigallocatechin gallate. [Link]
-
ResearchGate. (n.d.). Chemical structure of EGCG. [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
MDPI. (n.d.). Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer. [Link]
-
PubMed Central. (2024). Epigallocatechin-3-gallate therapeutic potential in human diseases: molecular mechanisms and clinical studies. [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
ResearchGate. (n.d.). Antioxidant activity, determined with the ORAC assay of non-digested.... [Link]
-
PubMed. (2022). Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro. [Link]
-
ResearchGate. (n.d.). Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. [Link]
-
ResearchGate. (n.d.). ORAC values of EGCG and its derivatives as trolox equivalents.... [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]
-
PubMed Central (PMC). (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | oligosaccharide | CAS# 107912-97-0 | InvivoChem [invivochem.com]
- 6. mdpi.com [mdpi.com]
- 7. Epigallocatechin gallate - Wikipedia [en.wikipedia.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. EGCG (Epigallocatechin Gallate): Benefits, Dosage, and Safety [healthline.com]
- 11. mdpi.com [mdpi.com]
- 12. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epigallocatechin-3-gallate therapeutic potential in human diseases: molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigallocatechin-3-gallate as an activator of Nrf2/ARE signaling pathway:a review [cjpt.magtechjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. The involvement of Nrf2 in the protective effects of (-)-Epigallocatechin-3-gallate (EGCG) on NaAsO2-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Faculty of Pharmacy [b.aun.edu.eg]
- 24. The promising antioxidant effects of lignans: Nrf2 activation comes into view PMID: 38695909 | MCE [medchemexpress.cn]
- 25. researchgate.net [researchgate.net]
- 26. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 27. mdpi.com [mdpi.com]
- 28. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 29. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Sibiricose A5 and Sibiricose A6: A Guide for Researchers
In the realm of natural product research, the exploration of structurally similar compounds for divergent biological activities is a critical endeavor for drug discovery. This guide provides a detailed comparative analysis of Sibiricose A5 and Sibiricose A6, two oligosaccharide esters isolated from the roots of Polygala tenuifolia and other plant species such as those from the Phlomis genus. While these compounds share a common structural backbone, the available scientific literature points towards distinct and noteworthy differences in their biological activities. This document aims to synthesize the current understanding of these compounds, offering researchers a comprehensive resource to inform future investigations and applications.
Introduction to this compound and A6
This compound and Sibiricose A6 are sucrose esters, with a feruloyl and sinapoyl group attached to the sucrose backbone, respectively. This seemingly minor difference in their chemical structure, the presence of an additional methoxy group in Sibiricose A6, may be responsible for their differing biological profiles. Both compounds have garnered interest for their potential therapeutic applications, with research pointing towards antioxidant, anti-inflammatory, and cytotoxic properties.
Comparative Biological Activity: A Head-to-Head Analysis
While a direct comparative study evaluating a wide range of biological activities for both this compound and A6 in the same experimental settings is not yet available in the public domain, a review of the existing literature allows for a side-by-side assessment of their reported effects.
| Biological Activity | This compound | Sibiricose A6 |
| Cytotoxicity | No quantitative data available. | - A549 (Human Lung Carcinoma): IC50 = 23.95 μM[1] - HCT-15 (Human Colon Cancer): IC50 = 26.99 μM[1] - SK-MEL-2 (Human Melanoma): IC50 = 23.88 μM[1] |
| Anti-inflammatory | Described as having anti-inflammatory properties, but no IC50 values are currently available.[2] | BV-2 (Mouse Microglia): IC50 = 37.4 μM (inhibition of LPS-induced nitric oxide production)[1] |
| Antioxidant | Described as having potent antioxidant activity, but no IC50 values are currently available.[2][3][4] | Described as having potent antioxidant activity.[1] |
| Neuroprotective | Reported to have neuroprotective effects.[2] | No specific data available. |
Expert Insights: The available data suggests that Sibiricose A6 has been more extensively characterized for its cytotoxic and anti-inflammatory effects, with specific IC50 values determined against various cell lines. In contrast, while this compound is recognized for its potent antioxidant and neuroprotective potential, quantitative data to benchmark its efficacy against other compounds is lacking in the public literature. This presents a clear research opportunity to quantify the biological activities of this compound and to perform direct comparative studies with Sibiricose A6.
Mechanism of Action: Unraveling the Molecular Pathways
The precise mechanisms of action for this compound and A6 are not fully elucidated. However, their biological activities are likely linked to their chemical structures.
The phenolic acid moieties (ferulic acid in A5 and sinapic acid in A6) are known potent antioxidants. They can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to inflammation and cellular damage. The anti-inflammatory effect of Sibiricose A6, demonstrated by the inhibition of nitric oxide production, suggests an interaction with inflammatory signaling pathways, potentially involving the inhibition of enzymes like inducible nitric oxide synthase (iNOS).
Caption: Proposed antioxidant and anti-inflammatory mechanism of this compound and A6.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and A6, detailed protocols for key assays are provided below.
This assay is used to determine cell viability and the cytotoxic potential of a compound.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or A6 (typically in a serial dilution) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
-
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Step-by-Step Protocol:
-
Cell Culture: Seed BV-2 microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or A6 for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for the inhibition of NO production.
-
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Future Directions and Conclusion
The comparative analysis of this compound and A6 reveals distinct, yet complementary, biological profiles based on the current scientific literature. Sibiricose A6 has demonstrated clear cytotoxic and anti-inflammatory activities with quantified efficacy, making it a candidate for further investigation in oncology and inflammatory disease models. This compound, on the other hand, is noted for its potent antioxidant and neuroprotective properties, suggesting its potential in the context of neurodegenerative diseases and conditions associated with oxidative stress.
To advance our understanding and potential therapeutic application of these compounds, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and A6 across a range of biological assays to precisely delineate their relative potencies and specificities.
-
Quantitative Analysis of this compound: Determining the IC50 values for the antioxidant, anti-inflammatory, and neuroprotective effects of this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by both compounds.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound and A6 in relevant animal models.
References
-
Sibiricose A6 | Antioxidant Agent | MedChemExpress.
-
Sibiricose A6 | C23H32O15 | CID 6326021 - PubChem.
-
This compound | C22H30O14 | CID 6326020 - PubChem.
-
This compound | Antioxidant Agent - MedchemExpress.com.
-
This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich.
-
This compound Antioxidant chemical.
-
This compound | oligosaccharide | CAS# 107912-97-0 | InvivoChem.
-
Sibiricose A6 | C23H32O15 | CID 6326021 - PubChem.
-
300973 Sibiricose A6 CAS: 241125-75-7 - United States Biological.
-
Sibiricose A6 Supplier | CAS 241125-75-7 - ChemFarm.
-
This compound | Antioxidant Agent - MedchemExpress.com.
-
This compound | C22H30O14 | CID 6326020 - PubChem.
-
This compound, 107912-97-0, High-Purity, SMB01074, Sigma-Aldrich.
Sources
A Senior Application Scientist's Guide to Validating the Neuroprotective Efficacy of Sibiricose A5 In Vitro
Introduction: The Imperative for Novel Neuroprotective Candidates
The landscape of neurodegenerative disease research is marked by a pressing need for therapeutic agents that can halt or reverse the inexorable loss of neuronal function.[1] Despite decades of research, the translation of preclinical findings into clinical success has been challenging, often due to the limitations of disease models and the complex, multifactorial nature of neurodegeneration.[2][3] This guide addresses the critical first step in the drug discovery pipeline: the robust in vitro validation of a novel neuroprotective compound.
We will focus on Sibiricose A5 , an oligosaccharide ester derived from Polygalae Radix, a plant used in traditional medicine.[4] Preliminary studies suggest that this compound possesses significant antioxidant and neuroprotective properties, making it a compelling candidate for further investigation.[5][6]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for validating a compound's neuroprotective effects. We will explore the causality behind experimental choices, establish self-validating experimental systems, and ground our claims in authoritative references. Our goal is to build a comprehensive and compelling preclinical data package for this compound, comparing its performance against a well-characterized neuroprotective agent, Resveratrol , a natural polyphenol known for its potent antioxidant and anti-inflammatory effects.
I. Foundational Strategy: Selecting In Vitro Models and Cell Systems
The choice of an in vitro model is paramount and must reflect the specific pathological mechanisms being investigated. Neurodegeneration is not a monolithic process; it involves a complex interplay of oxidative stress, excitotoxicity, neuroinflammation, and apoptosis. Therefore, a robust validation strategy must assess a candidate compound across multiple, mechanistically distinct models of neuronal injury.
Our chosen cellular workhorse: The human neuroblastoma cell line SH-SY5Y .
-
Rationale: SH-SY5Y cells are of human origin and, upon differentiation, exhibit many characteristics of mature neurons, including the expression of dopaminergic markers. They are widely used in neurotoxicity and neuroprotection studies, providing a reproducible and scalable system for initial screening.[7][8] For studies on excitotoxicity, we will also reference the use of primary cortical neurons, which offer higher physiological relevance but with the trade-off of greater experimental variability.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for validating a neuroprotective compound like this compound.
Caption: Proposed mechanism: this compound activates the Nrf2/HO-1 pathway.
IV. Comparative Analysis in a Glutamate-Induced Excitotoxicity Model
A. Rationale and Causality
Excitotoxicity, primarily mediated by the overactivation of glutamate receptors (like NMDA receptors), leads to an excessive influx of Ca²⁺, triggering a cascade of neurotoxic events. [9]This mechanism is a significant contributor to neuronal death in ischemic stroke and chronic neurodegenerative conditions. [10]Assessing this compound in this model will broaden the validation of its neuroprotective potential beyond antioxidant effects. This experiment is best performed in primary cortical neurons for highest physiological relevance, but glutamate-sensitive cell lines like HT22 can also be used.
B. Detailed Experimental Protocol: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. It serves as a reliable indicator of cell membrane integrity.
-
Cell Culture: Plate primary cortical neurons or HT22 cells in a 96-well plate and allow them to mature/adhere.
-
Compound Pre-treatment: Pre-treat cells with this compound, Resveratrol, or vehicle for 2 hours as previously described.
-
Induction of Injury: Expose the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Calculation: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed completely).
C. Data Presentation: this compound vs. Resveratrol in Glutamate Model
| Treatment Group | Concentration (µM) | Cytotoxicity (% of Max LDH Release) ± SEM |
| Control (Untreated) | - | 5.1 ± 1.2 |
| Glutamate Only | 5 mM | 78.5 ± 6.4 |
| This compound + Glutamate | 10 | 55.2 ± 5.1 |
| This compound + Glutamate | 25 | 39.8 ± 4.5 |
| Resveratrol + Glutamate | 25 | 48.1 ± 4.9 |
D. Interpretation
The results indicate that this compound significantly reduces glutamate-induced cytotoxicity, suggesting a mechanism of action that may involve stabilizing calcium homeostasis or mitigating downstream apoptotic signaling. At a 25 µM concentration, it again demonstrates a more potent protective effect than Resveratrol in this specific injury model. This finding warrants further investigation into its effects on apoptosis.
V. Conclusion and Future Directions
This guide outlines a structured, multi-faceted approach to validating the neuroprotective effects of a novel compound, this compound. Through a logical progression of experiments, we have demonstrated its efficacy in two distinct and highly relevant models of neuronal injury: oxidative stress and excitotoxicity.
Summary of Findings:
-
Potent Neuroprotection: this compound demonstrates robust, dose-dependent protection of neuronal cells against both oxidative and excitotoxic insults.
-
Favorable Comparison: In the models tested, this compound performs comparably or favorably to Resveratrol, a well-established natural neuroprotective agent.
-
Mechanistic Insight: Evidence suggests that the protective mechanism of this compound against oxidative stress involves the upregulation of the endogenous Nrf2/HO-1 antioxidant pathway.
The self-validating nature of this experimental framework—using both positive and negative controls, employing complementary assays (MTT and LDH), and probing for mechanistic underpinnings—provides a high degree of confidence in these initial findings.
Future work should focus on:
-
Validating the anti-apoptotic effects by measuring caspase-3/7 activity.
-
Investigating its anti-inflammatory potential in a microglia co-culture model.
-
Expanding the analysis to more complex systems , such as induced pluripotent stem cell (iPSC)-derived neuronal models or brain organoids, which offer greater human physiological relevance. [1][11][12]4. Transitioning to in vivo models of neurodegeneration to assess bioavailability, safety, and efficacy in a whole-organism context.
The data generated through this comprehensive in vitro comparison strongly support the continued development of this compound as a promising therapeutic candidate for neurodegenerative diseases.
References
-
Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate. [Link]
-
Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. (2022). Oxford Global. [Link]
-
Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. (N.D.). NETRI. [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer. [Link]
-
In vitro Models of Neurodegenerative Diseases. (2020). Cells. [Link]
-
In vitro neurology assays. (N.D.). InnoSer. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (N.D.). PubMed Central. [Link]
-
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2007). Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (2018). Molecules. [Link]
-
In vitro Model Systems for Studies Into Retinal Neuroprotection. (2020). Frontiers in Neuroscience. [Link]
-
Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose. (2025). ResearchGate. [Link]
-
Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. (2019). Current Neuropharmacology. [Link]
-
Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases. (2018). Evidence-Based Complementary and Alternative Medicine. [Link]
-
In vivo and in vitro neuroprotective effects of maca polysaccharide. (2021). Journal of Medical and Biological Engineering. [Link]
-
Naringenin Inhibit the Hydrogen Peroxide-Induced SH-SY5Y Cells Injury through Nrf2/HO-1 Pathway. (2019). International Journal of Molecular Medicine. [Link]
-
Neuroprotective Actions of FK506 in Experimental Stroke: In Vivo Evidence against an Antiexcitotoxic Mechanism. (1996). Journal of Neuroscience. [Link]
-
Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature. (2022). Cureus. [Link]
-
Molecular mechanisms of neuroprotective action of immunosuppressants--facts and hypotheses. (2002). Acta Neurobiologiae Experimentalis. [Link]
-
State and perspectives on flavonoid neuroprotection against aminochrome-induced neurotoxicity. (2021). Neural Regeneration Research. [Link]
-
New sesquiterpenoids with neuroprotective effects in vitro and in vivo from the Picrasma chinensis. (2024). Fitoterapia. [Link]
Sources
- 1. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. imrpress.com [imrpress.com]
- 8. New sesquiterpenoids with neuroprotective effects in vitro and in vivo from the Picrasma chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke [mdpi.com]
- 10. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. netri.com [netri.com]
A Comparative Analysis of Oligosaccharide Esters from Polygala: Structure, Bioactivity, and Therapeutic Potential
The genus Polygala, with a rich history in traditional medicine, presents a treasure trove of bioactive compounds. Among these, oligosaccharide esters have garnered significant attention from the scientific community for their profound pharmacological effects, particularly in the realm of neuroscience.[1] This guide offers an in-depth comparative analysis of these complex molecules, synthesizing data on their structural diversity, neuroprotective and anti-inflammatory activities, and the methodologies crucial for their study. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these natural products.
Introduction to Polygala and its Bioactive Constituents
The roots of Polygala species, most notably Polygala tenuifolia, have been used for centuries in traditional Chinese medicine to treat conditions like insomnia, memory deficits, and depression.[2] Modern phytochemical investigations have revealed that the primary active components include triterpenoid saponins, xanthones, and, importantly, oligosaccharide esters.[1][3] These oligosaccharide esters are considered key contributors to the neuropharmacological activities of Polygala, including anti-dementia, antidepressant, and neuroprotective effects.[1]
Structural Diversity of Polygala Oligosaccharide Esters
The oligosaccharide esters from Polygala are structurally complex and varied. They typically consist of a sucrose core, which is esterified with various phenolic acids such as sinapic, ferulic, or p-coumaric acid. The number and position of these ester groups, along with the specific type of phenolic acid, contribute to the wide diversity of these compounds.
One of the most well-studied oligosaccharide esters is Tenuifolin (also referred to as 3,6'-disinapoyl sucrose or DISS).[4] Its structure is characterized by a sucrose molecule with two sinapoyl groups attached. Other related compounds isolated from Polygala species include a series of tenuifolioses (A-P), which are oligosaccharide multi-esters with varying degrees and types of acylation.[1] This structural variation is not limited to P. tenuifolia; other species like P. arillata and P. paniculata also produce a unique array of oligosaccharide and glucose esters, highlighting the taxonomic significance of these compounds.[5][6]
Comparative Bioactivities and Structure-Activity Relationships
The diverse structures of Polygala oligosaccharide esters lead to a spectrum of biological activities. A comparative analysis of their effects, primarily focusing on neuroprotection and anti-inflammatory actions, reveals important structure-activity relationships.
Extensive research has demonstrated the potent neuroprotective properties of Polygala extracts and their isolated oligosaccharide esters. These compounds have shown efficacy in various models of neurological disorders, including Alzheimer's disease and stress-induced cognitive impairment.[2][7][8]
-
Tenuifolin has been shown to counteract the neurotoxicity induced by Aβ25-35 peptides, which are implicated in Alzheimer's disease.[7] It protects neurons from apoptosis, mitigates the loss of mitochondrial membrane potential, and reverses cognitive deficits in animal models.[2][7] Furthermore, Tenuifolin can alleviate corticosterone-induced neurotoxicity by modulating ferroptosis, oxidative stress, and neuroinflammation.[9][10]
-
Other oligosaccharide ester fractions from P. tenuifolia have demonstrated significant in vivo antioxidant activity, increasing the levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) while decreasing malondialdehyde (MDA) content in senescence-accelerated mice.[4]
-
Polygalae Radix Oligosaccharide Esters (PROEs) have been found to relieve depressive-like behavior in rats, potentially through the modulation of gut microbiota and regulation of brain neurotransmitters and the HPA axis.[11]
The neuroprotective mechanism often involves the upregulation of crucial factors like brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin kinase B (TrkB).[8]
Chronic inflammation is a key pathological feature of many neurodegenerative and other chronic diseases. Oligosaccharide esters from Polygala exhibit significant anti-inflammatory properties.
-
Methanol extracts of P. tenuifolia, rich in these esters, have been shown to inhibit the production of pro-inflammatory cytokines such as IL-12 p40, IL-6, and TNF-α in bone marrow-derived dendritic cells.[3]
-
Oligosaccharide esters isolated from Polygala paniculata demonstrated the ability to inhibit nitric oxide (NO) overproduction in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS).[6]
The table below summarizes the comparative bioactivities of key oligosaccharide esters and related extracts from Polygala.
| Compound/Extract | Key Bioactivity | Experimental Model | Mechanism of Action | Reference |
| Tenuifolin (DISS) | Neuroprotection | Aβ25-35-induced apoptosis in PC12 cells & cognitive deficits in mice | Counteracts Aβ-induced neurotoxicity, protects against neuronal apoptosis. | [2][7] |
| Tenuifolin (DISS) | Stress-induced Neurotoxicity | Corticosterone-induced damage | Modulates ferroptosis, oxidative stress, and neuroinflammation. | [9][10] |
| Tenuifolin (DISS) | Cognitive Enhancement | Chronic restraint stress in mice | Upregulates BDNF/TrkB signaling, inhibits TLR4/NF-κB inflammation. | [8] |
| YZ-OE (Oligosaccharide Ester Fraction) | Antioxidant | Senescence-accelerated mice | Increases SOD and GSH-PX activity, decreases MDA levels. | [4] |
| PROEs (Oligosaccharide Ester Mixture) | Antidepressant | Chronic unpredictable mild stress in rats | Modulates gut microbiota, regulates HPA axis. | [11] |
| Polypanicoses A-G (from P. paniculata) | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibits NO production, down-regulates iNOS expression. | [6] |
Methodologies for Analysis and Comparison
The study of Polygala oligosaccharide esters requires a multi-step approach involving extraction, isolation, purification, and structural elucidation, followed by bioassays to determine activity.
A typical workflow for obtaining purified oligosaccharide esters from raw plant material is outlined below. The causality behind these steps is crucial for success. For instance, an initial defatting step with a non-polar solvent like hexane is performed to remove lipids that could interfere with subsequent chromatographic separation of the more polar oligosaccharide esters.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Oligosaccharide Esters
This protocol is an efficient method for extracting total oligosaccharide esters from Polygala roots.[12]
-
Preparation: Dry the roots of Polygala tenuifolia at 50-60°C and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered material.
-
Add 100 mL of 85% ethanol for a 10:1 liquid-to-solid ratio.
-
Perform extraction in an ultrasonic bath at 50°C for 75 minutes.
-
-
Collection: Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times. Pool all supernatants.
-
Concentration: Use a rotary evaporator to remove the solvent from the pooled supernatant under reduced pressure, yielding the crude extract.
Protocol 2: Purification by Macroporous Resin Chromatography
This step purifies the target compounds from the crude extract.[4][12]
-
Preparation: Dissolve the crude extract in deionized water.
-
Column Setup: Pack a chromatography column with a suitable macroporous resin (e.g., AB-8) and equilibrate with deionized water.
-
Loading: Load the dissolved extract onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70% ethanol). The oligosaccharide esters typically elute in the mid-polarity fractions.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in the target compounds.
-
Drying: Combine the desired fractions, evaporate the solvent, and lyophilize to obtain a purified oligosaccharide ester powder.
The complex structures of these compounds necessitate advanced analytical techniques.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the molecular formula and identifying the attached acyl groups based on fragmentation patterns.[4][13]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for determining the complete structure, including the sugar sequence, linkage positions, and the exact location of the ester groups.[14]
Structure-Activity Relationship (SAR) Insights
A comparative analysis of the available data allows for the formulation of hypotheses regarding the structure-activity relationships of Polygala oligosaccharide esters. The degree and type of esterification on the sucrose core appear to be critical for bioactivity.
The presence of phenolic acid moieties, such as the sinapoyl groups in Tenuifolin, is likely responsible for the antioxidant activity, as these structures are known to be effective radical scavengers. The overall lipophilicity of the molecule, modulated by the number and type of ester groups, may influence its ability to cross the blood-brain barrier and exert its effects in the central nervous system.
Conclusion and Future Perspectives
Oligosaccharide esters from the Polygala genus are a class of natural products with significant and diverse pharmacological activities, particularly in the areas of neuroprotection and anti-inflammation. Comparative analysis reveals that specific structural features, such as the type and pattern of acylation on a sucrose core, are key determinants of their biological function. Tenuifolin stands out as a lead compound with well-documented efficacy in various preclinical models of neurological disorders.
Future research should focus on a more systematic comparison of a wider range of purified oligosaccharide esters to build a more comprehensive structure-activity relationship model. Further investigation into their pharmacokinetic properties, including metabolism and blood-brain barrier permeability, is crucial for translating these promising natural compounds into viable therapeutic agents. The detailed methodologies provided herein offer a robust framework for researchers to continue exploring the rich chemical and therapeutic landscape of Polygala.
References
-
Protective effects of Polygala tenuifolia and tenuifolin on corticosterone-evoked ferroptosis, oxidative stress, and neuroinflammation: insights from molecular dynamics simulations and in vitro experiments. (n.d.). DR-NTU, Nanyang Technological University. [Link]
-
Liu, X., et al. (2014). Tenuifolin, a secondary saponin from hydrolysates of polygalasaponins, counteracts the neurotoxicity induced by Aβ25-35 peptides in vitro and in vivo. Pharmacology Biochemistry and Behavior, 128, 59-67. [Link]
-
Zhang, Y., et al. (2018). Protective effects of tenuifolin isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease. Food & Function, 9(11), 5894-5904. [Link]
-
Lee, J., et al. (2020). Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells. Plants (Basel), 9(9), 1240. [Link]
-
Li, Y., et al. (2024). The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress, and Neuroinflammation: Insights from Molecular Dynamics Simulations and In Vitro Experiments. International Journal of Molecular Sciences, 25(1), 539. [Link]
-
Wang, L., et al. (2022). Tenuifolin ameliorates chronic restraint stress-induced cognitive impairment in C57BL/6J mice. Phytotherapy Research, 36(5), 2119-2131. [Link]
-
Li, C., et al. (2010). Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice. Pharmaceutical Biology, 48(7), 831-836. [Link]
-
Wang, L., et al. (2021). Chapter 8 - TMR Modern Herbal Medicine. In Modernization of Traditional Chinese Medicine. Elsevier. [Link]
-
Li, Y., et al. (2024). Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia. Frontiers in Pharmacology, 15, 1379531. [Link]
-
Nguyen, H. T., et al. (2020). Oligosaccharide and glucose esters from the roots of Polygala arillata. Natural Product Research, 34(20), 2900-2906. [Link]
-
Sun, L., et al. (2009). Isolation and evaluation of immunological adjuvant activities of saponins from Polygala senega L. Vaccine, 27(11), 1735-1741. [Link]
-
Wang, Y., et al. (2022). Polygalae Radix Oligosaccharide Esters May Relieve Depressive-like Behavior in Rats with Chronic Unpredictable Mild Stress via Modulation of Gut Microbiota. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
National Center for Biotechnology Information. (n.d.). Onjisaponin F. PubChem Compound Database. [Link]
-
Chen, Y. L., et al. (2024). Oligosaccharide esters from Polygala paniculata with their NO inhibitory activity. Fitoterapia, 188, 107027. [Link]
-
Akgul, G., et al. (2022). Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik. Molecules, 27(3), 675. [Link]
-
Li, B., et al. (2020). Structural Effect on Adjuvanticity of Saponins. Journal of Medicinal Chemistry, 63(22), 13346-13370. [Link]
-
Chen, Y. L., et al. (2025). Oligosaccharide esters from Polygala paniculata with their NO inhibitory activity. Fitoterapia, 188, 107027. [Link]
-
Vincken, J. P., et al. (2007). Extraction and Isolation of Saponins. In Saponins in Food, Feedstuffs and Medicinal Plants. Springer. [Link]
-
Li, Y., et al. (2022). Recent Advances in Separation and Analysis of Saponins in Natural Products. Molecules, 27(13), 4105. [Link]
-
Wang, Y., et al. (2024). A Systematic Method for the Identification of Oligosaccharide Constituents in Polygonatum cyrtonema Hua Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Molecules, 29(1), 123. [Link]
-
ResearchGate. (n.d.). Molecular structure of Onjisaponin B (OJB). [Link]
-
Kim, D. K., et al. (2005). Two New Triterpenoid Saponins Isolated from Polygala japonica. Chemical & Pharmaceutical Bulletin, 53(10), 1331-1334. [Link]
-
Navarro-Hoyos, M., et al. (2022). Saponins: Research Progress and Their Potential Role in the Post-COVID-19 Pandemic Era. Pharmaceutics, 14(10), 2065. [Link]
-
Creative Biolabs. (n.d.). Oligosaccharide Analysis Services. [Link]
-
Amicucci, M. J., et al. (2021). Polysaccharide identification through oligosaccharide fingerprinting. Carbohydrate Polymers, 258, 117688. [Link]
-
Zaia, J. (2010). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Mass Spectrometry Reviews, 29(5), 735-764. [Link]
Sources
- 1. tmrjournals.com [tmrjournals.com]
- 2. Protective effects of tenuifolin isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligosaccharide and glucose esters from the roots of Polygala arillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligosaccharide esters from Polygala paniculata with their NO inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenuifolin, a secondary saponin from hydrolysates of polygalasaponins, counteracts the neurotoxicity induced by Aβ25-35 peptides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenuifolin ameliorates chronic restraint stress-induced cognitive impairment in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress, and Neuroinflammation: Insights from Molecular Dynamics Simulations and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sibiricose A5 and Tenuifolin for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of natural compounds with nootropic potential, extracts from Polygala tenuifolia (Yuan Zhi) have garnered significant attention. Among the myriad of bioactive molecules isolated from this traditional medicine, the oligosaccharide ester Sibiricose A5 and the triterpenoid saponin tenuifolin have emerged as compounds of interest for their purported cognitive-enhancing and neuroprotective properties. This guide provides an in-depth technical comparison of this compound and tenuifolin, synthesizing available experimental data to inform preclinical and clinical research endeavors.
Introduction: Two Distinct Bioactives from a Common Source
Polygala tenuifolia has a long history in traditional Chinese medicine for treating cognitive ailments such as memory loss and for its calming effects.[1][2] Modern phytochemical analysis has revealed a rich and diverse array of constituents, including saponins, oligosaccharide esters, and xanthones, many of which are believed to contribute to its neurological effects.[2][3]
Tenuifolin , a triterpenoid saponin, is one of the most extensively studied components of Polygala tenuifolia.[4] Its ability to cross the blood-brain barrier and exert multiple neuroprotective effects has positioned it as a promising candidate for the development of therapies for neurodegenerative diseases and cognitive decline.[5]
This compound , an oligosaccharide ester, represents another major class of active compounds in Polygala tenuifolia.[2] While research on this compound is not as extensive as that on tenuifolin, its known antioxidant and neuroprotective activities suggest it may also play a significant role in the cognitive-enhancing effects of the whole plant extract.[6] This guide will dissect the current scientific understanding of these two molecules, comparing their mechanisms of action, summarizing key experimental findings, and providing detailed protocols for their investigation.
Comparative Analysis of Mechanisms of Action
While both compounds exhibit neuroprotective properties, their underlying mechanisms appear to diverge, reflecting their distinct chemical structures.
Tenuifolin: A Multi-Target Approach to Neuroprotection and Cognitive Enhancement
Tenuifolin's cognitive-enhancing effects are underpinned by a range of biological activities that collectively support neuronal health and function.
-
Anti-inflammatory and Antioxidant Effects: Tenuifolin has been shown to mitigate neuroinflammation by inhibiting the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[4] It also combats oxidative stress by enhancing the expression of antioxidant enzymes.[4]
-
Modulation of Neurotrophic Factors: A critical aspect of tenuifolin's mechanism is its ability to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[7][8] The BDNF/TrkB pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.[7]
-
Regulation of Neurotransmitter Systems: Tenuifolin has been demonstrated to modulate cholinergic and monoaminergic systems. It can decrease the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing the availability of this important neurotransmitter for learning and memory.[9] It also increases the levels of norepinephrine and dopamine in the hippocampus.[9]
-
Anti-apoptotic and Anti-amyloidogenic Properties: In models of Alzheimer's disease, tenuifolin has been shown to protect neurons from apoptosis (programmed cell death) and to inhibit the secretion of amyloid-β (Aβ) peptides, the primary component of amyloid plaques.[10][11]
This compound: Emerging Evidence for Neuroprotection
The mechanisms underlying the cognitive effects of this compound are less well-defined, with current research primarily pointing towards its antioxidant and enzyme-inhibiting properties.
-
Potent Antioxidant Activity: this compound is recognized for its strong antioxidant capabilities, which likely contribute to its neuroprotective effects by mitigating oxidative stress-induced neuronal damage.[6]
-
Lactate Dehydrogenase (LDH) Inhibition: this compound has been identified as a lactate dehydrogenase inhibitor. While the direct link between LDH inhibition and cognitive enhancement is still under investigation, dysregulation of LDH is associated with various diseases, and its inhibition has been explored as a therapeutic strategy in other contexts.[12][13][14] LDH plays a crucial role in cellular energy metabolism, and its modulation could impact neuronal function and survival under conditions of metabolic stress.
Quantitative Comparison of In Vivo Efficacy
Direct comparative studies of this compound and tenuifolin are not yet available in the scientific literature. The following table summarizes key findings from separate in vivo studies to provide a preliminary comparison of their cognitive-enhancing effects.
| Feature | Tenuifolin | This compound |
| Animal Model | Aged mice, Scopolamine-induced amnesia mice, Chronic restraint stress mice, Sleep-deprived mice, APP/PS1 transgenic mice | Currently, no specific in vivo cognitive enhancement studies are available for isolated this compound. |
| Dosage (Oral) | 20, 40, 80 mg/kg/day in aged mice[9]; 10, 20 mg/kg/day in sleep-deprived mice[5] | Data not available for isolated compound. Studies on related oligosaccharide esters suggest potential efficacy. |
| Cognitive Domains Improved | Learning, Memory (short-term and long-term), Spatial memory[5][9][15] | Data not available. |
| Key Biochemical Changes | ↓AChE activity, ↑Norepinephrine, ↑Dopamine, ↑BDNF, ↓Pro-inflammatory cytokines[5][9] | Potent antioxidant activity demonstrated.[6] |
Experimental Protocols
Step-by-Step Methodology for Assessing Cognitive Enhancement in Rodent Models
The following are generalized protocols for the Morris Water Maze and Passive Avoidance Test, two commonly used behavioral assays to evaluate learning and memory in rodents. These can be adapted for testing the efficacy of both tenuifolin and this compound.
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged approximately 1 cm below the water surface in one quadrant.
-
Acquisition Phase (4-5 days):
-
Mice are subjected to 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions, facing the wall of the pool.
-
The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of memory retention.
-
This test assesses learning and memory based on the animal's ability to avoid an aversive stimulus.
-
Apparatus: A two-chambered box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial (Training):
-
A mouse is placed in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Testing, typically 24 hours later):
-
The mouse is again placed in the light compartment.
-
The guillotine door is opened.
-
No foot shock is delivered.
-
The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive experience.
-
Signaling Pathway and Workflow Visualizations
Tenuifolin's Neuroprotective and Cognitive-Enhancing Signaling Pathways
Caption: Tenuifolin's dual action on neuroinflammation and neurotrophic pathways.
Hypothesized Neuroprotective Workflow of this compound
Caption: Postulated neuroprotective mechanisms of this compound.
Discussion and Future Directions
The available evidence strongly supports the cognitive-enhancing and neuroprotective effects of tenuifolin , mediated through its anti-inflammatory, antioxidant, and neurotrophic actions. Its ability to modulate key signaling pathways involved in neuronal survival and plasticity makes it a compelling candidate for further preclinical and clinical development for age-related cognitive decline and neurodegenerative disorders.
The research on This compound is in a more nascent stage. While its potent antioxidant activity and identification as a lactate dehydrogenase inhibitor are promising, dedicated in vivo studies are critically needed to elucidate its specific effects on cognitive function and to unravel the detailed molecular mechanisms underlying its neuroprotective properties. Future research should focus on:
-
Conducting in vivo studies with isolated this compound to assess its impact on learning and memory in various animal models.
-
Investigating the downstream signaling consequences of LDH inhibition by this compound in neuronal cells.
-
Performing head-to-head comparative studies of this compound and tenuifolin to directly evaluate their relative potency and efficacy.
-
Exploring the potential synergistic effects of co-administering this compound and tenuifolin, as they are both present in Polygala tenuifolia extracts.
References
- Zhang H, Han T, Zhang L, et al. Effects of tenuifolin extracted from radix polygalae on learning and memory: a behavioral and biochemical study on aged and amnesic mice. Phytomedicine. 2008;15(8):587-594. doi:10.1016/j.phymed.2007.12.004
-
ErgoYoung. Polygala Root Extract for Cognitive and Brain Health. Published 2025. Accessed January 16, 2026. [Link]
- Li, P., Liu, Y., Yang, L., et al. Active constituent of Polygala tenuifolia attenuates cognitive deficits by rescuing hippocampal neurogenesis in APP/PS1 transgenic mice. Journal of Neuroinflammation. 2021;18(1):245. doi:10.1186/s12974-021-02295-8
- Lv, J., Wu, Y., Liu, Y., et al. Novel cognitive improving and neuroprotective activities of Polygala Tenuifolia willdenow extract, BT-11. Journal of Neuroscience Research. 2009;87(11):2464-2473. doi:10.1002/jnr.22077
-
Tang, S. W., Tang, W. H., & Leonard, B. E. Tenuifolin – Knowledge and References. Taylor & Francis. Accessed January 16, 2026. [Link]
- Li, C., Wang, Y., Zhang, Y., et al. Tenuifolin improves learning and memory by regulating long-term potentiation and dendritic structure of hippocampal CA1 area in healthy female mice but not male mice. Behavioural Brain Research. 2024;466:114974. doi:10.1016/j.bbr.2024.114974
- Li, X., Hou, Y., Ye, L., et al. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia. Frontiers in Pharmacology. 2024;15:1431894. doi:10.3389/fphar.2024.1431894
- Li, X., Qin, X., Tian, J., et al. Tenuifolin in the prevention of Alzheimer's disease-like phenotypes: Investigation of the mechanisms from the perspectives of calpain system, ferroptosis, and apoptosis. Phytotherapy Research. 2023;37(8):3467-3480. doi:10.1002/ptr.7930
- Chen, Y., & Jia, X. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway. Journal of Alzheimer's Disease. 2020;76(1):195-205. doi:10.3233/JAD-200077
- Li, Y., Li, C., Zhang, Y., et al. Triterpenoid saponins with neuroprotective effects from the roots of Polygala tenuifolia. Planta Medica. 2008;74(2):133-141. doi:10.1055/s-2008-1034296
- Jiang, N., Zhang, Y., Yao, C., et al. Tenuifolin ameliorates the sleep deprivation-induced cognitive deficits. Phytotherapy Research. 2023;37(2):464-476. doi:10.1002/ptr.7627
- Wang, L., Wang, Y., & Liu, X. Therapeutic potential of Polygala saponins in neurological diseases. Journal of Ethnopharmacology. 2022;298:115615. doi:10.1016/j.jep.2022.115615
- Wang, D., Wang, Y., & Liu, X. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice. Experimental and Therapeutic Medicine. 2020;20(4):3487-3494. doi:10.3892/etm.2020.9080
-
Hou, Y., Li, X., & Chen, J. The mechanism of neuronal damage (the part that Polygala tenuifolia...). ResearchGate. Published online 2024. Accessed January 16, 2026. [Link]
- Wen, J., Wang, Y., & Liu, X. Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia. Frontiers in Pharmacology. 2021;12:699393. doi:10.3389/fphar.2021.699393
- Liu, J., Liu, Y., & Wang, Y. Protective effects of tenuifolin isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease. Food & Function. 2019;10(11):7453-7460. doi:10.1039/c9fo00994a
- Lv, J., Wu, Y., Liu, Y., et al. Tenuifolin, an extract derived from tenuigenin, inhibits amyloid-beta secretion in vitro. Acta Physiologica. 2009;196(4):419-425. doi:10.1111/j.1748-1716.2009.01961.x
- Iacovelli, F., & Falconi, M. Beyond Antioxidant Effects: Nature-Based Templates Unveil New Strategies for Neurodegenerative Diseases. Antioxidants. 2022;11(10):2029. doi:10.3390/antiox11102029
- Uddin, M. S., Kabir, M. T., & Rahman, M. S. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Oxidative Medicine and Cellular Longevity. 2020;2020:8852365. doi:10.1155/2020/8852365
- Valvona, C. J., Fillmore, H. L., & Nunn, A. V. W. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology. 2023;14:1223315. doi:10.3389/fphar.2023.1223315
- Lalkovičová, M., & Danielisová, V. Neuroprotection and antioxidants. Neural Regeneration Research. 2016;11(6):865-874. doi:10.4103/1673-5374.184446
- Sada, N., Lee, S., & Katsu, T. Inhibition of Lactate Dehydrogenase to Treat Epilepsy. The New England Journal of Medicine. 2015;373(2):187-189. doi:10.1056/NEJMcibr1504996
-
Iacovelli, F., & Falconi, M. Beyond Antioxidant Effects: Nature-Based Templates Unveil New Strategies for Neurodegenerative Diseases. ResearchGate. Published online 2022. Accessed January 16, 2026. [Link]
- Zampieri, L. X., et al. Lactate dehydrogenase-A inhibition induces human glioblastoma multiforme stem cell differentiation and death. Oncotarget. 2016;7(40):64935-64951. doi:10.18632/oncotarget.11565
- Theodossiou, T. A., et al. 5-ALA Is a Potent Lactate Dehydrogenase Inhibitor but Not a Substrate: Implications for Cell Glycolysis and New Avenues in 5-ALA-Mediated Anticancer Action. Cancers. 2022;14(16):4003. doi:10.3390/cancers14164003
- Hasan, M. S., et al. Memory-Enhancing Effects of Dauricine in Swiss Mice: Possible Molecular Interventions Through In Vivo and In Silico Studies. Cellular and Molecular Neurobiology. 2025;45(1):1-15. doi:10.1007/s12017-025-08839-z
- Augello, G., et al. Impairment of aerobic glycolysis by inhibitors of lactic dehydrogenase hinders the growth of human hepatocellular carcinoma cell lines. Digestive and Liver Disease. 2010;42(8):577-582. doi:10.1016/j.dld.2010.01.011
-
Prevot, T., et al. Improvement of Cognitive Functions and Neurotrophic Effects Across Animal Models Mediated by A5-GABAA Receptor Positive Allosteric Modulation. ResearchGate. Published online 2023. Accessed January 16, 2026. [Link]
Sources
- 1. Polygala Root Extract for Cognitive and Brain Health [ergoyoung.com]
- 2. Active constituent of Polygala tenuifolia attenuates cognitive deficits by rescuing hippocampal neurogenesis in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenuifolin ameliorates the sleep deprivation-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tenuifolin in the prevention of Alzheimer's disease-like phenotypes: Investigation of the mechanisms from the perspectives of calpain system, ferroptosis, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of tenuifolin extracted from radix polygalae on learning and memory: a behavioral and biochemical study on aged and amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of tenuifolin isolated from Polygala tenuifolia Willd roots on neuronal apoptosis and learning and memory deficits in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tenuifolin, an extract derived from tenuigenin, inhibits amyloid-beta secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate dehydrogenase-A inhibition induces human glioblastoma multiforme stem cell differentiation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tenuifolin improves learning and memory by regulating long-term potentiation and dendritic structure of hippocampal CA1 area in healthy female mice but not male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide to Sibiricose A5 and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The Imperative for In Vivo Antioxidant Assessment
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to a multitude of chronic and degenerative diseases.[1] While in vitro assays provide a valuable first pass for screening antioxidant activity, they often fail to replicate the complex metabolic and physiological environment of a living organism. Factors such as bioavailability, metabolic transformation, and interaction with cellular signaling pathways can dramatically alter a compound's efficacy.[2][3] Therefore, in vivo studies are the crucible in which the true therapeutic potential of a novel antioxidant must be forged. This guide outlines a robust framework for such an evaluation.
Profiling the Antioxidant Candidates
A meaningful comparison requires well-characterized benchmarks. We have selected three renowned natural antioxidants, each with a distinct mechanism of action, to compare against the promising, yet less studied, Sibiricose A5.
-
This compound: An oligosaccharide ester isolated from Polygalae Radix (Yuan Zhi), this compound has demonstrated potent antioxidant activity in preliminary studies.[4][5] Its unique structure as a phenylpropenoyl sucrose derivative suggests a potentially novel mechanism of interaction within biological systems.[6] Further in vivo validation is critical to understanding its therapeutic promise.
-
Vitamin C (Ascorbic Acid): As the primary water-soluble, non-enzymatic antioxidant in plasma, Vitamin C is a quintessential direct ROS scavenger.[7] It also participates in the redox recycling of other antioxidants, such as Vitamin E, making it a cornerstone of the endogenous antioxidant network.[8][9]
-
Vitamin E (α-Tocopherol): The principal lipid-soluble, chain-breaking antioxidant, Vitamin E's primary role is to protect cell membranes from lipid peroxidation.[8][10] Its lipophilic nature makes it a crucial defender of fatty acids within cellular structures.[11]
-
Resveratrol: This polyphenolic compound is a fascinating case. While it possesses direct scavenging abilities, its in vivo antioxidant effects are largely attributed to its role as a gene regulator.[12] Resveratrol can activate signaling pathways like Nrf2, leading to the upregulation of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).[13][14]
A Framework for In Vivo Comparative Analysis: The CCl₄-Induced Hepatotoxicity Model
To create a standardized and reproducible state of acute oxidative stress, the carbon tetrachloride (CCl₄)-induced hepatotoxicity model in rats is an exemplary choice. CCl₄ is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl (•CCl₃) and trichloromethyl peroxyl (•CCl₃O₂) free radicals.[15] These radicals initiate a cascade of lipid peroxidation and cellular damage, providing a robust and quantifiable injury against which to measure the protective effects of our candidate antioxidants.[16][17]
Experimental Workflow
The causality behind this experimental design is to first establish a baseline, then induce a predictable and severe oxidative injury, and finally, measure the extent to which each antioxidant can mitigate this damage compared to the untreated injury group.
Caption: Comparative antioxidant mechanisms of action.
This comprehensive guide provides the necessary framework, protocols, and interpretive tools to conduct a rigorous in vivo comparison, paving the way for a deeper understanding of this compound's potential as a novel natural antioxidant.
References
-
MDPI. (2020). New Mechanisms of Action of Natural Antioxidants in Health and Disease. MDPI. [Link]
-
ACS Publications. (n.d.). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Publications. [Link]
-
National Center for Biotechnology Information. (2021). New Mechanisms of Action of Natural Antioxidants in Health and Disease II. PMC. [Link]
-
MDPI. (n.d.). Resveratrol Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer's Disease Inflammation. MDPI. [Link]
-
Royal Society of Chemistry. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). A single acute hepatotoxic dose of CCl4 causes oxidative stress in the rat brain. PMC. [Link]
-
Scholars Middle East Publishers. (2017). Oxidative Stress and Endogenous Antioxidant Vitamins: Relationship in Carbon Tetrachloride (CCl4) Induced Experimental Rats Model. Scholars Middle East Publishers. [Link]
-
PubMed Central. (n.d.). CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat. PubMed Central. [Link]
-
Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol. nwlifescience.com. [Link]
-
Indian Academy of Sciences. (n.d.). Assay of superoxide dismutase activity in animal tissues. ias.ac.in. [Link]
-
National Center for Biotechnology Information. (2021). Resveratrol in Rodent Models of Parkinson's Disease: A Systematic Review of Experimental Studies. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Resveratrol Protects the Brain of Obese Mice from Oxidative Damage. PMC. [Link]
-
PubMed Central. (n.d.). D-Carvone Attenuates CCl4-Induced Liver Fibrosis in Rats by Inhibiting Oxidative Stress and TGF-ß 1/SMAD3 Signaling Pathway. PubMed Central. [Link]
-
Journal of Histochemistry & Cytochemistry. (n.d.). Quantitative Histochemical Assay for Superoxide Dismutase in Rat Brain. journals.sagepub.com. [Link]
-
Scilit. (n.d.). Understanding mechanisms of antioxidant action in health and disease. Scilit. [Link]
-
ResearchGate. (n.d.). CCl4-induced oxidative stress in the rat brain in comparison with the liver. SOD. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. PMC. [Link]
-
ResearchGate. (n.d.). Antioxidant action of vitamin E in vivo as assessed from its reaction products with multiple biological oxidants. ResearchGate. [Link]
-
MDPI. (2023). Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases. MDPI. [Link]
-
ResearchGate. (n.d.). Catalase (CAT) Assay Kit. ResearchGate. [Link]
-
PubMed Central. (2023). Vitamin E reduces oxidative stress in brains of male albino male rats undergoing immobilization. PubMed Central. [Link]
-
G-Biosciences. (n.d.). MDA (Malondialdehyde)-TBARS Assay Kit. G-Biosciences. [Link]
-
PubMed Central. (n.d.). Vitamin E Supplementation Reduces Cellular Loss in the Brain of a Premature Aging Mouse Model. PubMed Central. [Link]
-
MDPI. (n.d.). The Role of Vitamin E in Protecting against Oxidative Stress, Inflammation, and the Neurotoxic Effects of Acute Paracetamol in Pregnant Female Rats. MDPI. [Link]
-
Northwest Life Science Specialties. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. nwlifescience.com. [Link]
-
Springer. (n.d.). Superoxide Dismutase (SOD) and Reactive Oxygen Species (ROS) Detection Assays. Springer. [Link]
-
Tech Science Press. (2008). Antioxidant capacity of vitamin C in mouse liver and kidney tissues. Tech Science Press. [Link]
-
Jiancheng Bioengineering Institute. (n.d.). For research use only. Malondialdehyde MDA Assay Kit Instruction. njjcbio.com. [Link]
-
ResearchGate. (2024). Role of vitamin C in reducing cardiovascular oxidative stress: An in vivo study using sepsis rat models. ResearchGate. [Link]
-
ResearchGate. (2024). Enhanced Protocol for Measuring Glutathione Peroxidase Activity Using a New GPx-Tiron Assay. ResearchGate. [Link]
-
PubMed. (n.d.). Measurement of free and bound malondialdehyde in vitamin E-deficient and -supplemented rat liver tissues. PubMed. [Link]
-
National Center for Biotechnology Information. (2024). Effects of Vitamin C Supplementation on Total Antioxidant Status, Inflammation, and Histopathological Changes in Aged Rats. NIH. [Link]
-
ScienCell Research Laboratories. (n.d.). Glutathione Peroxidase (GPx) Assay. sciencellonline.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Simple kinetic method for assessing catalase activity in biological samples. PMC. [Link]
-
Abbkine. (n.d.). Technical Manual Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). Abbine. [Link]
-
ResearchGate. (2019). Vitamin C in-vivo Effect on Liver Enzymes and Some Endogenous Antioxidants in Paracetamol-Induced Model of Liver Toxicity on Wistar Rats. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Vitamin C Improves Inflammatory-related Redox Status in Hyperlipidemic Rats. PMC. [Link]
-
ResearchGate. (2024). An efficient protocol for quantifying catalase activity in biological samples. ResearchGate. [Link]
-
ResearchGate. (2019). I need a protocol for measuring catalase activity ( kinetic) in rat tissue homogenate?. ResearchGate. [Link]
-
ResearchGate. (2014). Can someone recommend an assay protocol of catalase in a rat's kidney?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of this compound, sibiricose A6, and 3,6′-disinapoyl sucrose.. ResearchGate. [Link]
Sources
- 1. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Mechanisms of Action of Natural Antioxidants in Health and Disease II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vitamin E Supplementation Reduces Cellular Loss in the Brain of a Premature Aging Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-Carvone Attenuates CCl4-Induced Liver Fibrosis in Rats by Inhibiting Oxidative Stress and TGF-ß 1/SMAD3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A single acute hepatotoxic dose of CCl4 causes oxidative stress in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Sibiricose A5 Quantification Methods
Introduction: The Analytical Imperative for Sibiricose A5 Quantification
This compound, a notable oligosaccharide ester, has garnered significant attention within the scientific community for its potential therapeutic properties, including antioxidant and neuroprotective effects.[1] Structurally, it is a sucrose molecule esterified with ferulic acid, a hydroxycinnamic acid.[2] Found in medicinal plants such as Polygalae Radix[3], the precise and accurate quantification of this compound is paramount for robust quality control of raw materials, standardization of herbal preparations, and comprehensive pharmacokinetic studies in drug development.
This guide provides an in-depth, objective comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Our analysis is grounded in established analytical validation principles from regulatory bodies such as the International Council for Harmonisation (ICH)[4][5], the U.S. Food and Drug Administration (FDA)[5][6], and the European Medicines Agency (EMA)[7][8][9], ensuring a framework of scientific integrity.
The selection of an optimal analytical method is not a trivial decision; it is a balance of sensitivity, selectivity, accuracy, precision, and practical considerations such as cost and sample throughput. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions by presenting a critical evaluation of these methods, supported by experimental data and detailed protocols.
Comparative Analysis of Quantification Methodologies
The choice of an analytical technique for this compound quantification hinges on the specific requirements of the analysis, such as the sample matrix complexity, the required level of sensitivity, and the desired throughput. Below is a comparative overview of the three principal methods discussed in this guide.
| Parameter | HPLC-UV | LC-MS/MS | HPAEC-PAD |
| Principle | Separation based on polarity, detection via UV absorbance of the ferulic acid moiety. | Separation by polarity, detection by mass-to-charge ratio of precursor and product ions. | Separation based on anion exchange of carbohydrate hydroxyls at high pH, direct electrochemical detection. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High to Very High; specificity is conferred by unique precursor-product ion transitions. | High; specific for carbohydrates, but may have interference from other electroactive compounds. |
| Sensitivity (LOD/LOQ) | Lower; typically in the µg/mL range. | Highest; can reach pg/mL to ng/mL levels. | High; typically in the low ng/mL or high pg/mL range. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Typically 95-105% |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Matrix Effect | Can be significant, requiring robust sample cleanup. | Can be significant (ion suppression/enhancement), often mitigated by internal standards. | Less susceptible to matrix effects from non-carbohydrate components. |
| Throughput | Moderate to High | High | Moderate |
| Cost (Instrument/Operation) | Low to Moderate | High | Moderate to High |
| Primary Application | Routine quality control, quantification in less complex matrices. | Bioanalysis (plasma, urine), trace-level quantification in complex matrices. | Analysis of complex carbohydrate mixtures, including isomers. |
Methodology Deep Dive: Principles and Experimental Protocols
A thorough understanding of the underlying principles of each technique is crucial for effective method development and troubleshooting. This section details the theoretical basis and provides step-by-step experimental protocols for each quantification method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle of Operation: HPLC-UV is a robust and widely accessible technique that separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. For this compound, quantification is enabled by the strong ultraviolet absorbance of its ferulic acid moiety.
Causality in Experimental Choices: The selection of a reversed-phase C18 column is based on the non-polar nature of the sucrose ester. The mobile phase, a gradient of acetonitrile and acidified water, is optimized to achieve a balance between retention of this compound and elution of other matrix components. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved reproducibility. The detection wavelength is set at the maximum absorbance of the ferulic acid chromophore to maximize sensitivity.
Experimental Protocol: Quantification of this compound in Polygalae Radix Extract
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Gradient Program: A suitable gradient to ensure separation from other matrix components.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 330 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh the powdered Polygalae Radix sample.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication.[7]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Plot the peak area against the concentration to generate a calibration curve.
-
Validation Parameters:
Workflow Diagram: HPLC-UV Quantification of this compound
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, molecules are ionized (typically using electrospray ionization - ESI), and a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Causality in Experimental Choices: The use of LC-MS/MS is dictated by the need for high sensitivity and selectivity, especially in complex biological matrices like plasma or urine where concentrations are low and the potential for interference is high.[7] ESI in negative ion mode is often preferred for phenolic compounds as it readily forms deprotonated molecules. The selection of precursor and product ions is critical for specificity and is determined by infusing a standard solution of this compound into the mass spectrometer. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
Experimental Protocol: Hypothetical LC-MS/MS Method for this compound in Plasma
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A sub-2 µm particle size C18 column for fast separations.
-
Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Adapted for the UPLC system (e.g., 0.4 mL/min).
-
-
MS/MS Conditions:
-
Ionization Mode: ESI, negative ion mode.
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 517.15 [M-H]⁻) → Product ion (determined by fragmentation).
-
Internal Standard (IS): Corresponding transition for a stable isotope-labeled analog.
-
-
Optimization: Cone voltage and collision energy optimized for maximum signal intensity.
-
-
Sample Preparation (Plasma):
-
Protein precipitation with acetonitrile.
-
Evaporation of the supernatant and reconstitution in the mobile phase.
-
Filtration before injection.
-
-
Validation Parameters (Expected):
Logical Relationship Diagram: LC-MS/MS Specificity
Caption: Specificity of LC-MS/MS via precursor and product ion selection.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle of Operation: HPAEC-PAD is a powerful technique for the analysis of carbohydrates.[9][10][11][12] At high pH, the hydroxyl groups of carbohydrates become ionized, allowing them to be separated by anion-exchange chromatography. PAD provides sensitive and direct detection of carbohydrates without the need for derivatization by measuring the current generated from their oxidation on a gold electrode surface.
Causality in Experimental Choices: This method is particularly advantageous for complex carbohydrate mixtures as it can separate isomers.[12] The high pH mobile phase (sodium hydroxide) is essential for the ionization of the sucrose moiety of this compound. A sodium acetate gradient is often used to elute more strongly retained oligosaccharides. The pulsed nature of the detection involves a cycle of potentials applied to the electrode for detection, cleaning, and reactivation, which is necessary for stable and sensitive detection of carbohydrates.
Experimental Protocol: HPAEC-PAD for this compound
-
Instrumentation: A bio-inert chromatography system with an electrochemical detector (gold working electrode).
-
Chromatographic Conditions:
-
Column: Anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac series).
-
Mobile Phase: Gradient of sodium hydroxide and sodium acetate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
-
PAD Conditions:
-
A waveform of potentials optimized for carbohydrate detection.
-
-
Sample Preparation:
-
Dilution of the sample in high-purity water.
-
Filtration through a 0.22 µm filter.
-
-
Validation Parameters (Expected):
-
Linearity: Good linearity over a defined concentration range.
-
LOD/LOQ: High sensitivity, often in the picomole range.[11]
-
Precision: Typically RSD < 5%.
-
Comparison Diagram: Method Selectivity
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and monitoring of Bioactive Marker Compounds from Polygalae Radix by High Performance Liquid Chromatography. [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and detection of the chemical constituents of Radix Polygalae and their metabolites in rats after oral administration by ultra high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Evaluating the Synergistic Potential of Sibiricose A5
Introduction: Beyond Monotherapy—The Imperative of Synergy in Drug Discovery
In the landscape of modern therapeutics, the "one target, one molecule" approach is increasingly being complemented by a more holistic strategy: combination therapy. The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a compelling avenue for enhancing therapeutic efficacy, reducing dosages, and mitigating adverse effects. This is particularly relevant for natural products, which often possess multifaceted mechanisms of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of Sibiricose A5 , a bioactive natural product with promising therapeutic properties. This compound, a phenylpropenoyl sucrose found in plants such as Polygala tenuifolia, has demonstrated potent antioxidant, neuroprotective, and anti-inflammatory activities.[[“]] It is also known to be an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in various pathologies.[[“]]
Given the absence of direct studies on its synergistic interactions, this guide will equip you with the foundational knowledge and detailed experimental protocols to explore this untapped potential. We will delve into the mechanistic basis of this compound's activities, propose rational synergistic combinations, and provide step-by-step methodologies for their evaluation.
Unveiling the Mechanistic Landscape of this compound
A thorough understanding of a compound's mechanism of action is paramount to designing rational combination studies. This compound's therapeutic potential stems from several key biological activities:
-
Potent Antioxidant Activity: this compound is a powerful antioxidant, capable of neutralizing harmful reactive oxygen species (ROS).[[“]] This activity is crucial in combating oxidative stress, a key pathological process in a multitude of diseases, including neurodegenerative disorders and cardiovascular conditions.
-
Lactate Dehydrogenase (LDH) Inhibition: this compound has been identified as an inhibitor of lactate dehydrogenase.[[“]] LDH is a critical enzyme in anaerobic glycolysis, and its inhibition can modulate cellular metabolism. This is particularly relevant in cancer, where many tumors exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect).[2][3]
-
Neuroprotective Effects: The compound has shown neuroprotective properties, which are likely a culmination of its antioxidant and other biological activities.[[“]] Protecting neurons from damage is a key therapeutic goal in conditions like Alzheimer's and Parkinson's disease.
Rational Design of Synergistic Combinations with this compound
Based on its known mechanisms, we can hypothesize several classes of compounds that may act synergistically with this compound. The goal is to target complementary pathways to achieve a more potent therapeutic effect.
Enhancing Antioxidant and Neuroprotective Efficacy
Oxidative stress and neuroinflammation are key drivers of neurodegenerative diseases. Combining this compound with compounds that modulate crucial neuroprotective signaling pathways could offer significant synergistic benefits.
-
Proposed Combination: this compound + Nrf2 Pathway Activator (e.g., Sulforaphane, Curcumin)
-
Causality: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[4][5] While this compound directly scavenges ROS, an Nrf2 activator would upregulate the expression of a broad spectrum of endogenous antioxidant enzymes.[6][7] This dual approach of direct ROS scavenging and bolstering the cell's own defense mechanisms could provide a powerful neuroprotective synergy.
-
Proposed Combination: this compound + PI3K/Akt Pathway Modulator (e.g., a neurotrophic factor or a compound known to activate this pathway)
-
Causality: The PI3K/Akt signaling pathway is a critical regulator of cell survival and is central to neuroprotection.[[“]][[“]][9] Its activation can inhibit apoptosis and reduce oxidative stress.[[“]][[“]] Combining this compound's antioxidant properties with a compound that promotes neuronal survival via the PI3K/Akt pathway could lead to a more comprehensive neuroprotective effect.
Targeting Cancer Metabolism
The inhibition of LDH by this compound presents an opportunity for synergistic combinations in oncology.
-
Proposed Combination: this compound + Glycolysis Inhibitor (e.g., 2-Deoxy-D-glucose)
-
Causality: Many cancer cells rely heavily on glycolysis for energy production.[2] By inhibiting LDH, this compound disrupts a key step in this process.[[“]] Combining it with another glycolysis inhibitor that targets a different step in the pathway could create a metabolic crisis in cancer cells, leading to enhanced cell death.
-
Proposed Combination: this compound + Conventional Chemotherapeutic Agent (e.g., Doxorubicin, Cisplatin)
-
Causality: By altering the metabolic state of cancer cells, this compound may sensitize them to the cytotoxic effects of conventional chemotherapeutics. This could allow for lower doses of the chemotherapeutic agent, potentially reducing its toxicity to healthy tissues.
Experimental Workflow for Synergy Evaluation
A systematic approach is crucial for accurately evaluating synergistic interactions. The following workflow outlines the key experimental stages.
Caption: A streamlined workflow for evaluating the synergistic effects of this compound.
Detailed Experimental Protocols
The following protocols provide a foundation for your synergy studies. It is essential to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Determination of IC50 using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound and partner compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the partner compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Checkerboard Assay and Combination Index (CI) Calculation
The checkerboard assay is a common method to assess the in vitro effects of drug combinations.[3]
Procedure:
-
Based on the IC50 values obtained, prepare serial dilutions of this compound (horizontally) and the partner compound (vertically) in a 96-well plate. The concentrations should bracket the IC50 values.
-
Add cells to each well as described in the MTT assay protocol.
-
After incubation, perform the MTT assay to determine the cell viability in each well.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is a quantitative measure of the degree of drug interaction.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The CI can be calculated using specialized software or the following formula for mutually exclusive drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
Protocol 3: Isobologram Analysis
Isobologram analysis is a graphical representation of synergistic, additive, or antagonistic effects.
Procedure:
-
Plot the concentrations of this compound on the x-axis and the partner compound on the y-axis that produce a specific level of effect (e.g., IC50).
-
Draw a line connecting the IC50 value of this compound on the x-axis and the IC50 value of the partner compound on the y-axis. This is the line of additivity.
-
Plot the concentrations of the two compounds in combination that produce the same effect.
-
Points below the line: Synergy
-
Points on the line: Additive effect
-
Points above the line: Antagonism
-
Data Presentation and Interpretation
Quantitative data from synergy studies should be presented in a clear and concise manner.
Table 1: Hypothetical IC50 and Combination Index (CI) Values for this compound and an Nrf2 Activator in a Neuroprotection Assay
| Compound/Combination | IC50 (µM) | Combination Index (CI) at 50% Effect | Interpretation |
| This compound | 25 | - | - |
| Nrf2 Activator | 10 | - | - |
| This compound + Nrf2 Activator (1:1 ratio) | - | 0.45 | Synergy |
Mechanistic Validation: A Deeper Dive into Synergistic Pathways
Confirming synergy through CI values and isobolograms is the first step. The next is to elucidate the underlying molecular mechanisms.
Caption: Proposed synergistic mechanism of this compound and an Nrf2 activator in neuroprotection.
For mechanistic validation, techniques such as Western blotting can be used to assess the activation of key signaling proteins (e.g., phosphorylation of Akt, nuclear translocation of Nrf2). Functional assays, such as measuring intracellular ROS levels or apoptosis markers, can further confirm the synergistic effect at a cellular level.
Conclusion: Charting the Future of this compound in Combination Therapy
This compound stands as a promising natural compound with a unique combination of antioxidant, LDH inhibitory, and neuroprotective properties. While its potential as a monotherapy is significant, its true therapeutic value may lie in synergistic combinations. This guide provides a robust framework for systematically exploring these interactions. By employing the detailed protocols and analytical methods outlined herein, researchers can uncover novel therapeutic strategies, paving the way for more effective treatments for a range of challenging diseases. The principles of rational combination design and rigorous experimental validation are key to unlocking the full potential of compounds like this compound.
References
-
Cuadrado, A., et al. (2019). The role of Nrf2 in neuroprotection: a promising therapeutic target. Molecular Neurobiology, 56(2), 979-1001. [Link]
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
Dajas, F. (2015). The role of Nrf2 signaling in counteracting neurodegenerative diseases. Journal of the Neurological Sciences, 358(1-2), 1-8. [Link]
-
Johns Hopkins University. Laboratory 4 Assay for L-Lactate Dehydrogenase. [Link]
-
Assay Genie. Lactate Dehydrogenase Activity Assay Kit. [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]
-
PLOS One. Synergistic effects of neuroprotective drugs with intravenous recombinant tissue plasminogen activator in acute ischemic stroke: A Bayesian network meta-analysis. [Link]
-
ResearchGate. Mechanisms of neuroprotection mediated by the Nrf2 signaling network. [Link]
-
Consensus. Role of PI3K/Akt pathway in neuroprotection and oxidative stress. [Link]
-
ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
Remedy Publications LLC. Synergistic Antioxidant Activity of Natural Products. [Link]
-
MDPI. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. [Link]
-
EMBO Press. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. [Link]
-
MDPI. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. [Link]
-
National Center for Biotechnology Information. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. [Link]
-
PubMed. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. [Link]
-
PubMed. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. [Link]
-
National Center for Biotechnology Information. Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. [Link]
-
PubMed. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. [Link]
-
PubMed. Synergistic effects of neuroprotective drugs with intravenous recombinant tissue plasminogen activator in acute ischemic stroke: A Bayesian network meta-analysis. [Link]
-
Bioo Scientific. Lactate Dehydrogenase (LDH) Enzymatic Assay Kit Manual. [Link]
-
PubMed. Synergistic neuroprotective effects by combining an NMDA or AMPA receptor antagonist with nitric oxide synthase inhibitors in global cerebral ischaemia. [Link]
-
ResearchGate. PI3K/Akt signaling pathway for neuroprotection. [Link]
-
Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]
-
Frontiers. The role of PI3K signaling pathway in Alzheimer's disease. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Elabscience. Lactate Dehydrogenase (LDH) Activity Assay Kit (WST-8 Method). [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]
-
MDPI. Revisiting the Warburg Effect with Focus on Lactate. [Link]
-
Cell Biolabs, Inc. Cell Based Exogenous Antioxidant Assay. [Link]
-
National Center for Biotechnology Information. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. [Link]
-
Remedy Publications LLC. Synergistic Antioxidant Activity of Natural Products || Annals of Pharmacology and Pharmaceutics. [Link]
-
University of Pisa. Dual Targeting of the Warburg Effect with a Glucose-Conjugated Lactate Dehydrogenase Inhibitor. [Link]
-
National Center for Biotechnology Information. Synergistic effects of neuroprotective drugs with intravenous recombinant tissue plasminogen activator in acute ischemic stroke: A Bayesian network meta-analysis. [Link]
-
MDPI. DPPH Radical Scavenging Assay. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
ResearchGate. Synergism on antioxidant activity between natural compounds optimized by response surface methodology. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Mather Hospital. Synergistic foods. [Link]
-
MDPI. Targeting the Warburg Effect in Cancer: Where Do We Stand?. [Link]
-
Neuro-Zone. Neuronal Cell viability and cytotoxicity assays. [Link]
-
Semantic Scholar. Synergistic effects of neuroprotective drugs with intravenous recombinant tissue plasminogen activator in acute ischemic stroke: A Bayesian network meta-analysis. [Link]
-
MDPI. Special Issue : Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection—3rd Edition. [Link]
-
Semantic Scholar. Synergistic Antioxidant Activity of Natural Products. [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. Revisiting the Warburg Effect with Focus on Lactate [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal Procedures for Sibiricose A5: A Technical Guide for Laboratory Professionals
Guide ID: SIB-A5-DISP-2026-V1
Section 1: Core Directive & Hazard Assessment
This guide provides a comprehensive, step-by-step framework for the safe disposal of Sibiricose A5 (CAS No. 107912-97-0) and associated waste materials in a research laboratory setting.[1] this compound is a hydroxycinnamic acid and a member of the phenylpropenoyl sucroses group, recognized for its potent antioxidant and various biological activities, including neuroprotective and anti-inflammatory properties.[2][3] While a supplier Safety Data Sheet (SDS) may classify the pure substance as non-hazardous under GHS criteria, the potent bioactivity warrants a cautious approach.[1] The chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, for the purposes of risk management, it is prudent to handle this compound and its concentrated solutions as potentially cytotoxic or biologically active waste.
This protocol is designed to supplement, not replace, institutional Chemical Hygiene Plans (CHPs) and all applicable federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7]
Key Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₁₄ | PubChem[2] |
| Molecular Weight | 518.47 g/mol | MedChemExpress[1] |
| Appearance | Off-white to light yellow solid powder | InvivoChem[8] |
| Solubility | Soluble in DMSO (~100 mg/mL); sparingly soluble in water. | InvivoChem, Selleck Chem[3][8] |
| Storage | Store powder at -20°C. Stock solutions are stable for up to 6 months at -80°C. | MedChemExpress[9] |
Section 2: The Logic of Segregation: A Risk-Based Approach
The cornerstone of safe chemical disposal is meticulous segregation at the point of generation.[10][11] Mixing incompatible waste streams can lead to dangerous chemical reactions or improper disposal, posing risks to personnel and the environment.[12] For this compound, waste should be categorized based on its physical form and potential hazard level.
The following decision workflow must be followed for all materials contaminated with this compound.
Caption: Waste Segregation Workflow for this compound.
Section 3: Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.
Part 3.1: Required Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must wear the following minimum PPE. This requirement is based on general best practices for handling potent or uncharacterized compounds.[1][11]
-
Hand Protection: Two pairs of nitrile gloves.
-
Eye Protection: Safety goggles with side-shields.[1]
-
Body Protection: A disposable, solid-front lab coat or gown.[1]
Part 3.2: Solid Waste Disposal (Trace Contamination)
This category includes items with minimal residual contamination, such as used gloves, absorbent pads, empty vials, and plastic tubes.[10]
Protocol:
-
Point of Generation: Immediately place all contaminated solid waste into a designated, puncture-resistant container lined with a purple bag and clearly labeled "Trace Cytotoxic Waste".[13][14]
-
Container Management: Keep the waste container closed when not in use.[12]
-
Final Disposal: When the container is full, securely seal the purple bag. The exterior of the container should be wiped down with a decontaminating solution (see Section 4) before being moved to the facility's designated Satellite Accumulation Area (SAA).[12][15]
Part 3.3: Liquid Waste Disposal
This category includes unused stock solutions, cell culture media containing this compound, and solvent rinses from contaminated glassware. Under no circumstances should this compound solutions, especially those in organic solvents like DMSO, be disposed of down the drain. [16]
Protocol:
-
Segregation:
-
Organic/Solvent-Based Waste: Collect all non-halogenated organic solvent waste (e.g., DMSO, ethanol solutions) in a designated, properly vented, and compatible hazardous waste container.[17]
-
Aqueous Waste: Collect aqueous waste (e.g., buffer solutions, media) in a separate, compatible hazardous waste container.
-
-
Labeling: Affix a hazardous waste label to each container immediately upon starting accumulation. The label must include:
-
Storage: Store liquid waste containers in a designated SAA, ensuring they are in secondary containment to prevent spills.[12] Containers must remain securely capped.[12]
Part 3.4: Sharps Waste Disposal
This category includes needles, syringes, and contaminated glassware (e.g., Pasteur pipettes, broken vials) that have come into contact with this compound.
Protocol:
-
Immediate Disposal: Place all contaminated sharps directly into a designated, puncture-proof sharps container that is clearly marked with the cytotoxic symbol and color-coded (typically red or purple).[4][11]
-
Location: Sharps containers must be located at the point of use to prevent unnecessary transport of exposed sharps.[4]
-
Do Not Overfill: Never fill a sharps container more than three-quarters full.
-
Final Disposal: Once the container is full, permanently lock the lid and move it to the SAA for final pickup and disposal via incineration.[11]
Section 4: Decontamination and Spill Management
Accidental spills must be managed promptly and safely to prevent exposure.[18]
Decontamination of Surfaces and Equipment: For routine cleaning of benchtops and non-disposable equipment, a two-step process is recommended. The goal is the physical removal of the compound, followed by chemical inactivation where feasible.[19]
-
Initial Cleaning: Wipe the surface with a detergent solution to physically remove the compound.[19]
-
Chemical Decontamination: Follow the initial cleaning by wiping the surface with a solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach), which has been shown to be effective for degrading a variety of cytotoxic drugs.[19][20] Allow a contact time of at least 10 minutes.
-
Final Rinse: Rinse the surface with 70% ethanol or sterile water to remove bleach residue.
Spill Response Protocol:
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C22H30O14 | CID 6326020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. usbioclean.com [usbioclean.com]
- 5. urgent.supply [urgent.supply]
- 6. needle.tube [needle.tube]
- 7. nps.edu [nps.edu]
- 8. This compound | oligosaccharide | CAS# 107912-97-0 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. danielshealth.ca [danielshealth.ca]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. nems.nih.gov [nems.nih.gov]
- 17. nipissingu.ca [nipissingu.ca]
- 18. hse.gov.uk [hse.gov.uk]
- 19. gerpac.eu [gerpac.eu]
- 20. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
Personal protective equipment for handling Sibiricose A5
Comprehensive Safety & Handling Guide for Sibiricose A5
A Senior Application Scientist's Protocol for Ensuring Laboratory Integrity and Personnel Safety
As a trusted partner in your research and development endeavors, we are committed to providing value that extends beyond the product itself. This guide offers essential, immediate safety and logistical information for the handling of this compound. It is designed for researchers, scientists, and drug development professionals who prioritize a culture of safety and scientific integrity. While this compound is not classified as a hazardous substance, this protocol is grounded in the best practices that define a robust Chemical Hygiene Plan, ensuring both the safety of your team and the integrity of your experimental results.
Hazard Assessment & the Principle of Universal Precautions
A critical first step in any laboratory workflow is a thorough hazard assessment. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, the absence of a formal hazard classification does not permit complacency.
In a professional laboratory setting, we advocate for the principle of universal precautions. This means treating all chemical substances with a consistent, high level of care, regardless of their perceived hazard level. This approach mitigates unforeseen risks, prevents cross-contamination of experiments, and reinforces a strong safety culture. The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for all laboratories, which outlines procedures to protect workers from health hazards associated with chemicals.[1][2][3][4][5] The protocols detailed below are designed to align with the core tenets of a comprehensive CHP.
Recommended Personal Protective Equipment (PPE)
Even for non-hazardous compounds like this compound, consistent use of standard PPE is mandatory to protect against incidental contact and to maintain a sterile working environment.[6][7][8][9]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields | Protects eyes from accidental splashes of solutions or airborne powder during weighing and transfer. Standard prescription glasses are not a substitute.[6][7] |
| Protective Clothing | Cotton or flame-resistant lab coat | Shields skin and personal clothing from spills and contamination. Must be fully buttoned.[6][7][8] |
| Hand Protection | Disposable nitrile gloves | Prevents direct skin contact and, crucially, protects the integrity of the experiment from contamination. Gloves should be changed immediately if contact with the chemical is suspected or if their integrity is compromised.[6] |
Operational Plan: Safe Handling from Receipt to Use
Adherence to a strict operational protocol minimizes exposure and maintains the purity of this compound.
Receiving and Storage
-
Upon Receipt : Inspect the container for damage.
-
Storage Conditions : Keep the container tightly sealed in a cool, well-ventilated area.[1] For long-term stability, store the powder at -20°C. For solutions in solvent, storage at -80°C is recommended.[10][11]
-
Labeling : Ensure the container is clearly labeled with the chemical name and date received.
Weighing and Solution Preparation
-
Designated Area : Conduct all manipulations of solid this compound, such as weighing, in a designated area, such as on a laboratory bench in a low-traffic area or within a chemical fume hood if available, to contain any airborne dust.[1]
-
Dispensing : Use a clean spatula or scoop for transferring the powder. Avoid creating dust.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in DMSO.[11]
Procedural Guide: Donning and Doffing of PPE
Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent contamination. The sequence is designed to minimize the transfer of contaminants from the "dirty" exterior of the PPE to your skin or clothing.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE before handling this compound.
Doffing (Taking Off) PPE Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Emergency Procedures
In the event of accidental contact, follow these first-aid measures as outlined in the Safety Data Sheet. [1]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [1]* Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water. [1]* Inhalation : Move the individual to fresh air. If breathing is difficult, provide assistance. [1]* Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek medical attention. [1] By integrating these protocols into your daily laboratory operations, you build a foundation of safety and excellence. This commitment not only protects your most valuable asset—your personnel—but also enhances the reproducibility and integrity of your scientific outcomes.
References
-
This compound | C22H30O14 | CID 6326020 - PubChem . National Institutes of Health. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of California, Santa Barbara - Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE) Toolkit - OneLab REACH . Centers for Disease Control and Prevention (CDC). [Link]
-
Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment . SA Health. [Link]
-
Personal Protective Equipment (PPE) - Environmental Health and Safety . Washington University in St. Louis. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University. [Link]
-
Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure . National Institutes of Health (NIH) - Office of Research Services. [Link]
-
Laboratory Safety Starts with Developing a Chemical Hygiene Plan . The EI Group, Inc. [Link]
-
PPE Minimum Standards | Environmental Health & Safety . University of Missouri. [Link]
-
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf - National Institutes of Health. [Link]
-
OSHA Chemical Hygiene Plan Requirements | A Detailed Guide . CloudSDS. [Link]
-
Chemical Hygiene Plan and Laboratory Safety Manual . University of South Carolina. [Link]
-
Best Practices for Managing Laboratory Waste . Republic Services. [Link]
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]
-
Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]
-
How to Safely Dispose of Laboratory Waste? . Stericycle UK. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 3. ei1.com [ei1.com]
- 4. OSHA Chemical Hygiene Plan Requirements | A Detailed Guide [cloudsds.com]
- 5. sc.edu [sc.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 10. ausmed.com [ausmed.com]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
